Isodiazinon
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82463-42-1 |
|---|---|
Molecular Formula |
C12H21N2O3PS |
Molecular Weight |
304.35 g/mol |
IUPAC Name |
4-diethoxyphosphorylsulfanyl-6-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C12H21N2O3PS/c1-6-16-18(15,17-7-2)19-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3 |
InChI Key |
ICWWVIBLRJDIGR-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC1=NC(=NC(=C1)C)C(C)C |
Canonical SMILES |
CCOP(=O)(OCC)SC1=NC(=NC(=C1)C)C(C)C |
Synonyms |
2-isopropyl-6-methyl-4-S-pyrimidinyl diethylthiophosphate isodiazinon |
Origin of Product |
United States |
Foundational & Exploratory
Isodiazinon chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodiazinon, a structural isomer of the widely known organophosphate insecticide diazinon, is a compound of increasing interest in environmental science and toxicology. Formed through a thiono-thiolo rearrangement of its parent compound, often initiated by ultraviolet (UV) radiation, this compound exhibits distinct chemical and toxicological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. Detailed experimental protocols for its formation and analysis using modern chromatographic and spectroscopic techniques are presented. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study of organophosphorus compounds and their environmental transformation products.
Chemical Structure and Identification
This compound, systematically named O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate, is characterized by the migration of the sulfur atom from a thiono (P=S) to a thiolo (P-S) position within the phosphate group of diazinon. This isomerization significantly alters the electronic and steric properties of the molecule.
Chemical Identifiers:
-
CAS Number: 82463-42-1[1]
-
Molecular Formula: C₁₂H₂₁N₂O₃PS
-
Molecular Weight: 304.35 g/mol [2]
-
IUPAC Name: S-[[4-(diethoxyphosphinothioyl)oxy]-2-isopropyl-6-methylpyrimidin-4-yl] O,O-diethyl phosphorothioate
-
Canonical SMILES: CCOP(=O)(OCC)SC1=NC(=NC(=C1)C)C(C)C
-
InChI Key: ICWWVIBLRJDIGR-UHFFFAOYSA-N[2]
Physicochemical Properties
| Property | This compound | Diazinon |
| Physical State | Not explicitly stated; likely a liquid or solid at room temperature. | Colorless to dark brown oily liquid.[3] |
| Melting Point | Data not available | >120 °C (decomposes)[3] |
| Boiling Point | Data not available | 306 °C[3] |
| Density | Data not available | 1.117 g/cm³[3] |
| Vapor Pressure | Data not available | 1.2 x 10⁻² Pa (at 25 °C)[3] |
| Water Solubility | Transformation products of diazinon, including this compound, are noted to be more polar than the parent compound, which may increase their water solubility. | Slightly soluble (0.004 g/100 mL)[3] |
| logP (Octanol-Water Partition Coefficient) | Data not available | 3.3 |
| pKa | Data not available | 2.6 |
Synthesis and Formation
This compound is primarily formed through the photochemical rearrangement of diazinon. This thiono-thiolo isomerization can be induced by UV irradiation.[2]
Logical Workflow for this compound Formation
Caption: General workflow for the photochemical formation of this compound from diazinon.
Experimental Protocol: Photochemical Conversion of Diazinon to this compound
This protocol is a generalized procedure based on common methods for inducing thiono-thiolo rearrangement of organophosphorus pesticides.
Objective: To synthesize this compound from diazinon via UV irradiation.
Materials:
-
Diazinon standard
-
Solvent (e.g., methanol, acetonitrile, or water to simulate environmental conditions)
-
UV photoreactor equipped with a mercury or xenon lamp
-
Quartz reaction vessel
-
Stirring plate and stir bar
-
Volumetric flasks and pipettes
-
Analytical instruments (HPLC-UV, GC-MS)
Procedure:
-
Preparation of Diazinon Solution: Prepare a standard solution of diazinon in the chosen solvent at a known concentration (e.g., 10-50 mg/L).
-
Photoreaction:
-
Transfer the diazinon solution to the quartz reaction vessel and place it in the UV photoreactor.
-
Irradiate the solution with the UV lamp for a defined period. The duration of irradiation will depend on the lamp intensity and the desired conversion rate. It is recommended to take aliquots at different time intervals to monitor the reaction progress.
-
Maintain constant stirring throughout the irradiation process to ensure homogenous exposure.
-
Control the temperature of the reaction vessel, if possible, as heat can also influence the rearrangement.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Analyze the sample using a validated analytical method (e.g., HPLC-UV or GC-MS) to quantify the decrease in diazinon concentration and the formation of this compound. A reverse-phase HPLC method is commonly employed for such analyses.[2]
-
Analytical Characterization
The identification and quantification of this compound are typically achieved using chromatographic and spectroscopic techniques.
Chromatographic Methods
4.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for organophosphate pesticide analysis.
-
Injector: Splitless injection is often preferred for trace analysis.
-
Injector Temperature: ~250 °C
-
-
Oven Temperature Program:
-
Initial temperature: 70-80 °C, hold for 1-2 minutes.
-
Ramp: Increase to 280-300 °C at a rate of 10-20 °C/min.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Mass Range: m/z 50-400.
-
Characteristic ions for this compound would need to be determined from its mass spectrum, but would likely include fragments related to the pyrimidinyl moiety and the diethyl phosphorothioate group.
-
4.1.2. High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile or thermally labile compounds.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.[2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. A common starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 0.8-1.2 mL/min.
-
Detection Wavelength: The optimal wavelength for detection would need to be determined by acquiring a UV-Vis spectrum of this compound. Based on the pyrimidine chromophore, a wavelength in the range of 220-280 nm would be a reasonable starting point for method development.
-
Injection Volume: 10-20 µL.
Spectroscopic Methods
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show signals for the ethyl groups (triplet and quartet), the isopropyl group (doublet and septet), the methyl group on the pyrimidine ring (singlet), and a proton on the pyrimidine ring (singlet).
-
¹³C NMR: The spectrum would display distinct signals for each of the 12 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.
-
³¹P NMR: A single signal would be expected in the phosphorothioate region.
4.2.2. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the this compound molecule.
Expected Characteristic Absorptions:
-
P=O stretch: A strong absorption band is expected in the region of 1250-1300 cm⁻¹.
-
P-O-C stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.
-
P-S-C stretch: Absorptions in the 600-800 cm⁻¹ region.
-
C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H stretches (aliphatic): Bands just below 3000 cm⁻¹.
4.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for monitoring the formation of this compound from diazinon. The pyrimidine ring system is the primary chromophore in the molecule. The absorption maximum (λmax) would need to be determined experimentally, but it is expected to be in the UV region, likely between 220 and 280 nm.
Toxicological Properties
This compound is known to be an inhibitor of the enzyme acetylcholinesterase, a common mechanism of action for organophosphate pesticides.
Acute Toxicity:
-
Oral LD₅₀ (rat): 65 mg/kg body weight. It is noteworthy that "aged" technical diazinon, which contains increased concentrations of this compound and other degradation products, has been shown to be significantly more toxic than freshly prepared diazinon.
Signaling and Experimental Workflows
Thiono-Thiolo Rearrangement of Diazinon
Caption: Photochemically induced thiono-thiolo rearrangement of diazinon to this compound.
General Experimental Workflow for this compound Analysis
Caption: A typical workflow for the analysis of this compound in complex matrices.
Conclusion
This compound represents an important transformation product of diazinon with distinct chemical and toxicological characteristics. This guide has provided a comprehensive overview of its structure, properties, synthesis, and analysis. The detailed experimental protocols and diagrams are intended to facilitate further research into this compound's environmental fate and toxicological significance. As analytical capabilities continue to improve, a more complete understanding of the prevalence and impact of this compound and other pesticide transformation products will be essential for accurate environmental risk assessment.
References
An In-Depth Technical Guide to the Synthesis of Isodiazinon via Diazinon Isomerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the synthesis of isodiazinon, a potent cholinesterase inhibitor, through the isomerization of its precursor, diazinon. The core of this transformation lies in the thiono-thiolo rearrangement, a well-documented reaction in organophosphorus chemistry. This guide details the theoretical basis of this isomerization, outlines a feasible experimental protocol based on available literature, and presents the analytical techniques necessary for the characterization of the resulting this compound. The information is structured to be a valuable resource for researchers in agrochemistry, toxicology, and drug development.
Introduction
Diazinon, chemically known as O,O-diethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) phosphorothioate, is a widely recognized organophosphate insecticide.[1][2] Its isomer, this compound, or O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate, is formed through a thiono-thiolo rearrangement.[3] While often found as an impurity in commercial diazinon preparations, this compound has garnered interest due to its own significant biological activity, notably its potent inhibition of acetylcholinesterase.[3] Understanding the synthesis of this compound is crucial for a complete toxicological profile of diazinon and for the potential development of new active compounds.
Chemical Structures:
| Compound | Chemical Name | CAS Number | Molecular Formula |
| Diazinon | O,O-diethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) phosphorothioate | 333-41-5 | C12H21N2O3PS |
| This compound | O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate | 14620-44-1 | C12H21N2O3PS |
The Thiono-Thiolo Rearrangement Mechanism
The isomerization of diazinon to this compound is a classic example of a thiono-thiolo rearrangement. This reaction involves the migration of an alkyl group (in this case, an ethyl group) from an oxygen atom to a sulfur atom within the phosphorothioate moiety.
Caption: Isomerization of Diazinon to this compound.
This rearrangement is typically induced thermally and is believed to proceed through a six-membered ring-like transition state. The driving force for this reaction is the formation of the more thermodynamically stable P=O bond in the thiolo isomer compared to the P=S bond in the thiono form.
Experimental Protocol: Thermal Isomerization of Diazinon
References
- 1. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. Separation of impurities in diazinon preparations and their effect on porphyrin biosynthesis in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Isodiazinon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodiazinon, a thiono-thiolo rearrangement isomer of the organophosphate insecticide diazinon, is presumed to share the same core mechanism of action as its parent compound and other organophosphates: the inhibition of acetylcholinesterase (AChE). This guide provides a detailed examination of this mechanism, drawing from the extensive research on diazinon due to the limited availability of direct toxicological and kinetic data for this compound itself. The primary mode of action involves the irreversible phosphorylation of the serine hydroxyl group within the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. This results in hyperstimulation of muscarinic and nicotinic receptors, causing a range of neurotoxic effects. This document outlines the molecular interactions, signaling pathway disruptions, and the standard experimental protocols used to assess acetylcholinesterase inhibition.
Introduction to this compound
This compound, chemically known as O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate, is formed from its more common isomer, diazinon, through a thiono-thiolo rearrangement, a process that can be induced by ultraviolet (UV) irradiation.[1] While diazinon has been extensively studied, specific research on the biological activity and mechanism of action of this compound is limited. However, based on its structural similarity as an organophosphorus compound, its primary molecular target is confidently predicted to be acetylcholinesterase (AChE), a critical enzyme in neurotransmission.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The principal toxic effect of organophosphates like diazinon, and by extension this compound, is the inhibition of acetylcholinesterase.[2][3][4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a crucial step for terminating nerve impulses at cholinergic synapses.
Metabolic Activation
Organophosphorus pesticides containing a thiono (P=S) group, such as diazinon and this compound, are not potent inhibitors of AChE themselves. They require metabolic activation to their corresponding oxon (P=O) analogs. In the case of diazinon, it is metabolized by cytochrome P450 enzymes in the liver to form diazoxon, which is a much more potent inhibitor of AChE.[5] It is highly probable that this compound undergoes a similar bioactivation to form an "isodiazoxon" analog, which would be the primary active toxicant.
Molecular Interaction with Acetylcholinesterase
The active site of AChE contains a catalytic triad of serine, histidine, and glutamate. The oxon metabolite of the organophosphate acts as a substrate mimic and binds to the active site. The phosphorus atom of the organophosphate is then attacked by the hydroxyl group of the serine residue. This results in the phosphorylation of the serine hydroxyl group, forming a stable, covalent bond.[2] This phosphorylated enzyme is now inactive and unable to hydrolyze acetylcholine.
Over time, this phosphorylated enzyme complex can undergo a process called "aging," which involves the loss of an alkyl group from the phosphorus. This "aged" enzyme is even more resistant to reactivation, leading to a practically irreversible inhibition of AChE.
Downstream Signaling Pathway Disruption
The inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates both muscarinic and nicotinic acetylcholine receptors on the postsynaptic membrane.
-
Muscarinic Receptor Overstimulation: Leads to symptoms such as increased salivation, lacrimation, urination, defecation, gastrointestinal cramping, and emesis (SLUDGE syndrome), as well as bradycardia and bronchospasm.
-
Nicotinic Receptor Overstimulation: Initially causes muscle fasciculations and cramping, which can progress to weakness and flaccid paralysis, including paralysis of the respiratory muscles. In the central nervous system, it can lead to anxiety, restlessness, confusion, seizures, and ultimately, coma and respiratory depression.
The following diagram illustrates the signaling pathway at a cholinergic synapse and its disruption by an organophosphate like this compound.
Caption: Signaling at a cholinergic synapse and its inhibition by this compound (oxon).
Quantitative Data
Table 1: Acute Toxicity of Diazinon
| Species | Route | LD50 (mg/kg) | Reference |
| Rat (female) | Oral | 1160 | [7] |
| Rat (male) | Oral | 1340 | [7] |
| Rat | Dermal | >2020 | [7] |
| Mallard Duck | Oral | 6.38 | [8] |
Table 2: Comparative Toxicity of Diazinon and its Metabolite Diazoxon on HepG2 Cells [5]
| Compound | Exposure Time | Effect | Concentration for Significant Effect |
| Diazinon | 24h, 48h | Inhibition of cell proliferation | > 25 µM |
| Diazoxon | 24h, 48h | Inhibition of cell proliferation | ≥ 25 µM (more potent than Diazinon) |
| Diazinon | 24h, 48h | Reduction in cell viability | > 25 µM |
| Diazoxon | 24h, 48h | Reduction in cell viability | ≥ 25 µM (more potent than Diazinon) |
Experimental Protocols
The standard method for determining the in vitro inhibition of AChE by compounds like this compound is the Ellman assay.[3][9] This spectrophotometric method is widely used for its simplicity, reliability, and suitability for high-throughput screening.
Principle of the Ellman Assay
The Ellman assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetic acid. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color change is proportional to the AChE activity. The presence of an inhibitor like this compound will reduce the rate of this reaction.
Typical Experimental Workflow for AChE Inhibition Assay
The following diagram outlines a typical workflow for assessing AChE inhibition using the Ellman method.
Caption: Experimental workflow for determining AChE inhibition by this compound using the Ellman assay.
Conclusion
The mechanism of action of this compound is, with a high degree of certainty, the inhibition of acetylcholinesterase, consistent with its classification as an organophosphorus compound. This action is likely potentiated by metabolic activation to an oxon analog. The resulting accumulation of acetylcholine leads to cholinergic hyperstimulation, which is the basis of its toxicity. While direct experimental data for this compound remains scarce, the well-established knowledge of diazinon and other organophosphates provides a robust framework for understanding its biological effects. Further research is warranted to quantify the specific inhibitory potency (IC50) and kinetic parameters of this compound and its metabolites on AChE to fully characterize its toxicological profile.
References
- 1. This compound | 82463-42-1 | Benchchem [benchchem.com]
- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of biotransformation in the diazinon-induced toxicity in HepG2 cells and antioxidant protection by tetrahydrocurcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative toxicity of chlorpyrifos, diazinon, malathion and their oxon derivatives to larval Rana boylii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diazinon Technical Fact Sheet [npic.orst.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isodiazinon (CAS Number: 82463-42-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodiazinon, with the Chemical Abstracts Service (CAS) number 82463-42-1, is an organophosphate compound and a thiono-thiolo isomer of the widely used insecticide, diazinon. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, known toxicological data, and putative mechanisms of action. It is intended to serve as a foundational resource for researchers in toxicology, environmental science, and drug development. While this compound is primarily known as a transformation product of diazinon, its distinct toxicological profile warrants specific investigation. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the key biochemical pathways associated with its mode of action.
Chemical and Physical Properties
This compound, chemically named O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate, is formed from its thiono isomer, diazinon, through a thiono-thiolo rearrangement.[1] This structural isomerization involves the migration of the sulfur atom from a P=S bond to a P-S-C bond, which can be initiated by factors such as ultraviolet (UV) radiation.[2] This alteration in molecular structure is significant as it can modify the compound's chemical reactivity and toxicological properties.
| Property | Value | Reference |
| CAS Number | 82463-42-1 | |
| Molecular Formula | C12H21N2O3PS | [3][4] |
| Molecular Weight | 304.35 g/mol | [3][4] |
| IUPAC Name | 4-[ethoxy(ethylsulfanyl)phosphoryl]oxy-6-methyl-2-propan-2-ylpyrimidine | [3][4] |
| Synonyms | S-Ethyl Diazinon, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate | [4] |
Synthesis
This compound is primarily formed through the isomerization of diazinon. This thiono-thiolo rearrangement can be induced photochemically.[2]
Experimental Protocol: Photochemical Isomerization of Diazinon (General Procedure)
-
Preparation of Diazinon Solution: Prepare a solution of diazinon of known concentration in a photochemically inert solvent (e.g., hexane or acetonitrile).
-
Irradiation: Transfer the solution to a quartz reaction vessel. Irradiate the solution with a UV light source (e.g., a medium-pressure mercury lamp) at a controlled temperature. The wavelength of irradiation should be selected to correspond with the absorption maximum of diazinon.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to observe the disappearance of the diazinon peak and the appearance of the this compound peak.
-
Isolation and Purification: Once the desired conversion is achieved, the solvent is removed under reduced pressure. The resulting residue, containing a mixture of diazinon and this compound, can be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.
-
Characterization: The purified this compound should be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS) to confirm its structure and purity.
Toxicological Profile
The toxicological data for this compound is limited, with most information being in the context of its co-occurrence with diazinon. "Aged" technical diazinon has been noted to exhibit increased toxicity, a phenomenon attributed in part to the formation of this compound and other pyrophosphates.[1]
Acute Toxicity
| Endpoint | Value | Species | Route | Reference |
| LD50 | 65 mg/kg body weight | Not specified | Oral |
Comparative Toxicity
For context, the parent compound, diazinon, has an IC50 for acetylcholinesterase inhibition of 24.45 µM.[5] A specific IC50 value for this compound's inhibition of acetylcholinesterase is not currently available in the literature, which represents a significant data gap.
Mechanism of Action
As an organophosphate, this compound is expected to exert its toxicity primarily through the inhibition of acetylcholinesterase (AChE). Additionally, there is evidence to suggest it may also inhibit ferrochelatase.
Acetylcholinesterase Inhibition
The primary mechanism of toxicity for most organophosphates is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.
Ferrochelatase Inhibition
This compound has been reported to cause the accumulation of porphyrins, which suggests the inhibition of ferrochelatase. This enzyme catalyzes the final step in the heme biosynthesis pathway, the insertion of ferrous iron into protoporphyrin IX.
Experimental Protocols
The following are generalized protocols for assessing the key mechanisms of action of this compound.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0).
-
Acetylthiocholine iodide (ATCI) solution (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).
-
Acetylcholinesterase (AChE) enzyme solution.
-
This compound solutions of varying concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the this compound solution (or solvent control).
-
Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[6]
-
In Vitro Ferrochelatase Activity Assay
This assay measures the enzymatic activity of ferrochelatase by quantifying the formation of a metalloporphyrin.
-
Reagent Preparation:
-
Assay Buffer (e.g., Tris-HCl with detergent).
-
Protoporphyrin IX (substrate).
-
A divalent metal salt solution (e.g., ferrous sulfate or zinc acetate).
-
Ferrochelatase enzyme preparation (e.g., mitochondrial extract or purified enzyme).
-
This compound solutions of varying concentrations.
-
Stop solution (e.g., an organic solvent mixture to halt the reaction).
-
-
Assay Procedure:
-
Pre-incubate the ferrochelatase enzyme preparation with different concentrations of this compound (or solvent control) in the assay buffer.
-
Initiate the reaction by adding protoporphyrin IX and the metal salt solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding the stop solution.
-
Centrifuge to pellet any precipitated protein.
-
-
Quantification of Product:
-
Analyze the supernatant by HPLC with fluorescence or UV-Vis detection to quantify the amount of metalloporphyrin (e.g., heme or zinc-protoporphyrin) formed.
-
-
Data Analysis:
-
Calculate the rate of metalloporphyrin formation for each this compound concentration and compare it to the control to determine the percentage of inhibition.
-
Determine the IC50 value for ferrochelatase inhibition by this compound.
-
Analytical Methods
The detection and quantification of this compound, particularly in the presence of its isomer diazinon, requires robust analytical techniques.
Chromatographic Separation
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for the separation of this compound from diazinon and other related compounds. A mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol is typically employed. Detection can be achieved using a UV detector.
-
Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD) offers high sensitivity and selectivity for the analysis of this compound. Derivatization is generally not required for these volatile compounds. The choice of the GC column (e.g., a non-polar or mid-polar capillary column) is critical for achieving good separation from diazinon.
Conclusion and Future Directions
This compound is a toxicologically relevant isomer of diazinon. While its primary mechanisms of action are believed to be the inhibition of acetylcholinesterase and ferrochelatase, there is a significant lack of quantitative data, including a specific IC50 value for AChE inhibition and a detailed, reproducible synthesis protocol. Further research is warranted to fully characterize the toxicological profile of this compound, its environmental fate, and its potential impact on non-target organisms. The development of certified reference standards and validated analytical methods is crucial for accurate risk assessment. For professionals in drug development, understanding the structure-activity relationships of organophosphate isomers like this compound could provide insights into designing more selective and less toxic compounds.
References
- 1. This compound | 82463-42-1 | Benchchem [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Buy Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester | 14620-44-1 [smolecule.com]
- 4. Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester | C12H21N2O3PS | CID 44149816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Isodiazinon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodiazinon, with the CAS Number 82463-42-1, is an organophosphorus compound that is an isomer of the widely used insecticide, diazinon.[1][2][3] It is formed from diazinon through a thiono-thiolo rearrangement, a reaction that alters the molecule's electronic and steric properties by shifting a sulfur atom.[1] This transformation can be induced by factors such as ultraviolet (UV) irradiation.[1] While diazinon has been extensively studied, this compound is of significant interest to researchers and environmental scientists as a transformation product that may exhibit its own unique toxicological and environmental fate characteristics. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and visualizes key chemical and biological processes.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound. It is important to note that much of the publicly available data is predicted and should be confirmed through experimental validation.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 82463-42-1 | [1][2][3] |
| Molecular Formula | C12H21N2O3PS | [1][2][3][4] |
| Molecular Weight | 304.35 g/mol | [1][2][3] |
| IUPAC Name | O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate | [1] |
| Canonical SMILES | CCOP(=O)(OCC)SC1=NC(=NC(=C1)C)C(C)C | [4] |
| InChI Key | ICWWVIBLRJDIGR-UHFFFAOYSA-N | [1][4] |
Table 2: Physical and Chemical Constants of this compound
| Property | Value | Remarks | Source |
| Boiling Point | 379.9 °C at 760 mmHg | Predicted | [4] |
| Density | 1.17 g/cm³ | Predicted | [4] |
| Refractive Index | 1.51 | Predicted | [4] |
| Flash Point | 183.5 °C | Predicted | [4] |
| Partition Coefficient (logP) | 2.92 | Predicted | [4] |
| Stability | Subject to photodegradation and hydrolysis (rate is pH and temperature dependent) | - | [1] |
Experimental Protocols
Determination of Melting Point (OECD Guideline 102)
This method determines the temperature at which a substance transitions from a solid to a liquid.
-
Apparatus : A capillary tube melting point apparatus.
-
Procedure : A small, finely powdered sample of this compound is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range from the initial melting to complete liquefaction is recorded.
Determination of Boiling Point (OECD Guideline 103)
This method is used to determine the boiling point of a substance.
-
Apparatus : A dynamic method using a boiling flask, condenser, and thermometer.
-
Procedure : A sample of this compound is placed in the boiling flask. The pressure is reduced, and the sample is heated. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure.
Determination of Water Solubility (OECD Guideline 105)
This guideline describes the column elution method and the flask method for determining the water solubility of a substance.
-
Apparatus : For the flask method, a constant temperature water bath, flasks, and an analytical method for quantification (e.g., HPLC).
-
Procedure : An excess amount of this compound is stirred in water at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of this compound in the aqueous phase is determined. This is repeated at various temperatures.
Determination of the Partition Coefficient (n-octanol/water) (OECD Guideline 107)
This method measures the hydrophobicity of a substance.
-
Apparatus : Shake-flask apparatus, centrifuge, and an analytical method for quantification.
-
Procedure : A solution of this compound in either n-octanol or water is prepared. This solution is then mixed with the other solvent in a flask and shaken until equilibrium is reached. The phases are separated by centrifugation, and the concentration of this compound in each phase is determined. The partition coefficient (logP) is the logarithm of the ratio of the concentrations in the n-octanol and water phases.
Key Chemical and Biological Pathways
Formation of this compound from Diazinon
This compound is formed from its isomer, diazinon, through a thiono-thiolo rearrangement. This is a common reaction in organophosphorus chemistry where a P=S (thiono) bond is converted to a P-S (thiolo) bond.
Caption: Formation of this compound from Diazinon.
Mechanism of Action: Acetylcholinesterase Inhibition
Like other organophosphorus compounds, this compound is expected to act as an inhibitor of the enzyme acetylcholinesterase (AChE).[5] AChE is crucial for breaking down the neurotransmitter acetylcholine in the nervous system. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerves and potential toxicity. The phosphorus atom in this compound attacks the serine residue in the active site of AChE, forming a stable, phosphorylated enzyme that is no longer functional.
References
An In-Depth Technical Guide to Isodiazinon (C₁₂H₂₁N₂O₃PS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodiazinon, a potent organophosphate and isomer of the widely used insecticide diazinon, presents significant interest to the scientific community due to its distinct toxicological profile. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, mechanism of action, and toxicological effects. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key analytical and biological assays are provided, alongside visual representations of relevant signaling pathways and workflows to facilitate a deeper understanding of this compound.
Introduction
This compound, with the molecular formula C₁₂H₂₁N₂O₃PS, is the S-isomer of diazinon, formed through a thiono-thiolo rearrangement. This structural isomerization significantly alters its biological activity, rendering it a more potent acetylcholinesterase inhibitor and, consequently, a more toxic compound. The study of this compound is crucial for understanding the environmental fate and toxicology of diazinon-based pesticides, as this transformation can occur under certain environmental conditions. This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁N₂O₃PS | [1][2] |
| Molecular Weight | 304.35 g/mol | [1] |
| CAS Number | 82463-42-1 | [1][2] |
| IUPAC Name | O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate | [1] |
| Appearance | Not explicitly stated, but organophosphates are often oily liquids. | |
| Solubility | Data not available for this compound. Diazinon is sparingly soluble in water. |
Synthesis
Logical Workflow for this compound Synthesis via Thiono-Thiolo Rearrangement
Caption: Logical workflow for the synthesis of this compound from diazinon.
Analytical Methodology
Accurate quantification of this compound is essential for toxicological and environmental studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed for the analysis of organophosphorus pesticides.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The following is a general protocol for the analysis of organophosphates in a biological matrix, which can be adapted for this compound.
Experimental Protocol: GC-MS Analysis of this compound in Blood
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard.
-
Add 5 mL of a mixture of dichloromethane, 2-propanol, and heptane.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.
-
Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of this compound.
Mechanism of Action and Toxicology
Acetylcholinesterase Inhibition
The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.
Table 2: Comparative Acute Toxicity and AChE Inhibition
| Compound | Acute Oral LD₅₀ (rat) | AChE Inhibition IC₅₀ (human RBC) | Reference |
| This compound | 65 mg/kg | Data Not Available | [1] |
| Diazinon | 300 - 400 mg/kg | 24.45 µM | [3] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagents:
-
Acetylthiocholine iodide (ATCI) - substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen.
-
Phosphate buffer (pH 8.0).
-
Acetylcholinesterase (AChE) enzyme solution.
-
This compound solutions of varying concentrations.
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Add different concentrations of this compound to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Organophosphate exposure has been shown to induce oxidative stress, which can, in turn, activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways, including ERK, JNK, and p38, are involved in regulating cellular processes such as inflammation, apoptosis, and cell survival. While specific studies on this compound's effect on this pathway are limited, it is plausible that its toxicity is mediated, in part, through the activation of these stress-related kinases.
Hypothesized Signaling Pathway of this compound-Induced Cellular Stress
Caption: Hypothesized MAPK signaling cascade activated by this compound.
Experimental Protocol: Western Blot for Phosphorylated MAPKs
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., neuronal cells) to a suitable confluency.
-
Treat the cells with various concentrations of this compound for different time points.
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK. Also, probe for total p38, JNK, and ERK as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated MAPKs.
-
Conclusion
This compound is a significantly more toxic isomer of diazinon, primarily due to its enhanced inhibition of acetylcholinesterase. This technical guide has provided a consolidated resource for researchers, outlining its key properties, analytical methods for its detection, and its mechanisms of toxicity. The provided experimental protocols and pathway diagrams serve as a foundation for further investigation into the specific biological effects of this important organophosphate compound. Further research is warranted to fully elucidate the toxicological profile of this compound, including its specific IC₅₀ for AChE and its detailed effects on cellular signaling pathways. Such data will be invaluable for a comprehensive risk assessment of diazinon and its transformation products.
References
An In-depth Technical Guide on the Isodiazinon Thiono-Thiolo Rearrangement from Diazinon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thiono-thiolo rearrangement of diazinon to isodiazinon. It covers the underlying chemical principles, factors influencing the transformation, experimental considerations, and analytical methodologies for monitoring the rearrangement. This document is intended to serve as a valuable resource for researchers in agrochemistry, environmental science, and toxicology.
Introduction to the Thiono-Thiolo Rearrangement
The thiono-thiolo rearrangement is a well-documented isomerization reaction in organophosphorus chemistry, particularly within the phosphorothioate class of compounds to which diazinon belongs. This rearrangement involves the migration of an alkyl or aryl group from an oxygen atom to the sulfur atom, converting a thionoester (P=S) into its corresponding thioloester (P=O) isomer. In the case of diazinon, this intramolecular rearrangement leads to the formation of its isomer, this compound.
This transformation is of significant interest as the resulting thiolo-isomers can exhibit different toxicological and environmental properties compared to their thiono-precursors. Understanding the conditions that promote this rearrangement is crucial for assessing the environmental fate and potential risks associated with diazinon use.
The Diazinon to this compound Rearrangement Pathway
The rearrangement of diazinon to this compound involves the conversion of the P=S (thiono) moiety to a P=O (thiolo) moiety, with a concurrent migration of the pyrimidinyl group from the oxygen to the sulfur atom.
Figure 1: Proposed pathway for the thiono-thiolo rearrangement of diazinon to this compound.
Factors Influencing the Rearrangement
The thiono-thiolo rearrangement can be induced by several factors, primarily heat and ultraviolet (UV) radiation. The stability of diazinon is also influenced by pH.
-
Temperature: Diazinon is reported to decompose at temperatures above 120°C. While specific studies on the thermal rearrangement to this compound are scarce, it is plausible that elevated temperatures could induce this isomerization, likely in competition with degradation pathways.
-
UV Radiation: The formation of this compound has been observed during the photolysis of diazinon in soil aqueous suspensions under UV light.[1] This indicates that photochemical energy input is a key driver for this rearrangement.
-
pH: Diazinon is most stable in a neutral to slightly alkaline pH range (6.0 to 8.0). Extreme pH conditions tend to favor hydrolysis and other degradation pathways over the thiono-thiolo rearrangement.
Quantitative Data Summary
Quantitative data specifically for the diazinon to this compound rearrangement is limited in the available literature. The formation of this compound has been identified as a transformation product, but detailed kinetic studies and yield quantifications are not extensively reported. The following table summarizes the conditions under which the formation of this compound has been observed.
| Parameter | Condition | Observed Products | Reference |
| Inducing Factor | UV light | This compound, Diazoxon, Hydroxydiazinon | [1] |
| Matrix | Soil aqueous suspension | This compound, Diazoxon, Hydroxydiazinon | [1] |
| Diazinon Stability | Decomposes > 120°C; Stable at pH 6.0-8.0 | Not specified for rearrangement |
Experimental Protocols
Photochemical Rearrangement of Diazinon
Objective: To induce the thiono-thiolo rearrangement of diazinon to this compound using UV irradiation and to monitor the reaction progress.
Materials:
-
Diazinon standard
-
High-purity water (HPLC grade)
-
Soil matrix (e.g., sterilized loam)
-
Quartz photoreactor
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer
-
Analytical instruments: HPLC-UV, GC-MS
Procedure:
-
Preparation of Diazinon Suspension: Prepare a stock solution of diazinon in a suitable organic solvent (e.g., acetonitrile). Spike a known amount of this stock solution into a soil-water suspension within the quartz photoreactor to achieve the desired initial concentration of diazinon. The final solvent concentration should be kept low to minimize its effect on the reaction.
-
Photoreaction: Place the photoreactor under the UV lamp and begin irradiation. Maintain constant stirring throughout the experiment to ensure a homogenous suspension. It is advisable to control the temperature of the reactor, as heat can also influence the reaction.
-
Sampling: At predetermined time intervals, withdraw aliquots from the reactor.
-
Sample Preparation: Immediately quench the reaction in the withdrawn sample (e.g., by placing it in the dark and on ice). Extract the diazinon and its transformation products from the aqueous-soil matrix using an appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.
-
Analysis: Analyze the extracted samples using HPLC-UV for quantitative monitoring of diazinon depletion and this compound formation. Confirm the identity of this compound and other photoproducts using GC-MS.
Analytical Methodology
The analysis of diazinon and its isomers/degradation products typically involves chromatographic techniques.
Table 2: Analytical Methods for Diazinon and its Transformation Products
| Analytical Technique | Column | Detector | Sample Preparation | Reference |
| GC-MS | Capillary column (e.g., DB-5ms) | MS | LLE or SPE | General analytical chemistry references |
| HPLC-UV | C18 reverse-phase | UV | LLE or SPE | General analytical chemistry references |
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for studying the thiono-thiolo rearrangement of diazinon.
References
Environmental fate and transport of Isodiazinon
An In-depth Technical Guide on the Environmental Fate and Transport of Isodiazinon
Introduction
This compound, or O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate, is an isomer of the widely used organophosphate insecticide, diazinon.[1] Its formation occurs through a thiono-thiolo rearrangement of diazinon, a process that can be initiated by environmental factors such as ultraviolet (UV) radiation.[1][2] This structural isomerization involves the migration of a sulfur atom, which significantly alters the molecule's electronic and steric properties, thereby influencing its chemical behavior, environmental persistence, and toxicological profile.[1] While diazinon's environmental fate has been extensively studied, specific data on this compound is less common. Therefore, understanding the environmental behavior of this compound is intrinsically linked to that of its parent compound. This guide provides a comprehensive overview of the environmental fate and transport of this compound, leveraging data from diazinon to infer its behavior and highlighting key transformation processes.
Physicochemical Properties
The environmental transport and fate of a chemical are largely governed by its physicochemical properties. While specific experimental values for this compound are scarce, the properties of its parent isomer, diazinon, provide a crucial baseline for predicting its behavior. The thiono-thiolo rearrangement alters the polarity and structure, which would be expected to modify values such as water solubility and the octanol-water partition coefficient.
Table 1: Physicochemical Properties of Diazinon (this compound Precursor)
| Property | Value for Diazinon | Reference |
| Molecular Formula | C12H21N2O3PS | [1] |
| Vapor Pressure | 1.2 x 10⁻² Pa (25 °C) | [3] |
| Water Solubility | Sparingly soluble | [3] |
| Octanol-Water Partition Coefficient (Kow) | Log Kow = 3.3 | Inferred from mobility |
| Organic Carbon-Water Partition Coefficient (Koc) | 40 - 432 | [2][4][5] |
| Henry's Law Constant | 1.4 x 10⁻⁶ atm·m³/mol | [2] |
Note: this compound shares the same molecular formula as diazinon. The structural rearrangement is expected to slightly alter its polarity, which would affect its solubility and partition coefficients.
Environmental Fate and Degradation Pathways
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, both abiotic and biotic.
Abiotic Degradation
Abiotic processes are non-biological transformations that play a critical role in the environmental fate of this compound, particularly in its formation.
-
Photolysis: The primary formation pathway for this compound in the environment is the photodegradation of diazinon. Studies have shown that diazinon, when exposed to UV irradiation in a water/soil suspension, can be converted to this compound, among other products.[2] The presence of substances like titanium dioxide, hydrogen peroxide, or natural water from rivers and lakes can enhance this photodegradation process.[2]
-
Oxidation/Reduction: Detailed information on the specific oxidation and reduction pathways for this compound is scarce.[1] For organophosphorus pesticides in general, these reactions are important degradation mechanisms.[1] The parent compound, diazinon, can be oxidized to form diazoxon, a more toxic metabolite.[1][2]
Biotic Degradation
Microbial degradation is a major pathway for the dissipation of diazinon in soil and water.[4][5][6] Various microbial strains have been identified that can effectively break down diazinon.[6] Although specific studies on the microbial degradation of this compound are limited, it is plausible that similar enzymatic pathways could contribute to its breakdown, given the structural similarities. The primary degradation product of diazinon in soil and water is 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP or oxypyrimidine).[2]
Environmental Transport
The movement of this compound between different environmental compartments—soil, water, and air—is dictated by its physicochemical properties and environmental conditions.
Mobility in Soil
The mobility of a pesticide in soil is largely determined by its tendency to adsorb to soil particles, a property quantified by the organic carbon-water partition coefficient (Koc).
-
Sorption and Leaching: Diazinon has Koc values ranging from 40 to 432, classifying it as moderately mobile in soils.[2][4][5] Its mobility, and therefore its potential to leach into groundwater, is higher in soils with low organic matter content (<3%).[2] Soil pH, clay content, and soil moisture also influence its sorption and degradation rate.[4][5] this compound's mobility is expected to be in a similar range, but its slightly different polarity could lead to variations in its affinity for soil organic matter.
Transport in Water
This compound can enter water bodies through surface runoff from treated agricultural or urban areas and through leaching from the soil into groundwater.[2] Once in an aquatic system, its fate is governed by processes like hydrolysis, photolysis, and microbial degradation. Volatilization from water can also occur, although the low Henry's Law constant for diazinon suggests this is not a dominant process.[2]
Transport in Air
The potential for a chemical to be transported in the atmosphere depends on its volatility. Based on diazinon's vapor pressure, it is expected to exist in both the vapor and particulate phases in the atmosphere.[2] Atmospheric transport can occur through volatilization from soil and water surfaces and via spray drift during application.[2] The estimated atmospheric half-life for the vapor-phase reaction of diazinon with hydroxyl radicals is short, approximately 4 hours, suggesting rapid degradation in the air.[2]
Bioaccumulation
Bioaccumulation refers to the accumulation of a substance in an organism. It is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water. For diazinon, BCF values are generally less than 100, indicating that it does not significantly bioaccumulate in aquatic organisms.[2] Given the structural similarity, this compound is also expected to have a low potential for bioaccumulation.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the environmental fate and transport of this compound, primarily using data from its parent compound, diazinon.
Table 2: Soil Dissipation Half-Life (DT50) of Diazinon
| Soil Type | pH | Half-Life (days) | Reference |
| Sandy Loam | 4 | 66 | [2] |
| Sandy Loam | 7 | 209 | [2] |
| Sandy Loam | 10 | 153 | [2] |
| Clay Loam | 4 | 49 | [2] |
| Clay Loam | 7 | 124 | [2] |
| Clay Loam | 10 | 90 | [2] |
| Sandy Loam + Peat | 4 | 14 | [2] |
| Sandy Loam + Peat | 7 | 45 | [2] |
| Sandy Loam + Peat | 10 | 64 | [2] |
Table 3: Soil Sorption and Bioaccumulation of Diazinon
| Parameter | Value | Interpretation | Reference |
| Koc | 40 - 432 mL/g | Moderately Mobile | [2][4][5] |
| BCF | < 100 | Low Bioaccumulation Potential | [2] |
Experimental Protocols
Standardized experimental protocols are essential for determining the environmental fate of pesticides. The following are detailed methodologies for key experiments.
Terrestrial Field Dissipation Study (USEPA Guideline 835.6100)
This study is designed to determine the rate of pesticide dissipation under real-world field conditions, accounting for degradation, leaching, and runoff.
Methodology:
-
Site Selection: Choose at least two sites representative of the intended use areas, considering soil type, climate, and agricultural practices. The site should be well-characterized with respect to soil properties (texture, organic matter, pH), depth to groundwater, and slope.[7]
-
Plot Design: Establish replicate plots for treated and control (untreated) groups. Plots should be large enough to accommodate all sampling events.
-
Application: Apply the test substance (this compound or its parent compound) to the treated plots at the maximum recommended rate using application equipment that simulates typical agricultural practice.[8]
-
Soil Sampling: Collect soil cores from both treated and control plots at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days, and up to a year or more). Cores should be sectioned into different depths (e.g., 0-15 cm, 15-30 cm, etc.) to assess leaching.[7]
-
Sample Handling: Samples are immediately frozen and stored frozen until analysis to prevent further degradation.
-
Residue Analysis: Extract the pesticide and its transformation products from the soil samples using appropriate solvents. Analyze the extracts using a validated analytical method, such as GC-MS or LC-MS/MS.[9][10]
-
Data Analysis: Calculate the dissipation half-life (DT50 and DT90) of the parent compound and major metabolites using first-order kinetics or other appropriate models.[11]
Aquatic Dissipation Study (USEPA Guideline 835.6200)
This study evaluates the fate and transport of a pesticide in a natural aquatic environment.
Methodology:
-
Site Selection: Choose representative aquatic sites (e.g., ponds, ditches, or enclosed sections of larger water bodies) based on the pesticide's use pattern.[12]
-
Application: Apply the pesticide directly to the water surface or as a simulated runoff event to mimic real-world entry.
-
Sampling: Collect water and sediment samples at various time points and locations within the test site. Water samples are taken at different depths, and sediment cores are sectioned.
-
Analysis: Analyze water and sediment samples separately for the parent compound and its transformation products.
-
Data Analysis: Determine the dissipation half-life in both the water column and the sediment. Evaluate the partitioning of the pesticide between water and sediment over time.
Laboratory Photolysis Study
This experiment quantifies the rate of degradation due to sunlight.
Methodology:
-
Solution Preparation: Prepare a sterile, buffered aqueous solution of the test chemical (e.g., this compound).
-
Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp) with controlled temperature.[13] Dark controls (samples wrapped in foil) are run in parallel to account for non-photolytic degradation like hydrolysis.
-
Sampling: Collect samples from both the irradiated and dark control vessels at specified time intervals.
-
Analysis: Quantify the concentration of the test chemical in the samples using HPLC or a similar technique.
-
Rate Calculation: Calculate the photolysis rate constant and half-life by comparing the degradation in the light-exposed samples to the dark controls.[13][14]
Analytical Methods
The detection and quantification of this compound and its related compounds in environmental matrices are critical for fate studies.
-
Sample Preparation: Extraction techniques vary by matrix. For water, solid-phase extraction (SPE) is common.[15][16] For soil, methods include ultrasonic extraction with acetonitrile or pressurized liquid extraction (PLE).[10][16]
-
Analysis: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection and Gas Chromatography (GC) with nitrogen-phosphorus (NPD), flame photometric (FPD), or MS detectors are the principal methods for analyzing diazinon and its transformation products.[1][9][15] These methods are capable of separating and identifying this compound from diazinon and other metabolites.
Conclusion
This compound is an environmentally relevant transformation product of the insecticide diazinon, formed primarily through photolysis. Its environmental fate and transport are closely linked to its parent compound. Based on data for diazinon, this compound is expected to be moderately mobile in soil, have a low potential for bioaccumulation, and be susceptible to degradation through a combination of abiotic and biotic processes. However, a significant data gap exists for the specific environmental behavior and degradation rates of this compound itself. Future research should focus on conducting specific fate studies on this compound to accurately assess its environmental risk. The experimental protocols and analytical methods outlined in this guide provide a framework for generating such critical data.
References
- 1. This compound | 82463-42-1 | Benchchem [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Diazinon CAS#: 333-41-5 [m.chemicalbook.com]
- 4. Diazinon-chemistry and environmental fate: a California perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Terrestrial and Aquatic Field Dissipation - Waterborne Environmental [waterborne-env.com]
- 9. Analytical Methods for Extraction, Determination and Degradation of Diazinon in Soil Samples [jpoll.ut.ac.ir]
- 10. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 11. Comprehensive Study of Difenoconazole in Soil: Kinetics, Dissipation, Metabolism, and Microbial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. rsc.org [rsc.org]
- 14. cmascenter.org [cmascenter.org]
- 15. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Environmental Fate of Isodiazinon: A Technical Guide to Abiotic and Biotic Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isodiazinon, an organophosphate insecticide and isomer of diazinon, is subject to environmental degradation through a combination of abiotic and biotic processes. While specific data on this compound is limited, extensive research on its close analog, diazinon, provides significant insights into its environmental fate. This technical guide synthesizes the available information on the abiotic and biotic degradation of this compound, leveraging data from diazinon to elucidate potential pathways and influencing factors. Key degradation routes include hydrolysis, photolysis, and microbial metabolism, leading to the formation of various transformation products. Understanding these degradation processes is critical for assessing the environmental impact and persistence of this compound.
Introduction
This compound, or O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate, is a structural isomer of the widely used organophosphate insecticide, diazinon. Its presence in the environment can result from its formation as a degradation product of diazinon, particularly through photolysis. The environmental persistence and potential toxicity of this compound necessitate a thorough understanding of its degradation pathways. This guide provides a comprehensive overview of the abiotic and biotic mechanisms that contribute to the breakdown of this compound, with a focus on data presentation, experimental protocols, and the visualization of degradation pathways.
Abiotic Degradation
Abiotic degradation of this compound involves chemical processes that are not mediated by living organisms. The primary abiotic routes are hydrolysis and photolysis.
Hydrolysis
Table 1: Hydrolysis Half-life of Diazinon at Various pH Levels
| pH | Temperature (°C) | Half-life (days) | Reference |
| 4 | 25 | 66 | [1] |
| 7 | 25 | 209 | [1] |
| 10 | 25 | 153 | [1] |
Photolysis
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. This compound is known to be a photolytic transformation product of diazinon under UV irradiation. This suggests that this compound itself is likely susceptible to further photodegradation. The process can be influenced by the presence of photosensitizers in the environment. Photodegradation of diazinon in water can lead to the formation of more polar and potentially more mobile transformation products.
Table 2: Photodegradation of Diazinon in Aqueous Systems
| Light Source | Medium | Half-life | Key Photoproducts | Reference |
| UV light | Water/soil suspension | Not specified | This compound, Diazoxon, Hydroxydiazinon | [2] |
| Simulated sunlight | Natural river water | 32 hours (for complete degradation) | 2-isopropyl-6-methylpyrimidin-4-ol | [2] |
| UV light with TiO2 | Aqueous suspension | 36.9 minutes | Not specified | [3] |
Biotic Degradation
Biotic degradation, mediated by microorganisms, is a crucial pathway for the dissipation of organophosphate pesticides in the environment. A diverse range of bacteria and fungi have been shown to degrade diazinon, and it is highly probable that similar microorganisms can metabolize this compound.
Microbial Metabolism
Microorganisms utilize enzymes such as hydrolases, oxidases, and phosphatases to break down complex organic molecules like this compound. The degradation of diazinon by various microbial strains has been extensively studied, revealing pathways that involve hydrolysis of the phosphoester bond, oxidation, and cleavage of the pyrimidine ring.[2][4][5][6] The primary metabolite is often 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP).[7]
Table 3: Microbial Degradation of Diazinon by Various Strains
| Microorganism | Medium | Degradation Rate/Half-life | Reference |
| Sphingobium sp. DI-6 | Liquid culture (100 mg/L) | 91.8% degradation in 60 hours | [5] |
| Stenotrophomonas maltophilia, Pseudomonas stutzeri, Alcaligenes sp., Pantoea ananatis | Mineral salt medium (50 mg/kg) | Half-lives of 3.76 - 4.66 days | [8][9] |
| Pseudomonas peli, Burkholderia caryophylli, Brevundimonas diminuta | Mineral salt medium (20 mg/L) | Complete degradation within 12 days | |
| Serratia marcescens, Pseudomonas sp. | Mineral salt medium (50 mg/L) | 80-92% degradation within 14 days | |
| Aspergillus niger | Not specified | 90.02% hydrolysis in 14 days | [2][4] |
| Saccharomyces cerevisiae | Liquid culture (1000 mg/L) | 85.23% degradation in 0.5 hours | [2][4] |
Degradation Pathways
The degradation of this compound, inferred from studies on diazinon, likely proceeds through several key steps. The initial transformation can be either abiotic (photolysis to this compound from diazinon) or biotic.
Caption: Postulated abiotic degradation pathway of diazinon, including the formation of this compound.
The biotic degradation pathway involves microbial enzymes that cleave the ester linkage, a common mechanism for organophosphate detoxification.
Caption: Postulated biotic degradation pathway of this compound by microorganisms.
Experimental Protocols
Protocol for Determining Hydrolysis Rate
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound standard
-
Sterile buffered solutions (pH 4, 7, and 9)
-
Amber glass vials with Teflon-lined caps
-
Incubator/water bath
-
HPLC-UV or GC-MS system
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Spike the sterile buffered solutions with the this compound stock solution to a final concentration of 1-10 mg/L.
-
Aliquot the spiked solutions into amber glass vials, ensuring no headspace.
-
Prepare triplicate samples for each pH and a control with sterile water.
-
Incubate the vials at a constant temperature (e.g., 25°C) in the dark.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), sacrifice one set of triplicate vials for each pH.
-
Analyze the concentration of this compound and any major degradation products using a validated HPLC-UV or GC-MS method.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the first-order rate constant and the half-life for each pH.
Caption: Experimental workflow for determining the hydrolysis rate of this compound.
Protocol for Soil Biodegradation Study
Objective: To determine the rate of biotic degradation of this compound in soil and identify major metabolites.
Materials:
-
This compound standard (radiolabeled, e.g., with ¹⁴C, is recommended for metabolite tracking)
-
Fresh, sieved soil with known characteristics (pH, organic matter content, texture)
-
Sterilized soil (autoclaved) for abiotic control
-
Incubation flasks with traps for volatile organics and CO₂
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
Analytical instruments (GC-MS, LC-MS/MS, Liquid Scintillation Counter if using radiolabel)
Procedure:
-
Characterize the soil for its physicochemical properties.
-
Adjust the soil moisture to 40-60% of its water-holding capacity.
-
Treat the soil with a known concentration of this compound. For biotic studies, use fresh soil. For abiotic controls, use sterilized soil.
-
Place the treated soil into incubation flasks. If using ¹⁴C-labeled this compound, include traps for ¹⁴CO₂ and volatile organics.
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).
-
At specified time points, sacrifice triplicate soil samples.
-
Extract the soil samples with an appropriate solvent.
-
Analyze the extracts for the parent compound and degradation products using GC-MS or LC-MS/MS.
-
If using ¹⁴C-isodiazinon, analyze the CO₂ traps and soil extracts by liquid scintillation counting to determine mineralization and the mass balance.
-
Determine the dissipation half-life (DT50) of this compound in the soil.
Conclusion
The environmental degradation of this compound is a complex process driven by both abiotic and biotic mechanisms. While direct research on this compound is limited, the extensive data available for its isomer, diazinon, provides a robust framework for understanding its likely fate in the environment. Hydrolysis and photolysis are key abiotic degradation routes, while microbial metabolism, particularly by soil bacteria and fungi, plays a significant role in its biotic breakdown. The primary degradation products are expected to be similar to those of diazinon, with 2-isopropyl-6-methyl-4-hydroxypyrimidine being a major metabolite. Further research focusing specifically on the degradation kinetics and pathways of this compound is warranted to refine environmental risk assessments. The experimental protocols and degradation pathway models presented in this guide offer a foundation for such future investigations.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Environmental Occurrence, Toxicity Concerns, and Degradation of Diazinon Using a Microbial System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation Of Diazinon Pesticide In Suspension Of TiO2 | Jurnal ILMU DASAR [jid.jurnal.unej.ac.id]
- 4. Frontiers | Environmental Occurrence, Toxicity Concerns, and Degradation of Diazinon Using a Microbial System [frontiersin.org]
- 5. Frontiers | Isolation of a diazinon-degrading strain Sphingobium sp. DI-6 and its novel biodegradation pathway [frontiersin.org]
- 6. Isolation of a diazinon-degrading strain Sphingobium sp. DI-6 and its novel biodegradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
- 9. chinese.omicsonline.org [chinese.omicsonline.org]
Isodiazinon: An In-depth Technical Guide to its Metabolites and Transformation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodiazinon is a significant transformation product and isomer of the widely used organophosphate insecticide, diazinon. The environmental fate and toxicological profile of diazinon are intrinsically linked to its conversion into various metabolites and transformation products, including this compound. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, detailing its formation, subsequent metabolic pathways, and the analytical methodologies for its detection and quantification. Given the limited direct research on this compound, this guide contextualizes its properties and behavior within the broader and more extensively studied framework of diazininon metabolism.
This compound Formation and Chemical Profile
This compound, with the chemical formula C₁₂H₂₁N₂O₃PS and IUPAC name 4-diethoxyphosphorylsulfanyl-6-methyl-2-propan-2-ylpyrimidine, is formed from diazinon through a thiono-thiolo rearrangement.[1] This isomerization can be initiated by ultraviolet (UV) radiation, leading to the photochemical conversion of diazinon to this compound.[2][3] This process is a critical aspect of diazinon's environmental transformation.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 82463-42-1 | [1][4] |
| Molecular Formula | C₁₂H₂₁N₂O₃PS | [1] |
| Molecular Weight | 304.35 g/mol | [1] |
| IUPAC Name | 4-diethoxyphosphorylsulfanyl-6-methyl-2-propan-2-ylpyrimidine | [1] |
Metabolic and Transformation Pathways of Diazinon and the Role of this compound
The metabolism of diazinon proceeds through various pathways, including oxidation, hydrolysis, and isomerization, mediated by both abiotic and biotic factors. The formation of this compound represents a key abiotic transformation pathway, particularly under the influence of sunlight.
Abiotic Degradation
Photodegradation is a primary mechanism for the transformation of diazinon in the environment, leading to the formation of this compound.[2][3] Studies have shown that UV irradiation of diazinon in water/soil suspensions results in its conversion to the isomeric this compound, among other products.[3]
Biotic Degradation
While the microbial degradation of diazinon is well-documented, specific pathways for the biodegradation of this compound are not extensively studied. However, it is plausible that microorganisms capable of degrading diazinon may also metabolize this compound, likely through similar enzymatic processes such as hydrolysis and oxidation.
The primary metabolites of diazinon include diazoxon, which is its oxygen analogue, and 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP), a hydrolysis product.[3][5] The metabolic fate of this compound itself remains an area requiring further investigation.
Quantitative Data on Diazinon Metabolites
Quantitative data specifically for this compound in environmental samples are scarce. However, extensive monitoring has been conducted for diazinon and its major metabolites, providing a basis for understanding potential exposure levels.
Table 2: Quantitative Data for Diazinon and Key Metabolites
| Compound | Matrix | Concentration Range | Location/Study |
| Diazinon | Surface Water | <0.002 - 0.018 µg/L | Central Columbia Plateau, USA[4] |
| Diazinon | Urban Streams | Up to 259 ng/L | Various, USA[4] |
| Diazoxon | Atmosphere | Ratio to Diazinon: 0.056 - 7.1 | Central Valley, California, USA[3] |
| IMHP | Human Urine | Not specified | General Population |
Experimental Protocols
Sample Extraction and Cleanup for Diazinon and Metabolites
This protocol is a general guideline and may require optimization for specific matrices and for the analysis of this compound.
Objective: To extract diazinon, this compound, and other metabolites from environmental samples (water, soil) for subsequent analysis.
Materials:
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Organic solvents (e.g., dichloromethane, acetone, methanol)
-
Glassware (beakers, flasks, vials)
-
Rotary evaporator
-
Nitrogen evaporator
-
Centrifuge
Procedure for Water Samples:
-
Filter the water sample to remove suspended particles.
-
Condition an SPE cartridge with methanol followed by deionized water.
-
Load a known volume of the water sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., a mixture of dichloromethane and acetone).
-
Concentrate the eluate using a rotary evaporator or nitrogen evaporator.
-
Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument.
Procedure for Soil Samples:
-
Air-dry and sieve the soil sample.
-
Extract a known weight of the soil sample with an appropriate solvent (e.g., acetone/hexane mixture) using sonication or accelerated solvent extraction (ASE).
-
Centrifuge the extract and collect the supernatant.
-
Concentrate the extract using a rotary evaporator.
-
Perform a cleanup step using SPE or gel permeation chromatography (GPC) to remove co-extracted matrix components.
-
Further concentrate and reconstitute the cleaned extract for analysis.
Analytical Instrumentation for Isomer-Specific Analysis
Objective: To separate and quantify this compound from diazinon and other metabolites.
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Method:
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5ms) is recommended for the separation of organophosphorus pesticides. Isomer-specific separation may require a longer column or a specific temperature program.
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Program: A temperature gradient program should be optimized to achieve baseline separation of diazinon and this compound.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Diagnostic ions for both diazinon and this compound should be monitored.
LC-MS/MS Method:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically effective for organophosphorus compounds.
-
Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for the highest selectivity and sensitivity. Specific precursor-product ion transitions for both diazinon and this compound need to be determined and optimized.
Toxicological Profile of this compound
The toxicological data specifically for this compound are limited. However, available information suggests it may be of toxicological concern. The acute oral LD50 for pure this compound in rats has been reported as 65 mg/kg body weight, and it is suggested that this compound, along with other degradation products, may be responsible for the increased toxicity of "aged" diazinon formulations. A mixture of diazinon and this compound has been shown to reduce the activity of ferrochelatase and coproporphyrinogen oxidase in rats.
Conclusion and Future Perspectives
This compound is a key transformation product of diazinon, formed primarily through photochemical processes in the environment. While the metabolic pathways of diazinon are relatively well-understood, there are significant knowledge gaps concerning the specific metabolic fate and toxicological profile of this compound. The development of isomer-specific analytical methods is crucial for accurately assessing the environmental occurrence and risk posed by this compound. Future research should focus on:
-
Elucidating the biotic and abiotic degradation pathways of this compound.
-
Identifying and quantifying the specific metabolites of this compound.
-
Developing and validating robust analytical methods for the routine monitoring of this compound in various environmental matrices.
-
Conducting comprehensive toxicological studies to determine the specific health risks associated with this compound exposure.
A deeper understanding of this compound is essential for a complete assessment of the environmental impact and human health risks associated with the use of diazinon-based pesticides.
References
Isodiazinon: A Comprehensive Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodiazinon, a structural isomer of the widely used organophosphate insecticide diazinon, emerges from a thiono-thiolo rearrangement of its parent compound.[1][2] This transformation, which can occur during the storage of diazinon formulations and under the influence of environmental factors such as UV irradiation, results in a compound with significantly altered toxicological properties.[1][3] The presence of this compound in aged diazinon products has been linked to an increase in the overall toxicity of the formulation, underscoring the importance of understanding its distinct toxicological profile.[1] This technical guide provides an in-depth analysis of the available toxicological data for this compound, supplemented with extensive information on its parent compound, diazinon, to offer a comprehensive overview for researchers and professionals in drug development and toxicology.
Chemical and Physical Properties
This compound is chemically defined as O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate. The key structural difference from diazinon lies in the thiono-thiolo rearrangement, where a sulfur atom is double-bonded to the phosphorus atom in diazinon (a thiono-ester) is rearranged to a P-S-C linkage (a thiolo-ester) in this compound. This seemingly minor change has a profound impact on the molecule's reactivity and biological activity.
Table 1: Chemical Identification of this compound
| Property | Value |
| IUPAC Name | O,S-diethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) phosphorothioate |
| CAS Number | 82463-42-1 |
| Molecular Formula | C12H21N2O3PS |
| Molecular Weight | 304.35 g/mol |
Toxicological Profile
The toxicological database for this compound is limited compared to its parent compound, diazinon. However, available data points towards a higher acute toxicity.
Acute Toxicity
The primary measure of acute toxicity, the median lethal dose (LD50), has been determined for the oral route in rats.
Table 2: Acute Toxicity of this compound
| Species | Route | LD50 | Reference |
| Rat | Oral | 65 mg/kg body weight | [1] |
Table 3: Acute Toxicity of Diazinon
| Species | Route | LD50/LC50 | Reference |
| Rat | Oral | 300-850 mg/kg | [4] |
| Rat | Dermal | >2000 mg/kg | [5] |
| Rat | Inhalation (4h) | >5.437 mg/L | [6] |
| Rabbit | Dermal | >2020 mg/kg | [6] |
Sub-chronic and Chronic Toxicity
Specific sub-chronic and chronic toxicity studies on this compound were not found in the reviewed literature. However, studies on diazinon provide insights into the potential long-term effects of organophosphates. In a 90-day study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for diazinon was established based on cholinesterase inhibition.[7] Chronic toxicity studies on diazinon have also been conducted.[8][9]
Table 4: Sub-chronic and Chronic Toxicity of Diazinon (for reference)
| Species | Duration | Route | NOAEL | Critical Effect | Reference |
| Rat | 90 days | Oral | 0.5 mg/kg bw/day | Erythrocyte acetylcholinesterase inhibition | [5] |
| Rat | 2 years | Oral | 0.1 mg/kg bw/day | Erythrocyte acetylcholinesterase inhibition | [5] |
| Dog | 1 year | Oral | 0.3 mg/kg bw/day | Erythrocyte and brain acetylcholinesterase inhibition | [5] |
Genotoxicity
There is a lack of publicly available data on the genotoxicity of this compound. Standard genotoxicity assays for diazinon, such as the Ames test and in vivo micronucleus assay, have generally shown negative results, suggesting it is unlikely to be genotoxic.[5][10][11][12][13][14]
Table 5: Genotoxicity of Diazinon (for reference)
| Test | System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | With and without | Negative | [5] |
| In vivo Micronucleus Assay | Mouse bone marrow | N/A | Negative | [5] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Negative | [5] |
Carcinogenicity
Carcinogenicity bioassays specifically for this compound have not been identified. Long-term carcinogenicity studies on diazinon in rats and mice have not shown evidence of carcinogenic potential.[5][15][16]
Reproductive and Developmental Toxicity
No data is available for the reproductive and developmental toxicity of this compound. For diazinon, multi-generation studies in rats and developmental toxicity studies in rats and rabbits have been conducted. The NOAELs for parental, reproductive, and developmental effects have been established.[5][17][18][19]
Table 6: Reproductive and Developmental Toxicity of Diazinon (for reference)
| Study Type | Species | NOAEL (Parental Toxicity) | NOAEL (Reproductive Toxicity) | NOAEL (Developmental Toxicity) | Critical Effects | Reference |
| Two-Generation Reproduction | Rat | 0.77 mg/kg bw/day | 7.48 mg/kg bw/day | 0.77 mg/kg bw/day | Reduced parental body weight gain, decreased pup viability and weights | [5] |
| Developmental Toxicity | Rat | 20 mg/kg bw/day | - | 20 mg/kg bw/day | Maternal toxicity, increased incidence of rudimentary 14th ribs | [5][17] |
| Developmental Toxicity | Rabbit | 25 mg/kg bw/day | - | 10 mg/kg bw/day | Maternal toxicity, reduced fetal weight | [5] |
Neurotoxicity
As an organophosphate, the primary neurotoxic effect of this compound is expected to be the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a range of clinical signs. While specific studies on this compound-induced neurotoxicity are lacking, the known effects of diazinon, including delayed neuropathy, are relevant.[4][7][20]
Mechanism of Action
The principal mechanism of toxicity for this compound, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition is generally irreversible and leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Beyond AChE inhibition, organophosphates can induce oxidative stress, which may contribute to their overall toxicity.[21][[“]] However, specific signaling pathways modulated by this compound have not been elucidated.
Metabolism and Toxicokinetics
Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available. For diazinon, it is known to be rapidly absorbed and metabolized in the liver. A key metabolic step is the oxidative desulfuration to diazoxon, which is a more potent AChE inhibitor.[23][24] Given the structural similarity, it is plausible that this compound also undergoes metabolic activation and detoxification processes.
Caption: Generalized Metabolic Pathway of Organophosphates.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The following are generalized protocols for key toxicity studies, based on OECD guidelines, which would be applicable for the evaluation of this compound.
Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.
-
Housing and Feeding: Animals are housed individually with controlled temperature and lighting. Standard laboratory diet and water are provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on available information, and subsequent doses are adjusted up or down depending on the outcome for the previous animal.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. This compound | 82463-42-1 | Benchchem [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. npic.orst.edu [npic.orst.edu]
- 5. fao.org [fao.org]
- 6. merck.com [merck.com]
- 7. Subchronic neurotoxicity of diazinon in albino mice: Impact of oxidative stress, AChE activity, and gene expression disturbances in the cerebral cortex and hippocampus on mood, spatial learning, and memory function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chronic toxicity, reproductive, and teratogenic studies of hexazinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Assessing human carcinogenicity risk of agrochemicals without the rodent cancer bioassay [frontiersin.org]
- 16. Bioassay of o-anisidine hydrochloride for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of developmental toxicity induced by anticholinesterase insecticide, diazinon in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of in utero and lactational exposure to the no-observed-adverse-effect level (NOAEL) dose of the neonicotinoid clothianidin on the reproductive organs of female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Non-disclosure of developmental neurotoxicity studies obstructs the safety assessment of pesticides in the European Union - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protective effect of crocin on diazinon induced vascular toxicity in subchronic exposure in rat aorta ex-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. consensus.app [consensus.app]
- 23. researchgate.net [researchgate.net]
- 24. Role of biotransformation in the diazinon-induced toxicity in HepG2 cells and antioxidant protection by tetrahydrocurcumin - PMC [pmc.ncbi.nlm.nih.gov]
Isodiazinon: An In-depth Technical Guide on its Effects on Non-Target Organisms
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the effects of isodiazinon on non-target organisms. This compound is a thiono-thiolo rearrangement isomer of the organophosphate insecticide diazinon, formed through processes such as photodegradation.[1][2] While specific toxicological data for pure this compound is limited in publicly available literature, its close structural relationship with diazinon and its emergence as a transformation product necessitates a thorough understanding of its potential environmental and biological impacts. Research has indicated that "aged" technical diazinon, which can contain this compound among other degradation products, exhibits increased toxicity.[1]
This document synthesizes the extensive body of research on diazinon as a surrogate to infer the potential effects of this compound, while clearly noting the areas where data specific to this compound is lacking. The primary mechanism of toxicity for diazinon, and presumably this compound, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[3][4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a wide range of toxic effects.[5][6] Beyond neurotoxicity, evidence also points to oxidative stress as a key mechanism associated with diazinon toxicity.[4][5]
This guide presents quantitative toxicity data for diazinon across a variety of non-target organisms, including mammals, birds, aquatic life, and insects, organized into clear, comparative tables. Detailed experimental methodologies for key toxicological assessments are described, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This comprehensive resource aims to equip researchers, scientists, and drug development professionals with the critical information needed to assess the risks associated with this compound and related organophosphate compounds.
Introduction to this compound
This compound, chemically known as O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate, is an isomer of the widely used organophosphate insecticide, diazinon.[1] It is not typically used as an active ingredient in commercial pesticide formulations but is formed in the environment through the photodegradation of diazinon.[2] This isomerization involves a thiono-thiolo rearrangement, which significantly alters the molecule's chemical and toxicological properties.[1] The presence of this compound in aged diazinon samples has been linked to an increase in overall toxicity, highlighting the importance of understanding its specific effects.[1]
Due to the scarcity of comprehensive toxicological studies focused solely on this compound, this guide will primarily leverage the extensive data available for diazinon to provide a robust understanding of the potential hazards this compound poses to non-target organisms. The shared organophosphate structure and mechanism of action provide a strong basis for this comparative approach.
Mechanism of Action
The primary mode of action for diazinon, and by extension this compound, is the inhibition of the enzyme acetylcholinesterase (AChE).[3][4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.
Inhibition of AChE leads to the accumulation of ACh, causing continuous stimulation of cholinergic receptors in both the central and peripheral nervous systems.[5][6] This disruption of normal nerve impulse transmission results in a cascade of toxic effects, including muscle tremors, paralysis, and ultimately, death in target and non-target organisms.[4][5]
Diazinon itself is metabolized within organisms to its oxygen analog, diazoxon, which is a more potent AChE inhibitor.[3] A similar activation pathway may exist for this compound.
Beyond AChE inhibition, exposure to diazinon has been shown to induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates.[4][5] This can lead to cellular damage and contribute to the overall toxicity of the compound.
References
- 1. This compound | 82463-42-1 | Benchchem [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Diazinon Technical Fact Sheet [npic.orst.edu]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Diazinon Properties, Mode of Action, and Toxicological Effects on Non-target Organisms | Semantic Scholar [semanticscholar.org]
- 6. Diazinon - Wikipedia [en.wikipedia.org]
An Inquiry into the Existence and Scientific Standing of Isodiazinon
A comprehensive review of chemical and scientific literature reveals no evidence of a compound designated as "Isodiazinon." Extensive searches across prominent chemical databases and scholarly articles have yielded no results for a substance with this name. This suggests that "this compound" may be a misnomer, a typographical error, or a hypothetical compound that has not been synthesized or documented in accessible scientific records.
The similarity of the name to "Diazinon," a well-known organophosphate insecticide, suggests a possible confusion between the two. Diazinon has a number of isomers and metabolites, though none are conventionally referred to as "this compound" in the scientific literature. Without any verifiable data on the discovery, synthesis, or biological activity of a compound named this compound, it is not possible to provide an in-depth technical guide as requested.
Should "this compound" be a novel or proprietary compound not yet disclosed in public-facing literature, access to internal documentation would be necessary to fulfill this request. Researchers, scientists, and drug development professionals are encouraged to verify the chemical name and consult internal or proprietary databases for information on such compounds.
Given the absence of any data, the core requirements of this topic, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be addressed. If the intended compound of interest is indeed Diazinon or another related substance, a new inquiry with the correct chemical name will be required to generate the requested technical guide.
An In-depth Technical Guide to Isodiazinon in Agricultural and Environmental Samples
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of isodiazinon, an isomer and transformation product of the organophosphate insecticide diazinon. It covers the chemical properties, environmental fate, toxicological mechanisms, and detailed analytical methodologies for the detection of this compound in various agricultural and environmental matrices. The guide is intended to serve as a critical resource for professionals engaged in environmental monitoring, food safety analysis, and toxicological research.
Introduction
This compound, chemically known as O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate, is a significant isomer of the widely used organophosphate insecticide, diazinon.[1] It is formed from diazinon through a thiono-thiolo rearrangement, a chemical transformation that alters the molecule's steric and electronic properties.[1] This structural change is of high scientific interest because transformation products of pesticides can be as toxic, or even more so, than the parent compounds.[1] Given that diazinon has been extensively used in agriculture and detected in soil and water, understanding the formation, fate, and analytical chemistry of this compound is crucial for a complete assessment of the environmental impact of diazinon use.[1][2][3] The primary toxicological action of this compound, typical of organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE), leading to disruption of the nervous system.[1][2][4][5][6]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its environmental behavior, transport, and the selection of appropriate analytical methods. Data for this compound is limited, so properties of the parent compound, diazinon, are provided for context and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 82463-42-1 | [1][7] |
| Molecular Formula | C12H21N2O3PS | [1] |
| Molecular Weight | 304.35 g/mol | [1] |
| IUPAC Name | O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate | [1] |
| Synonyms | 2-isopropyl-6-methyl-4-S-pyrimidinyl diethylthiophosphate |[1] |
Table 2: Physicochemical Properties of Diazinon (Parent Compound)
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 304.35 g/mol | [8] |
| Physical State | Colorless to dark brown oily liquid | [8][9] |
| Boiling Point | 83–84 °C at 2×10⁻³ mm Hg | [8] |
| Density | 1.116–1.118 g/mL at 20 °C | [8] |
| Water Solubility | 40 mg/L at 20 °C | [8] |
| Vapor Pressure | 9.01×10⁻⁵ mm Hg at 20 °C | [8] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.81 | [8] |
| Henry's Law Constant | 1.17×10⁻⁷ atm-m³/mol |[8] |
Environmental Fate and Transport
The environmental occurrence of this compound is directly linked to the degradation of its parent compound, diazinon.
-
Formation: this compound is primarily formed through the thiono-thiolo rearrangement of diazinon.[1] This isomerization can be influenced by environmental factors such as ultraviolet (UV) radiation. Studies have shown that the photodegradation of diazinon in a water/soil suspension can lead to the formation of this compound.[10]
-
Transport and Persistence: Diazinon is considered moderately mobile in soils and has been detected in groundwater and surface water due to agricultural runoff.[11][12] The rate of degradation is influenced by soil pH, moisture, and microbial activity.[11][12] As a transformation product, the transport and persistence of this compound are intrinsically linked to the environmental conditions that govern the fate of diazinon.
References
- 1. This compound | 82463-42-1 | Benchchem [benchchem.com]
- 2. Analytical Methods for Extraction, Determination and Degradation of Diazinon in Soil Samples [jpoll.ut.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Diazinon Properties, Mode of Action, and Toxicological Effects on Non-target Organisms | Semantic Scholar [semanticscholar.org]
- 6. Diazinon Technical Fact Sheet [npic.orst.edu]
- 7. This compound | 82463-42-1 [chemicalbook.com]
- 8. Table 4-2, Physical and Chemical Properties of Diazinon - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Diazinon CAS#: 333-41-5 [m.chemicalbook.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Diazinon-chemistry and environmental fate: a California perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Isodiazinon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Isodiazinon (Diazinon), a widely used organophosphate insecticide. The following sections include summaries of quantitative data from various analytical methods, step-by-step experimental protocols, and graphical representations of the workflows. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the nature of the analysis (quantitative vs. screening). The following tables summarize the performance of different methods for this compound detection across various sample types.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Sample Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Human Plasma | LLE, GC-MS | 5 µg/L | 2 µg/L | 22.8 - 31 | [1][2] |
| Human Blood | SPE, GC-NPD/GC-MS | - | - | 87.92 | [3] |
| Human Urine | SPE/LLE, GC-MSD | 0.01 ng | 0.5 - 1.0 µg/L | 100.8 - 101.3 | [4] |
| Human Urine | GC-MS/MS | 0.60 ng/mL | 5 ng/mL | - | [5] |
| Surface Water | GC-Ion Trap MS | 0.0005 ppb | - | - | [3] |
| Water | Isotope Dilution GC/MS (SIM) | - | - | 89 (at 1 ppb) | [3] |
| Water | GC/NPD | 20 pg/L | - | >95 | [4] |
| Soil | Isotope Dilution GC/MS (SIM) | - | - | 103 (at 20 ppb) | [3] |
| Soil | Headspace SPME, GC-FID | 28.6 ng/g | - | - | [6] |
| Air | GC/MS | 55 ng/m³ | - | 73 | [3][4] |
| Cow's Milk | LLE, GC-FPD | 10 ppb | - | 89 | [3] |
| Eggs | LLE, SPE, GC-FPD | 1 ppb | - | 93 | [3] |
| Animal Fat | Sweep Co-distillation, GC-FPD | - | - | 90 | [4] |
| Bovine Liver & Rumen | GPC, SPE, GC-FPD | 0.01-0.05 µg/g | - | 88 - 95 | [4] |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Sample Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Environmental Water | LLE, HPLC-UV | 0.5 µg/L | - | - | [3] |
| Drinking Water | SPE, HPLC-UV | 30 µg/L | - | - | [4] |
| Rat Plasma & Urine | SPE, HPLC-UV | 50 - 150 ng/mL | 100 - 200 ng/mL | 73.1 - 86.3 | [7] |
| Water and Soil | SPE, HPLC-UV/DAD | 20 - 100 ng/L (water) | - | >80 (water), 95-104 (soil) | [8] |
Table 3: Immunoassay (ELISA) Methods
| Sample Matrix | Method | IC₅₀ | Limit of Detection (LOD) | Recovery (%) | Reference |
| Vegetables (Cucumber, Cabbage, Lettuce) | icELISA | 0.58 ng/mL | 8 pg/mL | 92.6 - 125.4 | [9] |
| Surface Water | Commercial ELISA Kit | - | 0.0159 µg/L | 80.3 - 103.5 | [10][11] |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the analysis of this compound.
Protocol 1: this compound Analysis in Water by Solid-Phase Extraction and GC-MS
This protocol is suitable for the determination of this compound in environmental water samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials: C18 SPE cartridges, vacuum manifold, collection vials, methanol (HPLC grade), ethyl acetate, deionized water.
-
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and then 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained this compound with 5 mL of ethyl acetate into a collection vial.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of hexane for GC-MS analysis.
-
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (m/z): 304 (quantification), 179, 137 (confirmation).
-
Protocol 2: this compound Analysis in Biological Fluids by Liquid-Liquid Extraction and HPLC-UV
This protocol is suitable for the quantification of this compound in samples such as plasma or urine.[7]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Materials: Centrifuge tubes, vortex mixer, centrifuge, dichloromethane, propan-2-ol, heptane, sodium sulfate (anhydrous).
-
Procedure:
-
To 1 mL of plasma or urine in a centrifuge tube, add 5 mL of a dichloromethane/propan-2-ol/heptane solvent mixture.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the HPLC mobile phase.
-
2. Instrumental Analysis: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: Acetonitrile and water (pH 3.0, adjusted with acetic acid) in a gradient elution.[7]
-
Gradient Program: Start with 1% acetonitrile, increase to 55% over 6 minutes, then to 80% at 11 minutes. Return to initial conditions at 13 minutes and re-equilibrate for 3 minutes.[7]
-
Flow Rate: 1.0 - 1.5 mL/min.[7]
-
Column Temperature: 30°C.
-
Detection Wavelength: 250 nm.[12]
-
Injection Volume: 20 µL.
-
Protocol 3: Screening of this compound in Vegetable Samples by Indirect Competitive ELISA (icELISA)
This protocol provides a general workflow for the rapid screening of this compound in food matrices.[9]
1. Sample Preparation
-
Materials: Homogenizer/blender, centrifuge, methanol, phosphate-buffered saline (PBS).
-
Procedure:
-
Homogenize 10 g of the vegetable sample with 20 mL of methanol.
-
Centrifuge the homogenate at 5000 rpm for 10 minutes.
-
Collect the supernatant and dilute it 1:10 with PBS for analysis.
-
2. Immunoassay Procedure
-
Materials: 96-well microtiter plates coated with this compound hapten-protein conjugate, this compound monoclonal antibody, goat anti-mouse IgG-HRP conjugate, TMB substrate solution, stop solution (e.g., 2M H₂SO₄), plate reader.
-
Procedure:
-
Competitive Binding: Add 50 µL of the diluted sample extract and 50 µL of the this compound monoclonal antibody to each well of the coated microtiter plate. Incubate for 30 minutes at 37°C.
-
Washing: Wash the plate 3-5 times with a washing buffer (e.g., PBS with 0.05% Tween 20).
-
Secondary Antibody Incubation: Add 100 µL of goat anti-mouse IgG-HRP conjugate to each well and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of this compound is inversely proportional to the absorbance.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the analytical methods described above.
Caption: Workflow for this compound analysis in water by SPE and GC-MS.
Caption: Workflow for this compound analysis in biological fluids by LLE and HPLC-UV.
Caption: Workflow for this compound screening in vegetables by icELISA.
References
- 1. A selective method for quantification of diazinon in human plasma by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stm.cairn.info [stm.cairn.info]
- 3. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Assessing Diazinon Exposure: A GC-MS/MS Validation Study of BChE Measurement by Point-of-Care Testing and Enzyme Multiplied Immunoassay Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Monoclonal antibody-based icELISA for the screening of diazinon in vegetable samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation and validation of a commercial ELISA for diazinon in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Analysis of Diazinon | SIELC Technologies [sielc.com]
Application Note: Analysis of Diazinon using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the organophosphorus insecticide Diazinon in various biological and environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol, encompassing sample preparation via Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), provides excellent linearity, low detection limits, and good recovery. This method is suitable for monitoring exposure, diagnosing intoxications, and conducting environmental analysis.[1]
Introduction
Diazinon is a synthetic organophosphorus insecticide widely used in agriculture and for garden pest control.[1] Its potential for human toxicity makes the detection and quantification of Diazinon in biological and environmental samples crucial for monitoring exposure and diagnosing poisoning cases.[1] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a principal and highly selective method for the determination of Diazinon and its metabolites.[2] This document provides a comprehensive protocol for the analysis of Diazinon by GC-MS, including detailed sample preparation, instrument parameters, and method validation data.
Experimental Protocols
Sample Preparation
Sample preparation is a critical step to remove interferences from complex matrices such as plasma, urine, or water.[3] Two common and effective extraction methods are presented below.
a) Protocol for Liquid-Liquid Extraction (LLE) of Diazinon from Human Plasma [1]
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate the plasma.
-
Extraction:
-
To 1 mL of human plasma, add a suitable internal standard.
-
Add 3 mL of an extraction solvent mixture of dichloromethane/2-propanol/heptane.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of a suitable solvent like ethyl acetate.
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
-
Analysis: The sample is now ready for injection into the GC-MS system.
b) Protocol for Solid-Phase Extraction (SPE) of Diazinon from Urine or Water Samples [2][4]
-
Sample Pre-treatment:
-
Adjust the pH of the urine or water sample to 7.0.[4]
-
Centrifuge the sample to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any hydrophilic interferences.
-
-
Elution:
-
Elute the retained Diazinon from the cartridge using an appropriate organic solvent, such as ethyl acetate or methylene chloride.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following table summarizes the typical GC-MS operating conditions for the analysis of Diazinon.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium (99.99% purity) at a constant flow of 1.5 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 50°C, ramped at 25°C/min to 100°C, then 5°C/min to a final temperature of 300°C, held for 5 minutes.[5] |
| Transfer Line Temperature | 280°C |
| Ionization Mode | Electron Impact (EI) at 70 eV[5][6] |
| Mass Analyzer | Quadrupole |
| Scan Mode | Full Scan (m/z 50-400)[5] or Selected Ion Monitoring (SIM) for higher sensitivity |
| Detector Temperature | 280°C[6] |
Quantitative Data Summary
The following table summarizes the method validation parameters for the GC-MS analysis of Diazinon.
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Human Plasma | 5 µg/L | [1] |
| Limit of Quantitation (LOQ) | Human Plasma | 2 µg/L | [1] |
| LOD | Urine | 0.3 µg/L | [4] |
| LOD | Lake Water | 0.3 µg/L | [4] |
| LOD | Waste Water | 0.3 µg/L | [4] |
| Recovery | Human Plasma | 22.8% - 31% | [1] |
| Recovery | Rumen Content | 95% | [2] |
| Recovery | Liver | 88% | [2] |
| Linearity (Correlation Coefficient) | Human Plasma | 0.992 | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of Diazinon.
Logical Diagram of GC-MS System Components
Caption: Logical relationship of key components in a GC-MS system.
References
- 1. A selective method for quantification of diazinon in human plasma by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solvent-assisted dispersive solid-phase extraction: A sample preparation method for trace detection of diazinon in urine and environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sjou.journals.ekb.eg [sjou.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for Isodiazinon Analysis in Soil
Introduction
Isodiazinon, an organophosphate insecticide, is utilized in agriculture to control a variety of insect pests. Its presence and persistence in soil are of environmental and food safety concern, necessitating robust and reliable analytical methods for its quantification. This application note provides a detailed overview of sample preparation and analytical protocols for the determination of this compound residues in soil matrices. The methodologies described are intended for researchers, scientists, and professionals involved in environmental monitoring and agricultural sciences. The primary focus is on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, with reference to other relevant techniques.
Overview of Sample Preparation Techniques
The accurate analysis of this compound in soil is highly dependent on the efficiency of the sample preparation method to extract the analyte from the complex soil matrix and remove interfering components.[1][2] Soil, being a heterogeneous mixture of organic and inorganic materials, presents a significant analytical challenge due to strong interactions that can occur between the soil particles and the pesticide residues.[1][3] Several extraction techniques have been developed and applied for the analysis of organophosphorus pesticides like this compound in soil.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become the most widely used for multi-residue pesticide analysis in various matrices, including soil.[1][2][3] The QuEChERS approach involves an initial extraction with an organic solvent (typically acetonitrile), followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup.[1] Its popularity stems from its speed, low cost, ease of use, and good performance characteristics.[2][3] Modifications to the original QuEChERS protocol, such as adjusting the sample size, hydrating the soil prior to extraction, and using different solvent systems, have been shown to significantly improve extraction efficiencies for specific pesticides and soil types.[4]
-
Solid-Phase Extraction (SPE): SPE is a well-established technique for the extraction and cleanup of analytes from complex matrices.[5] It involves passing the sample extract through a cartridge containing a solid adsorbent that retains the analyte of interest, which is then eluted with a suitable solvent. While effective, traditional SPE can be time-consuming. A modified approach, termed solvent-assisted dispersive solid-phase extraction (SA-DSPE), has been developed to improve efficiency by dispersing the sorbent into the sample solution.[6][7]
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which enhances the disruption of the sample matrix and facilitates the extraction of the target analyte.[8][9][10] This technique is often used in combination with other extraction methods to improve recovery and reduce extraction time.[11][12]
-
Soxhlet Extraction: A classical and exhaustive extraction technique, Soxhlet extraction involves continuous washing of the solid sample with a distilled solvent.[13][14][15] While it can provide high extraction efficiency, it is a time-consuming and solvent-intensive method.[13]
Analytical Techniques
The determination of this compound in soil extracts is typically performed using chromatographic techniques coupled with mass spectrometry, which provide the necessary sensitivity and selectivity for trace-level analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful and widely used technique for the analysis of pesticide residues.[16][17] It offers high selectivity and sensitivity, enabling the quantification of analytes at very low concentrations, often with minimal sample cleanup.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for the analysis of volatile and semi-volatile organic compounds, including many pesticides.[18][19][20][21] It provides excellent separation and identification capabilities.
Quantitative Data Summary
The following table summarizes key quantitative data for the analysis of Diazinon (a closely related organophosphate insecticide, often used as a proxy in method development) in soil. It is important to note that while these methods are applicable to this compound, specific performance characteristics may vary.
| Parameter | Method | Soil Type | Recovery (%) | LOQ (mg/kg) | Reference |
| Recovery | Modified QuEChERS | Not Specified | 100.2 - 108.7 | 0.005 | [22] |
| Recovery | Modified QuEChERS | Paddy Soil | 70 - 100 | 0.07 - 0.54 (MDL) | [4] |
| Recovery | QuEChERS | Loam & Sandy Loam | 70 - 120 | 0.005 - 0.1 | [23] |
| LOQ | Modified QuEChERS | Not Specified | - | 0.005 | [22] |
| LOQ | HPLC-UV | Paddy Soil | - | 0.07 - 0.54 (MDL) | [4] |
LOQ: Limit of Quantification; MDL: Method Detection Limit
Experimental Protocol: Modified QuEChERS Method
This protocol details a modified QuEChERS method for the extraction of this compound from soil, followed by analysis using LC-MS/MS.
5.1. Materials and Reagents
-
Soil sample, air-dried and sieved (2 mm)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented soils)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
5.2. Sample Preparation Workflow
Caption: Workflow for this compound sample preparation using a modified QuEChERS method.
5.3. Step-by-Step Procedure
-
Sample Pre-treatment:
-
Extraction:
-
Weigh 5-10 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube.[3][4]
-
If the soil is very dry, add a specific amount of deionized water to achieve a total water content of around 70-80% and vortex briefly. Allow the sample to hydrate for 30 minutes.[3][4]
-
Add 10 mL of acetonitrile (or ethyl acetate for improved recovery in some soil types) to the tube.[3][4]
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
Centrifuge the tube for 5 minutes at a speed of at least 3000 relative centrifugal force (rcf).[3]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Carefully transfer the supernatant (acetonitrile or ethyl acetate layer) to a 15 mL polypropylene centrifuge tube containing the d-SPE sorbents.
-
For general soil types, use a mixture of 150 mg of primary secondary amine (PSA), 150 mg of C18, and 900 mg of anhydrous MgSO₄. For soils with high organic matter or pigmentation, 50 mg of graphitized carbon black (GCB) may be added, but this can lead to the loss of some planar pesticides.
-
Vortex the tube for 30 seconds to disperse the sorbents.
-
Centrifuge the tube for 2 minutes at a speed of at least 5000 rcf.[3]
-
-
Final Extract Preparation and Analysis:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the extract using a validated LC-MS/MS method.
-
Logical Relationship of the Analytical Process
The overall analytical process for determining this compound in soil involves a series of interconnected steps, from sample collection to final data analysis.
Caption: Logical flow of the analytical process for this compound in soil.
Conclusion
The modified QuEChERS method provides a rapid, efficient, and cost-effective approach for the extraction of this compound from soil samples. When coupled with sensitive and selective analytical techniques like LC-MS/MS, it allows for the accurate quantification of this pesticide at residue levels relevant to environmental and food safety monitoring. The protocol presented in this application note serves as a comprehensive guide for laboratories aiming to implement this methodology. It is recommended that each laboratory validates the method for their specific soil types and analytical instrumentation to ensure data quality and reliability.
References
- 1. Portico [access.portico.org]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weber.hu [weber.hu]
- 4. Evaluation of a modified QuEChERS method for extraction of diazinon and edifenphos from two paddy soils using HPLC-UV [iprj.guilan.ac.ir]
- 5. Analytical Methods for Extraction, Determination and Degradation of Diazinon in Soil Samples [jpoll.ut.ac.ir]
- 6. Solvent-assisted dispersive solid-phase extraction: A sample preparation method for trace detection of diazinon in urine and environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Accelerated Solvent Extraction, Soxhlet and Sonication Techniques for the Extraction of Estrogens, Androgens and Progestogens from Soils [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Detection of 13 emerging soil pollutant compounds using a dual extraction method (QuEChERS and solid phase extraction) and a liquid chromatography/mass spectrometry LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. The Importance of Soil Analysis | SCION Instruments [scioninstruments.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Frontiers | Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. kzndard.gov.za [kzndard.gov.za]
- 25. uaeu.ac.ae [uaeu.ac.ae]
Application Note and Protocol for Solid-Phase Extraction of Isodiazinon in Water Samples
Topic: Solid-Phase Extraction for Isodiazinon in Water Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an organophosphate insecticide, an isomer of the more commonly known diazinon. Due to its potential toxicity and environmental persistence, monitoring its presence in water sources is crucial for ensuring public health and environmental safety. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and concentration of trace organic compounds like this compound from aqueous matrices, leading to cleaner extracts and improved analytical sensitivity.[1][2][3][4]
This document provides a detailed protocol for the solid-phase extraction of this compound from water samples. While specific validated methods for this compound are not widely published, the protocol provided here is based on established and validated methods for its isomer, diazinon, and other organophosphate pesticides (OPPs).[1][5][6][7][8] Given the structural similarity between this compound and diazinon, this protocol is expected to provide an excellent starting point for method development and validation for this compound analysis.
Principle of Solid-Phase Extraction
Solid-phase extraction involves the partitioning of a compound between a solid phase (sorbent) and a liquid phase (sample). The process typically consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.[9] The choice of sorbent is critical and is based on the polarity and chemical properties of the analyte. For moderately non-polar compounds like this compound, reversed-phase sorbents such as C18 or polymeric materials are commonly used.[1][7]
Experimental Protocol
This protocol details the materials, reagents, and step-by-step procedure for the extraction of this compound from water samples using a polymeric SPE cartridge.
Materials and Reagents:
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, Strata-X, or equivalent), 6 mL, 200 mg.
-
This compound Standard: Analytical grade this compound standard for spiking and calibration.
-
Solvents: HPLC grade methanol, ethyl acetate, and dichloromethane.
-
Reagent Water: Deionized or distilled water, free of interfering substances.
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
-
SPE Vacuum Manifold: To process multiple samples simultaneously.
-
Nitrogen Evaporation System: For concentrating the final eluate.
-
Analytical Instrument: Gas chromatograph with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD).[1][5][6]
Sample Preparation:
-
Collect water samples in clean, amber glass bottles.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
Adjust the pH of the water sample to neutral (pH ~7.0) if necessary.[2]
Solid-Phase Extraction Procedure:
-
Conditioning:
-
Pass 5 mL of ethyl acetate through the SPE cartridge.
-
Follow with 5 mL of methanol.
-
Finally, equilibrate the cartridge with 5 mL of reagent water. Do not allow the sorbent to dry out before loading the sample.[9]
-
-
Sample Loading:
-
Load the water sample (typically 100-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Concentration and Reconstitution:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen at a temperature of 35-40 °C.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of ethyl acetate or hexane) for analysis.
-
Analytical Determination:
The extracted and concentrated sample is then ready for analysis by GC-MS or GC-NPD. The specific analytical conditions will depend on the instrument used.
Data Presentation
The following table summarizes typical performance data for the analysis of diazinon and other organophosphate pesticides in water using SPE, which can be used as a benchmark for the expected performance for this compound.
| Analyte | SPE Sorbent | Elution Solvent | Analytical Method | Recovery (%) | LOD (ng/L) | LOQ (µg/L) | Reference |
| Diazinon | Granulated Activated Charcoal | - | UV-Vis | 67.85 - 88.58 | - | - | [8] |
| Diazinon | Benzophenone (SA-DSPE) | Ethanol | GC-FID | - | 200 - 300 | - | [2][11] |
| Dichlorovos | Cleanert-PEP | Ethyl Acetate | GC-MS | 59.5 - 94.6 | 4 - 10 | 0.1 | [1][10][12] |
| Methyl Parathion | Cleanert-PEP | Ethyl Acetate | GC-MS | 59.5 - 94.6 | 4 - 10 | 0.1 | [1][10][12] |
| Malathion | Cleanert-PEP | Ethyl Acetate | GC-MS | 59.5 - 94.6 | 4 - 10 | 0.1 | [1][10][12] |
| Parathion | Cleanert-PEP | Ethyl Acetate | GC-MS | 59.5 - 94.6 | 4 - 10 | 0.055 | [1][10][12] |
| Various OPPs | HyperSep Retain PEP | Ethyl Acetate/Dichloromethane | GC-NPD | 83 - 100 | - | 0.02 - 0.1 | [6] |
SA-DSPE: Solvent-assisted dispersive solid-phase extraction
Workflow and Signaling Pathway Diagrams
Experimental Workflow for SPE of this compound in Water Samples
Caption: Workflow of solid-phase extraction for this compound analysis in water samples.
Logical Relationship of SPE Steps
Caption: Logical flow of the solid-phase extraction process for analyte isolation.
References
- 1. Determination of organophosphorus pesticides in underground water by SPE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent-assisted dispersive solid-phase extraction: A sample preparation method for trace detection of diazinon in urine and environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. thermoscientific.fr [thermoscientific.fr]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Analysis of Isodiazinon Residues in Crop Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isodiazinon is an organophosphorus insecticide and an isomer of diazinon. Monitoring its residues in agricultural crops is crucial for ensuring food safety and regulatory compliance. This document provides a detailed protocol for the analysis of this compound residues in various crop matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on the well-established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.
Data Presentation
Quantitative data for method performance can be summarized as follows. It is important to note that specific performance data for this compound is limited in publicly available literature. The data presented for diazinon, its isomer, serves as a reference for initial method development and validation. Laboratories must perform their own validation for this compound to determine the actual Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery in their specific matrices.
Table 1: Reference Quantitative Data for Diazinon
| Parameter | Matrix | Method | Value | Reference |
| MRL | Brassica oleracea var. acephala | LC-MS/MS | 0.05 mg/kg | [1] |
| LOQ | Urine | GC-MS/MS | Not Specified | [2] |
| Recovery | Olive Oil | GC-MS/MS | >77% | [3] |
| Recovery | Spices | LC-MS/MS | 60-140% | [4] |
| Recovery | Infant Foods | LC-MS/MS | 81-110% |
Table 2: Recommended MRM Transitions for Diazinon (as a proxy for this compound)
Since this compound is an isomer of diazinon, they share the same molecular weight and precursor ion. The following Multiple Reaction Monitoring (MRM) transitions for diazinon can be used as a starting point for this compound method development. It is crucial to optimize these transitions specifically for this compound during method validation.
| Analytical Platform | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| GC-MS/MS | 304.1 | 179.1 | 162.1 | |
| LC-MS/MS | 305.1 | 169.2 | 97.0 |
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from a wide range of food matrices.
1.1. Materials and Reagents:
-
Homogenizer (e.g., high-speed blender)
-
Centrifuge capable of 4000 rpm
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for pigmented samples
-
Vortex mixer
1.2. Extraction Procedure:
-
Weigh 10-15 g of a homogenized crop sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., containing MgSO₄ and NaCl, and citrate buffers for the buffered versions).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL d-SPE tube containing a mixture of MgSO₄, PSA, and C18. For highly pigmented samples, GCB may be included.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
Instrumental Analysis: GC-MS/MS
2.1. Instrumentation:
-
Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).
-
Capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
2.2. GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp to 150 °C at 25 °C/min
-
Ramp to 200 °C at 3 °C/min
-
Ramp to 280 °C at 8 °C/min, hold for 10 minutes
-
-
Transfer Line Temperature: 280 °C
2.3. MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 2 for recommended starting transitions. Collision energies should be optimized for this compound.
Instrumental Analysis: LC-MS/MS
3.1. Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
3.2. LC Conditions (Typical):
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient:
-
Start at 5% B, hold for 1 minute
-
Linear gradient to 95% B over 8 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3.3. MS/MS Conditions:
-
Ionization Mode: ESI Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 2 for recommended starting transitions. Collision energies and other source parameters must be optimized for this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound residue analysis in crops.
Logical Relationship of Analytical Steps
Caption: Logical flow of the this compound residue analysis protocol.
References
Preparation of Isodiazinon Standard Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of isodiazinon standard solutions, essential for accurate and reproducible analytical measurements in research, quality control, and drug development. This compound, an isomer of the organophosphate insecticide diazinon, is a critical compound for environmental and toxicological studies. This application note details the necessary materials, safety precautions, and step-by-step protocols for preparing both stock and working standard solutions. Additionally, it summarizes the key physicochemical properties of this compound and provides recommendations for storage and handling to ensure the integrity and stability of the prepared solutions.
Introduction
This compound, with the chemical name O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate, is a significant isomer of the widely used organophosphate pesticide, diazinon. It is formed from diazinon through a thiono-thiolo rearrangement, a process that can occur under certain environmental conditions. This transformation alters the molecule's chemical and toxicological properties, making the accurate quantification of this compound crucial for comprehensive environmental risk assessments and toxicological studies.
The preparation of accurate and stable standard solutions is a fundamental prerequisite for any quantitative analytical method, such as gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS). The reliability of analytical data is directly dependent on the quality of the standard solutions used for calibration. This protocol outlines a standardized procedure for the preparation of this compound standard solutions to ensure consistency and accuracy in experimental results.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety information for this compound is essential before handling.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₂₁N₂O₃PS |
| Molecular Weight | 304.35 g/mol [1] |
| IUPAC Name | O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate |
| CAS Number | 82463-42-1[1] |
| Appearance | Varies; technical grade diazinon is a pale to dark-brown liquid.[2] |
| Solubility | Organophosphate pesticides are generally soluble in organic solvents such as acetone, hexane, acetonitrile, and methanol.[3][4] Specific solubility data for this compound is not readily available; therefore, solvent selection should be empirically verified. |
| Stability | As an organothiophosphate, this compound may be susceptible to degradation under acidic conditions and in the presence of light.[5] Solutions should be stored in a cool, dark place. |
Safety Precautions:
This compound is an organophosphate and should be handled with extreme caution. Organophosphates are known cholinesterase inhibitors and can be toxic if inhaled, ingested, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All handling of solid this compound and preparation of concentrated solutions should be performed in a well-ventilated fume hood.
-
Handling: Avoid creating dust when handling the solid compound. Use appropriate weighing techniques to minimize contamination.
-
Disposal: Dispose of all waste, including contaminated solvents and disposable labware, in accordance with local, state, and federal regulations for hazardous chemical waste.
-
First Aid: In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Have the Safety Data Sheet (SDS) available.
Experimental Protocol: Preparation of this compound Standard Solutions
This protocol describes the preparation of a primary stock solution and subsequent serial dilutions to obtain working standard solutions.
Materials and Reagents
-
This compound certified reference material (CRM) or analytical standard of known purity (≥98%)
-
High-purity solvents (HPLC or analytical grade):
-
Acetone
-
Hexane
-
Acetonitrile
-
Methanol
-
Ethyl acetate
-
-
Volumetric flasks (Class A): 10 mL, 25 mL, 50 mL, 100 mL
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Glass pipettes (Class A) or calibrated micropipettes
-
Amber glass vials with PTFE-lined screw caps for storage
-
Spatula
-
Weighing paper or weighing boat
-
Ultrasonic bath
Preparation of Primary Stock Solution (e.g., 1000 µg/mL)
-
Equilibration: Allow the container of this compound standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a predetermined amount (e.g., 10 mg) of the this compound standard onto a weighing paper or into a weighing boat using a calibrated analytical balance.
-
Transfer: Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent (e.g., acetone or acetonitrile) to the volumetric flask to dissolve the this compound. Use a gentle swirling motion or sonicate for a few minutes in an ultrasonic bath to ensure complete dissolution.
-
Dilution: Once the solid is completely dissolved, bring the solution to the 10 mL mark with the same solvent.
-
Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials. Store the stock solution in a refrigerator at 2-8°C, protected from light.
Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the primary stock solution. The following is an example of preparing a 10 µg/mL working solution from a 1000 µg/mL stock solution.
-
Pipetting: Using a calibrated pipette, transfer 1 mL of the 1000 µg/mL primary stock solution into a 100 mL Class A volumetric flask.
-
Dilution: Dilute to the 100 mL mark with the appropriate solvent (the same solvent used for the stock solution or a solvent compatible with the analytical method).
-
Homogenization: Cap the flask and invert it several times to ensure thorough mixing.
-
Further Dilutions: This working solution can be used for further serial dilutions to create a calibration curve with a range of concentrations suitable for the analytical instrument's linear range. For example, to prepare a 1 µg/mL standard, dilute 1 mL of the 10 µg/mL working solution to 10 mL.
-
Labeling and Storage: Transfer the working solutions to labeled amber glass vials and store them under the same conditions as the stock solution. It is recommended to prepare fresh working solutions from the stock solution daily or as needed to ensure accuracy, as lower concentration standards may be less stable.
Workflow Diagram
Caption: Workflow for the preparation of this compound standard solutions.
Storage and Stability
The stability of this compound standard solutions is critical for generating reliable analytical data. While specific stability studies for this compound are not extensively documented, general guidelines for organophosphate pesticides should be followed.
-
Storage Temperature: Stock and working solutions should be stored in a refrigerator at 2-8°C to minimize degradation. For long-term storage, some laboratories may store stock solutions at -20°C, but the stability under these conditions should be verified.
-
Protection from Light: this compound may be susceptible to photodegradation. Always store solutions in amber glass vials or protect them from light by wrapping clear vials in aluminum foil.
-
Solvent Choice: The choice of solvent can impact stability. Aprotic solvents like hexane and acetone are generally preferred for long-term storage of organophosphate standards over protic solvents like methanol.
-
Monitoring for Degradation: Periodically check the purity of the stock solution, especially if it has been stored for an extended period. This can be done by comparing the response of an aged standard to a freshly prepared one. Any signs of precipitation, discoloration, or a significant change in analytical response may indicate degradation.
-
Working Solution Stability: Due to their lower concentrations, working solutions are generally less stable than stock solutions. It is best practice to prepare fresh working solutions from the stock solution on the day of analysis.
Conclusion
References
Application Notes and Protocols for In Vitro Toxicity Testing of Isodiazinon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodiazinon, an organophosphate pesticide, necessitates thorough toxicological assessment to ensure human and environmental safety. In vitro assays provide a crucial, high-throughput, and ethically considerate alternative to traditional animal testing for evaluating the potential toxicity of such compounds. These assays allow for the investigation of specific mechanisms of toxicity at the cellular and molecular level. This document provides detailed application notes and protocols for a battery of in vitro assays to assess the cytotoxicity, genotoxicity, and neurotoxicity of this compound.
Data Presentation
The following table summarizes key quantitative data from in vitro toxicity studies on diazinon, a closely related organophosphate, to provide a reference for expected outcomes with this compound. It is important to note that specific IC50 values for this compound should be determined empirically for each cell line and assay.
| Assay Type | Cell Line/System | Endpoint | IC50 Value (µM) - Reference: Diazinon |
| Cytotoxicity | Caco-2 | Cell Viability (MTT) | ~150 |
| HepG2 | Cell Viability (MTT) | ~200 | |
| Neurotoxicity | Zebrafish Larvae | Acetylcholinesterase (AChE) Inhibition | >10 (lethality observed at higher concentrations)[1][2] |
| Genotoxicity | - | DNA Damage (Comet Assay) | Concentration-dependent increase |
| - | Chromosomal Damage (Micronucleus Test) | Concentration-dependent increase |
Experimental Protocols
Cytotoxicity Assays
Cytotoxicity assays are designed to measure the degree to which a substance can cause damage to cells.[3]
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Principle: This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes. The amount of LDH in the culture medium is proportional to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use a positive control of cells lysed with a lysis buffer to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment group and determine the EC50 value.
Genotoxicity Assays
Genotoxicity assays are used to identify substances that can cause damage to genetic material.[4][5]
Principle: This assay detects chromosomal damage by identifying the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[6]
Protocol:
-
Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, TK6, or human lymphocytes) and treat the cells with various concentrations of this compound for a defined period (e.g., 3-24 hours).[7] Include a solvent control and a positive control (e.g., mitomycin C).
-
Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one cell division.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye such as Giemsa or a fluorescent dye like DAPI.
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the solvent control. A significant, dose-dependent increase in micronuclei indicates genotoxic potential.
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.[8]
Protocol:
-
Cell Treatment: Treat cells in suspension or as a monolayer with different concentrations of this compound.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Use image analysis software to measure the tail length, tail intensity, and tail moment of the comets. A significant increase in these parameters in treated cells compared to control cells indicates DNA damage.
Neurotoxicity Assay
Principle: Organophosphates like this compound are known to inhibit the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine.[1][2] This assay measures the activity of AChE in the presence of the test compound. The Ellman's method is a commonly used colorimetric assay for this purpose.[9][10]
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of purified AChE and a solution of the substrate acetylthiocholine.
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the AChE solution with various concentrations of this compound for a specific period.
-
Reaction Initiation: Add the substrate acetylthiocholine and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to each well. AChE hydrolyzes acetylthiocholine to thiocholine.
-
Color Development: Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).
-
Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at several time points using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of this compound. Determine the percentage of AChE inhibition compared to the control and calculate the IC50 value.
Visualization of Key Pathways and Workflows
Caption: Workflow for MTT and LDH cytotoxicity assays.
Caption: Workflow for Micronucleus and Comet genotoxicity assays.
Caption: Mechanism of this compound-induced neurotoxicity.
References
- 1. Differential acetylcholinesterase inhibition of chlorpyrifos, diazinon and parathion in larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential acetylcholinesterase inhibition of chlorpyrifos, diazinon and parathion in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. nuvisan.com [nuvisan.com]
- 5. scitovation.com [scitovation.com]
- 6. Transforming early pharmaceutical assessment of genotoxicity: applying statistical learning to a high throughput, multi end point in vitro micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaron.com [pharmaron.com]
- 8. In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. attogene.com [attogene.com]
Application Notes and Protocols for Isodiazinon Acetylcholinesterase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodiazinon, an organophosphate insecticide, is a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[2][3] Inhibition of AChE by compounds like this compound leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2] The assessment of AChE inhibition is a crucial tool for toxicological studies, environmental monitoring, and the development of novel therapeutics. This document provides detailed application notes and protocols for performing an this compound acetylcholinesterase inhibition assay using the well-established Ellman's method.[4]
Principle of the Assay
The most widely used method for determining acetylcholinesterase activity is the colorimetric assay developed by Ellman.[4] This assay is based on the following principles:
-
Enzymatic Reaction: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid.
-
Chromogenic Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB-) anion.
-
Spectrophotometric Measurement: The rate of TNB- formation is measured spectrophotometrically at 412 nm, which is directly proportional to the AChE activity.
When an inhibitor such as this compound is present, the rate of the enzymatic reaction decreases, leading to a reduced rate of color development. The inhibitory activity of this compound can be quantified by measuring the decrease in AChE activity.
Data Presentation
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Diazinon | Human Erythrocyte AChE | 24.45 | [5] |
Experimental Protocols
This section provides a detailed protocol for determining the inhibitory effect of this compound on acetylcholinesterase activity using a 96-well microplate reader.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or recombinant human)
-
This compound (to be prepared in a suitable solvent, e.g., DMSO or ethanol, and serially diluted)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 10 mM. Store protected from light.
-
ATCI Solution (15 mM): Dissolve an appropriate amount of ATCI in deionized water to a final concentration of 15 mM. Prepare this solution fresh before use.
-
AChE Solution: Prepare a stock solution of AChE in the phosphate buffer. The final concentration used in the assay should be determined empirically to give a linear reaction rate for at least 5-10 minutes.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO). From this stock, prepare a series of dilutions in the phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final solvent concentration in the assay does not exceed 1% to avoid affecting enzyme activity.
Assay Procedure
-
Plate Setup:
-
Add 50 µL of phosphate buffer to the blank wells.
-
Add 50 µL of the different concentrations of this compound solution to the inhibitor wells.
-
Add 50 µL of the buffer (with the same final concentration of the solvent used for this compound) to the control wells (for 100% enzyme activity).
-
-
Enzyme Addition: Add 50 µL of the AChE solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: To initiate the enzymatic reaction, add 50 µL of a freshly prepared mixture of the ATCI solution and DTNB solution (the exact ratio and final concentrations may need to be optimized, a common starting point is a 1:1 ratio of 15 mM ATCI and 10 mM DTNB, then diluted in buffer).
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well: This is determined from the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the this compound.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that produces 50% inhibition of AChE activity, which can be determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Cholinergic Synapse Signaling Pathway
Caption: Cholinergic synapse and the inhibitory action of this compound on AChE.
Experimental Workflow for AChE Inhibition Assay
Caption: Step-by-step workflow for the this compound AChE inhibition assay.
References
- 1. Differential acetylcholinesterase inhibition of chlorpyrifos, diazinon and parathion in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. attogene.com [attogene.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Cell Culture Models for Studying Isodiazinon Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isodiazinon, an isomer of the organophosphate pesticide diazinon, is formed through a thiono-thiolo rearrangement.[1] Like its parent compound, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. However, emerging research indicates that the toxicological effects of diazinon and its isomers extend beyond AChE inhibition, encompassing cytotoxicity, genotoxicity, oxidative stress, and the dysregulation of cellular signaling pathways.[2][3][4][5] This document provides detailed application notes and protocols for utilizing various cell culture models to investigate the multifaceted effects of this compound.
Recommended Cell Culture Models
A variety of cell lines can be employed to model the effects of this compound on different organ systems. The choice of cell line should be guided by the specific toxicological endpoint being investigated.
| Target Organ/System | Recommended Cell Lines | Key Considerations |
| Nervous System | Neuro-2a (N2a), C6 Glioma | N2a cells are of mouse neuroblastoma origin and can be differentiated to form neurites, making them suitable for studying neurotoxicity.[6] C6 glioma cells, of rat origin, are useful for investigating effects on glial cells.[6] |
| Liver | HepG2, Hepa 1c1c7 | HepG2 cells are a human hepatoma cell line widely used in toxicology for their metabolic capabilities. Hepa 1c1c7 are mouse hepatoma cells.[7][8] |
| Intestine | Caco-2 | A human colorectal adenocarcinoma cell line that can differentiate to form a polarized monolayer, mimicking the intestinal barrier.[8][9] |
| Kidney | RK13 | A rabbit kidney cell line.[7] |
| Immune System | RAW 264.7 | A mouse macrophage-like cell line used to study immunotoxic effects.[8] |
| Reproductive System | GC-1 spg, TM3 Leydig, TM4 Sertoli, Porcine Ovarian Granulosa Cells | These cell lines are crucial for investigating the reproductive toxicity of this compound, as diazinon has been shown to induce testicular dysfunction and damage to ovarian cells.[3][4][10] |
Experimental Protocols
Below are detailed protocols for key experiments to assess the cellular effects of this compound.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental to determining the concentration range of this compound that induces cell death.
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl)
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.[9]
-
Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
b) LDH Leakage Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Materials:
-
LDH cytotoxicity assay kit
-
Cells and reagents as described for the MTT assay
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Lyse the remaining cells with the lysis buffer provided in the kit to determine the maximum releasable LDH activity.[7]
-
Follow the manufacturer's instructions to measure LDH activity in the supernatant and the cell lysate.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released into the medium to the total LDH.
-
Data Presentation: Cytotoxicity
| This compound Conc. (µM) | Cell Viability (%) - MTT Assay (48h) | Cytotoxicity (%) - LDH Assay (48h) |
| 0 (Vehicle Control) | 100 ± 5.2 | 5.1 ± 1.3 |
| 1 | 98 ± 4.8 | 6.2 ± 1.5 |
| 10 | 85 ± 6.1 | 15.8 ± 2.4 |
| 50 | 52 ± 7.3 | 48.3 ± 5.1 |
| 100 | 21 ± 3.9 | 79.5 ± 6.8 |
| 200 | 8 ± 2.1 | 92.1 ± 4.2 |
Note: The data presented are hypothetical and for illustrative purposes only.
Genotoxicity Assessment
Genotoxicity assays evaluate the potential of a compound to damage DNA.
a) Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11]
-
Materials:
-
Comet assay kit
-
Microscope slides
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with image analysis software
-
-
Protocol:
-
Expose cells to various concentrations of this compound for a defined period.
-
Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA and visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.
-
b) Micronucleus Test
This test detects the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[12]
-
Materials:
-
Cytochalasin B (to block cytokinesis)
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa or DAPI)
-
Microscope
-
-
Protocol:
-
Treat cells with this compound.
-
Add cytochalasin B to the culture to arrest cells in a binucleated state.
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
Data Presentation: Genotoxicity
| This compound Conc. (µM) | Comet Tail Moment (Arbitrary Units) | Micronucleus Frequency (%) |
| 0 (Vehicle Control) | 1.2 ± 0.3 | 1.5 ± 0.4 |
| 10 | 3.5 ± 0.8 | 2.8 ± 0.6 |
| 50 | 12.8 ± 2.1 | 8.9 ± 1.2 |
| 100 | 25.1 ± 3.5 | 15.4 ± 2.1 |
Note: The data presented are hypothetical and for illustrative purposes only.
Oxidative Stress Assessment
Organophosphates are known to induce oxidative stress, which can lead to cellular damage.[2][5]
a) Measurement of Reactive Oxygen Species (ROS)
-
Materials:
-
Fluorescent probes for ROS detection (e.g., Dihydroethidium - DHE for superoxide, or DCFDA for general ROS)
-
Fluorescence microscope or flow cytometer
-
-
Protocol:
-
Culture cells and expose them to this compound.
-
Load the cells with the fluorescent ROS probe according to the manufacturer's instructions.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity, which is proportional to the level of ROS, using a fluorescence microscope or flow cytometer.
-
b) Lipid Peroxidation Assay (MDA/TBARS Assay)
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.[13]
-
Materials:
-
TBARS assay kit
-
Cell lysate
-
Spectrophotometer or fluorometer
-
-
Protocol:
-
Treat cells with this compound and prepare cell lysates.
-
Perform the TBARS assay according to the kit's instructions, which typically involves reacting the lysate with thiobarbituric acid (TBA) at high temperature to form a colored or fluorescent product.[13]
-
Measure the absorbance or fluorescence to quantify the amount of MDA.
-
Data Presentation: Oxidative Stress
| This compound Conc. (µM) | Relative ROS Levels (Fold Change) | MDA Concentration (nmol/mg protein) |
| 0 (Vehicle Control) | 1.0 ± 0.1 | 0.5 ± 0.08 |
| 10 | 1.8 ± 0.3 | 1.2 ± 0.15 |
| 50 | 4.2 ± 0.6 | 3.8 ± 0.4 |
| 100 | 7.5 ± 1.1 | 6.9 ± 0.7 |
Note: The data presented are hypothetical and for illustrative purposes only.
Analysis of Signaling Pathways
This compound may affect various signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.[3]
a) Western Blotting
Western blotting is used to detect and quantify specific proteins.
-
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against total Akt, phospho-Akt, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Expose cells to this compound and prepare protein lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Proposed signaling pathway of this compound-induced toxicity.
References
- 1. This compound | 82463-42-1 | Benchchem [benchchem.com]
- 2. Diazinon causes oxidative stress-mediated damage to neonatal mouse testes [e-jarb.org]
- 3. Cytotoxicity and DNA Damage Caused from Diazinon Exposure by Inhibiting the PI3K-AKT Pathway in Porcine Ovarian Granulosa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazinon induces testicular dysfunction and testicular cell damage through increased reactive oxygen species production in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of oxidative stress in diazinon-induced tissues toxicity in Wistar and Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Differentiating N2a and C6 Cell Lines for Studies of Organophosphate Toxicity | Springer Nature Experiments [experiments.springernature.com]
- 7. pjoes.com [pjoes.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro impact of five pesticides alone or in combination on human intestinal cell line Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genetic toxicity assessment: employing the best science for human safety evaluation part III: the comet assay as an alternative to in vitro clastogenicity tests for early drug candidate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
Application of Isodiazinon in Neurotoxicity Studies: Application Notes and Protocols
Introduction
Isodiazinon is an organophosphorus compound that is an isomer of the widely used insecticide, diazinon.[1] It is formed from diazinon through a thiono-thiolo rearrangement, which results in a shift of a sulfur atom.[1] This structural alteration can influence its chemical and toxicological properties.[1] While the neurotoxicity of organophosphates, particularly diazinon, has been extensively studied, specific research on this compound is limited. Diazinon's primary mechanism of neurotoxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.[2][3] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2]
This document provides a detailed overview of the application of this compound in neurotoxicity studies, drawing heavily on the established methodologies and findings from research on its close isomer, diazinon. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the neurotoxic potential of this compound and related organophosphorus compounds.
Core Concepts in this compound Neurotoxicity
The neurotoxicity of organophosphates like this compound is primarily attributed to their ability to inhibit acetylcholinesterase (AChE). However, emerging evidence suggests that other mechanisms also contribute to their neurotoxic effects.
-
Acetylcholinesterase Inhibition: The primary mechanism of action for organophosphates is the irreversible inhibition of AChE.[2] This leads to an accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, causing persistent stimulation of cholinergic receptors.[2]
-
Oxidative Stress: Studies on diazinon have shown that it can induce oxidative stress in the brain. This is characterized by an increase in lipid peroxidation and alterations in the activity of antioxidant enzymes.[4][5] Oxidative stress can lead to cellular damage and contribute to neuronal cell death.
-
Apoptosis: Research suggests that diazinon can induce apoptosis, or programmed cell death, in neuronal cells.[6] This pathway of cell death is distinct from necrosis and involves a cascade of specific molecular events.
-
Developmental Neurotoxicity: Exposure to organophosphates during critical periods of development can lead to lasting neurobehavioral and neurochemical abnormalities.[7][8] Studies on diazinon have demonstrated effects on serotonin systems and have been linked to neurobehavioral changes that can persist into adulthood.[4][7][8]
Quantitative Data
The following table summarizes quantitative data from neurotoxicity studies on diazinon, which can serve as a reference point for designing studies on this compound.
| Parameter | Compound | System | Value | Reference |
| IC50 for AChE Inhibition | Diazinon | Human Red Blood Cell AChE | 24.45 µM | [9] |
| Acute Oral LD50 | Diazinon | Rat | 1250 mg/kg | [8] |
| Acute Oral LD50 | Diazinon | Mouse | 80-135 mg/kg | [8] |
| Inhalation LC50 (4h) | Diazinon | Rat | >2330 mg/m³ | [8] |
| No-Observed-Effect-Level (NOEL) (2 yr) | Diazinon | Rat | 0.06 mg/kg/day | [8] |
Experimental Protocols
Detailed methodologies for key experiments in this compound neurotoxicity studies are provided below. These protocols are based on established methods used for diazinon and other organophosphates.
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound for acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a solution of ATCI in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
-
Prepare this compound Dilutions:
-
Perform serial dilutions of the this compound stock solution in phosphate buffer to obtain a range of concentrations for testing. Include a vehicle control (buffer with the same concentration of solvent as the highest this compound concentration).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
This compound solution (or vehicle control)
-
AChE solution
-
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 23°C).[5]
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 410 nm every 30 seconds for 5 minutes using a microplate reader.[5] The rate of change in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.[5]
-
Protocol 2: Neuronal Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of cultured neuronal cells. The MTT assay is sensitive to the function of mitochondrial enzymes.[10]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures
-
Cell culture medium and supplements
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Plate neuronal cells in a 96-well plate at a suitable density and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control and an untreated control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot cell viability against this compound concentration to determine the dose-dependent effect on cell viability.
-
Protocol 3: In Vivo Neurobehavioral Assessment in a Rodent Model
This protocol outlines a general approach for assessing the neurobehavioral effects of this compound exposure in rats. Developmental exposure to diazinon has been shown to cause neurobehavioral changes that can persist into adulthood.[4][8]
Materials:
-
Adult male and female rats
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Apparatus for behavioral tests (e.g., open field arena, elevated plus maze, Morris water maze)
-
Video tracking software
Procedure:
-
Animal Dosing:
-
Behavioral Testing Battery:
-
After the exposure period, subject the animals to a battery of behavioral tests to assess different domains of neurological function.
-
Locomotor Activity: Assess spontaneous activity in an open field arena. Parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Anxiety-like Behavior: Use the elevated plus maze to assess anxiety. Measure the time spent in the open arms versus the closed arms.
-
Learning and Memory: Employ the Morris water maze to evaluate spatial learning and memory. Measure the latency to find a hidden platform over several training days and probe trials.
-
-
Data Collection and Analysis:
-
Record all behavioral sessions using a video camera.
-
Use video tracking software to automatically score the behavioral parameters.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the performance of the this compound-treated groups with the control group.
-
Protocol 4: Quantification of this compound in Brain Tissue
This protocol describes a general method for extracting and quantifying this compound from brain tissue samples using gas chromatography-mass spectrometry (GC-MS).[7][11]
Materials:
-
Brain tissue samples from control and this compound-exposed animals
-
Homogenizer
-
Organic solvents (e.g., acetonitrile, methylene chloride)
-
Solid-phase extraction (SPE) cartridges
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Internal standard
Procedure:
-
Sample Preparation:
-
Euthanize the animals and rapidly dissect the brain tissue.
-
Weigh the tissue samples.
-
-
Homogenization and Extraction:
-
GC-MS Analysis:
-
Concentrate the extract and inject an aliquot into the GC-MS system.
-
Use a suitable GC column and temperature program to separate this compound from other components.
-
Use the mass spectrometer to detect and quantify this compound based on its specific mass-to-charge ratio.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Quantify the concentration of this compound in the brain tissue samples by comparing their peak areas to the calibration curve and correcting for the recovery of the internal standard.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound neurotoxicity.
Caption: Acetylcholinesterase (AChE) Inhibition Pathway by this compound.
Caption: Experimental Workflow for this compound Neurotoxicity Assessment.
Caption: Logical Relationship of this compound Exposure to Neurotoxicity.
References
- 1. This compound | 82463-42-1 | Benchchem [benchchem.com]
- 2. Diazinon - Wikipedia [en.wikipedia.org]
- 3. Diazinon Technical Fact Sheet [npic.orst.edu]
- 4. Persistent Neurobehavioral and Neurochemical Anomalies in Middle-Aged Rats after Maternal Diazinon Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developmental Neurotoxicity of Low-Dose Diazinon Exposure of Neonatal Rats: Effects on Serotonin Systems in Adolescence and Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazinon CAS#: 333-41-5 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 82463-42-1 [chemicalbook.com]
- 12. Perinatal diazinon exposure compromises the development of acetylcholine and serotonin systems [ouci.dntb.gov.ua]
Isodiazinon Exposure Assessment: A Comprehensive Guide for Environmental Monitoring
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
Isodiazinon is a significant transformation product of the widely used organophosphate insecticide, diazinon. It is formed through a thiono-thiolo rearrangement, a process that can be initiated by environmental factors such as sunlight (photodegradation)[1][2]. This structural isomer, chemically identified as O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate, possesses distinct chemical and toxicological properties from its parent compound[2]. The presence of this compound in the environment is a critical consideration for comprehensive risk assessment, as transformation products of pesticides can sometimes be as or more toxic than the original compound[2].
These application notes provide a framework for the environmental monitoring and exposure assessment of this compound. The protocols outlined below are based on established methodologies for the analysis of diazinon and its degradation products, adapted for the specific detection and quantification of this compound in various environmental matrices.
Physicochemical Properties and Environmental Fate
Understanding the physicochemical properties of this compound is crucial for predicting its behavior and persistence in the environment. While specific experimental data for this compound is limited, its structural similarity to diazinon allows for some general inferences.
Table 1: Physicochemical Properties of Diazinon (as a proxy for this compound)
| Property | Value for Diazinon | Reference |
| Chemical Formula | C12H21N2O3PS | [3] |
| Molecular Weight | 304.35 g/mol | [3] |
| Water Solubility | 40 mg/L at 20°C | [3] |
| Vapor Pressure | 1.4 x 10⁻⁴ mmHg at 20°C | [3] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.3 | [3] |
| Soil Adsorption Coefficient (Koc) | 40 - 432 | [4] |
Environmental Fate Considerations:
-
Formation: this compound is primarily formed from the photodegradation of diazinon in the environment[1][5]. The presence of sensitizers in natural waters can accelerate this process[5].
-
Mobility: Diazinon is considered moderately mobile in soils, with its movement influenced by soil type and organic matter content[4]. This compound is expected to have similar mobility characteristics.
-
Persistence: Diazinon is generally not persistent in the environment, with degradation occurring through hydrolysis and microbial action[6]. The persistence of this compound is not well-documented but is a critical area for further research.
Experimental Protocols for this compound Exposure Assessment
The following protocols provide a generalized workflow for the analysis of this compound in environmental samples. Method validation and optimization are essential for achieving accurate and reliable results.
Sample Collection and Preparation
Proper sample collection and preparation are critical to minimize analyte loss and matrix interference[7][8][9].
Water Samples (Surface Water, Groundwater):
-
Collection: Collect water samples in amber glass bottles to prevent photodegradation.
-
Preservation: Store samples at 4°C and analyze as soon as possible[10].
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the water sample (e.g., 1 L) through the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the retained analytes with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent compatible with the analytical instrument.
-
Soil and Sediment Samples:
-
Collection: Collect soil or sediment samples from the desired depth using a stainless-steel corer.
-
Storage: Store samples in glass jars at -20°C until analysis.
-
Extraction (Accelerated Solvent Extraction - ASE or Ultrasonic Extraction):
-
Mix a known weight of the homogenized sample with a drying agent (e.g., anhydrous sodium sulfate).
-
Extract the sample with an appropriate solvent or solvent mixture (e.g., acetone:hexane) using an ASE system or sonication.
-
Filter the extract to remove particulate matter.
-
Concentrate the extract and perform a solvent exchange to a solvent suitable for cleanup and analysis.
-
-
Cleanup (if necessary): Use techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove co-extracted matrix components.
Analytical Instrumentation and Quantification
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred techniques for the analysis of this compound due to their high sensitivity and selectivity[11][12].
Table 2: Instrumental Parameters for this compound Analysis
| Parameter | GC-MS | LC-MS/MS |
| Chromatographic Column | Capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5ms) | C18 reversed-phase column |
| Injector Temperature | 250°C | N/A |
| Oven Temperature Program | Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) | Gradient elution with a mobile phase of water and acetonitrile or methanol with additives (e.g., formic acid) |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) in positive mode |
| Mass Analyzer | Quadrupole or Ion Trap | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | N/A | [M+H]⁺ |
| Product Ions (m/z) | To be determined using an this compound analytical standard | To be determined using an this compound analytical standard |
Quantification:
Quantification is typically performed using an external calibration curve prepared with certified reference standards of this compound[4]. The use of an isotopically labeled internal standard is recommended to correct for matrix effects and variations in instrument response.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound Analysis in Environmental Samples.
Formation Pathway of this compound from Diazinon
Caption: Photodegradation Pathway of Diazinon to this compound.
Data Presentation
Quantitative data from environmental monitoring studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 3: Hypothetical this compound Concentrations in Environmental Samples
| Sample ID | Matrix | Location | This compound Concentration (µg/L or µg/kg) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| WW-01 | Surface Water | River A | 0.05 | 0.01 | 0.03 |
| GW-01 | Groundwater | Well B | 0.01 | 0.03 | |
| SO-01 | Soil | Agricultural Field C | 2.5 | 0.5 | 1.5 |
| SD-01 | Sediment | River A | 0.8 | 0.2 | 0.6 |
Toxicological Significance
The toxicological profile of this compound is not as well-established as that of diazinon. However, "aged" technical diazinon, which contains transformation products including this compound, has been reported to exhibit increased toxicity[2]. Organophosphate insecticides, in general, exert their toxicity through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. It is plausible that this compound shares this mode of action. Further research is needed to determine the specific acute and chronic toxicity of this compound to non-target organisms.
Conclusion
The assessment of this compound exposure is a necessary component of a thorough environmental risk assessment for diazinon. The protocols and information provided in these application notes offer a starting point for researchers and professionals in the field. The development and validation of specific analytical methods for this compound, along with further toxicological studies, are crucial for a more complete understanding of its environmental impact. The use of robust analytical techniques and clear data presentation will be instrumental in advancing our knowledge of this important diazinon transformation product.
References
- 1. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]
- 2. This compound | 82463-42-1 | Benchchem [benchchem.com]
- 3. Diazinon Technical Fact Sheet [npic.orst.edu]
- 4. oealabs.com [oealabs.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. researchgate.net [researchgate.net]
- 8. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hpc-standards.com [hpc-standards.com]
- 10. agilent.com [agilent.com]
- 11. Analytical standards for usp: How certified reference material suppliers work? [simsonpharma.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Isodiazinon Peak Tailing in GC Analysis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve isodiazinon peak tailing in their Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC analysis?
A1: Peak tailing is a phenomenon observed in chromatography where the peak asymmetry is distorted, and the tail of the peak is elongated.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian. Tailing peaks can lead to inaccurate quantification and reduced resolution between adjacent peaks.[1][2]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound, a phosphorus-containing pesticide, can be caused by a variety of factors.[3] These can be broadly categorized into two main causes: disruptions to the flow path and reversible chemical adsorption.[4][5] Specific issues can include problems with the GC column, injector, sample, or instrument parameters.
Q3: How can I differentiate between the causes of peak tailing?
A3: A key diagnostic step is to observe the chromatogram. If most or all of the peaks are tailing, the issue is likely related to a physical problem in the system, such as a flow path disruption.[4][5] If only the this compound peak or a select few peaks are tailing, it is more likely due to a chemical interaction, such as adsorption, specific to that compound.[4][5]
Troubleshooting Guides
Issue 1: All Peaks in the Chromatogram are Tailing
If all peaks in your chromatogram are exhibiting tailing, this generally points to a physical issue within the GC system. Follow this workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for universal peak tailing in GC.
Detailed Methodologies:
-
Column Cutting:
-
Column Installation:
-
Leak Check:
-
Use an electronic leak detector to check for leaks at all fittings, especially at the inlet and detector connections.
-
Leaks can disrupt the carrier gas flow path, causing peak shape issues.[5]
-
-
Inlet Liner Maintenance:
Issue 2: Only the this compound Peak (or a few polar peaks) is Tailing
If only the this compound peak shows tailing, the cause is likely a specific chemical interaction between the analyte and the GC system.
Caption: Troubleshooting workflow for analyte-specific peak tailing.
Detailed Methodologies:
-
Addressing Active Sites:
-
Managing Column Contamination:
-
Column Bake-out: Condition the column by baking it at a temperature close to its upper limit (as specified by the manufacturer) for a few hours to remove less volatile contaminants.[9]
-
Sample Preparation: For complex matrices, use sample preparation techniques like Solid Phase Extraction (SPE) to remove interfering compounds that could contaminate the column.[10]
-
-
Optimizing Injection Parameters:
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak fronting or tailing.[2] Reduce the injection volume or dilute the sample.[11]
-
Solvent Mismatch: The polarity of the injection solvent should be compatible with the stationary phase. A mismatch can cause poor peak shape.[12]
-
Data for Comparison
While specific quantitative data for this compound peak tailing will vary between laboratories and methods, you can use the following table to track your troubleshooting progress. The Asymmetry Factor (As) or Tailing Factor (Tf) is used to quantify peak tailing; a value greater than 1.5 typically indicates a problem.[1]
| Troubleshooting Action | Date | Asymmetry Factor (As) / Tailing Factor (Tf) | Observations |
| Initial Observation | This compound peak shows significant tailing. | ||
| Recut Column | |||
| Replaced Inlet Liner | |||
| Trimmed Column | |||
| Reduced Injection Volume | |||
| Changed Solvent |
By systematically working through these troubleshooting steps and recording your observations, you can effectively diagnose and resolve this compound peak tailing in your GC analysis, leading to more accurate and reliable results.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. This compound | 82463-42-1 | Benchchem [benchchem.com]
- 4. GC Troubleshooting—Tailing Peaks [restek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Optimizing HPLC for Isodiazinon Separation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of Isodiazinon.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why am I seeing a broad or tailing peak for this compound?
A1: Peak tailing for a relatively non-polar compound like this compound in reversed-phase HPLC can be caused by several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte, causing tailing.
-
Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase or use a low pH to keep the silanol groups protonated. Using a highly end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are secure and minimize dead volume.
-
Q2: My this compound peak is not well-resolved from other components in the sample.
A2: Poor resolution can be addressed by modifying the mobile phase composition and other chromatographic parameters:
-
Mobile Phase Strength: If this compound is eluting too early, decrease the organic solvent (e.g., acetonitrile or methanol) percentage in the mobile phase to increase retention and improve separation from early-eluting impurities. If it is eluting too late, a slight increase in the organic solvent percentage may be necessary.
-
Solvent Type: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program can be developed. A shallow gradient can significantly enhance the resolution of closely eluting peaks.
-
pH Adjustment: While this compound itself is not highly ionizable, the ionization state of interfering compounds can be manipulated by adjusting the mobile phase pH, which can improve selectivity.
Q3: The retention time of my this compound peak is shifting between injections.
A3: Retention time instability can stem from several sources:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially when changing mobile phase composition or after a gradient elution.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Always prepare the mobile phase fresh and ensure accurate measurement of all components. Degassing the mobile phase is also crucial to prevent bubble formation in the pump.
-
Pump Performance: Fluctuations in the pump's flow rate will directly impact retention times. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
-
Temperature Fluctuations: Changes in column temperature can affect retention. Using a column oven will provide a stable temperature environment.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation on a C18 column?
A1: A good starting point for developing a reversed-phase HPLC method for the non-polar molecule this compound is a mobile phase consisting of a mixture of acetonitrile and water. A typical initial composition would be in the range of 60:40 to 80:20 (acetonitrile:water, v/v).
Q2: Should I use acetonitrile or methanol as the organic modifier?
A2: Both acetonitrile and methanol can be used. Acetonitrile generally provides lower backpressure and has a lower UV cutoff, which can be advantageous. However, methanol can offer different selectivity for certain separations. It is recommended to screen both solvents during method development to determine which provides the better separation for your specific sample matrix.
Q3: Is it necessary to use a buffer in the mobile phase for this compound analysis?
A3: Since this compound is an isomer of Diazinon, which has a predicted pKa of around 1.21, the molecule is not expected to be significantly ionized in the typical pH range of reversed-phase HPLC (pH 2-8). Therefore, a buffer is often not strictly necessary to control the retention of this compound itself. However, a buffer or a pH modifier (like formic acid or acetic acid) is highly recommended to:
-
Control the ionization of any interfering compounds in the sample matrix, which can improve selectivity.
-
Ensure a consistent pH to prevent shifts in retention time.
-
Protonate residual silanol groups on the column packing material to reduce peak tailing.
Q4: How do I prepare the mobile phase correctly?
A4: Proper mobile phase preparation is critical for reproducible results.
-
Use HPLC-grade solvents and reagents.
-
If a buffer is used, dissolve the buffer salts in the aqueous portion of the mobile phase first.
-
Adjust the pH of the aqueous phase as needed.
-
Filter the aqueous phase through a 0.45 µm or 0.22 µm membrane filter.
-
Measure the required volumes of the aqueous and organic phases separately before mixing to ensure an accurate final composition.
-
Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to remove dissolved gases.
Data Presentation
The following table summarizes typical starting conditions for the HPLC analysis of this compound and related organophosphorus pesticides, based on published methods for similar compounds.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | 20 mM Ammonium Formate (pH 3.0) | Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile | Methanol |
| Elution Mode | Isocratic | Gradient | Isocratic |
| Composition | 70% B | 60% B to 90% B over 15 min | 80% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection (UV) | 250 nm | 254 nm | 245 nm |
| Column Temp. | 30 °C | 35 °C | 25 °C |
Experimental Protocols
Protocol: Isocratic HPLC Method Development for this compound
-
System Preparation:
-
Ensure the HPLC system is clean and free of contaminants.
-
Install a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile.
-
Prepare the working mobile phase by mixing Mobile Phase A and Mobile Phase B in a ratio of 30:70 (v/v).
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or other suitable method.
-
-
Instrument Setup:
-
Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 20-30 minutes).
-
Set the UV detector to a wavelength of 250 nm.
-
Set the column oven temperature to 30 °C.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound standard and dissolve it in acetonitrile to prepare a stock solution.
-
Dilute the stock solution with the mobile phase to prepare working standard solutions of appropriate concentrations.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a suitable volume (e.g., 10 µL) of the standard solution onto the column.
-
Record the chromatogram and determine the retention time and peak shape of this compound.
-
-
Optimization:
-
Based on the initial chromatogram, adjust the mobile phase composition (the ratio of acetonitrile to water) to achieve the desired retention time (typically between 3 and 10 minutes).
-
If peak tailing is observed, consider adding 0.1% formic acid to both the aqueous and organic phases.
-
If resolution from other components is an issue, evaluate different ratios of acetonitrile and water, or consider using methanol as the organic modifier.
-
Visualizations
Caption: Workflow for optimizing HPLC mobile phase for this compound separation.
Caption: Troubleshooting decision tree for common HPLC issues with this compound.
Improving Isodiazinon extraction efficiency from complex matrices
Welcome to the technical support center for Isodiazinon extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the extraction efficiency of this compound from complex matrices.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and how does it differ from Diazinon?
A1: this compound is a structural isomer of Diazinon, a widely used organophosphorus insecticide.[1] It is formed from Diazinon through a thiono-thiolo rearrangement, a chemical process that involves the migration of a sulfur atom.[1] This structural change significantly alters the molecule's electronic and steric properties, which can influence its behavior during extraction and analysis.[1]
Diagram: From Diazinon to this compound
Caption: Isomerization of Diazinon to this compound.
Q2: What are the key physicochemical properties of this compound relevant to extraction?
A2: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate extraction solvent and optimizing conditions. This compound is a relatively nonpolar molecule.[1] Key properties are summarized below.
| Property | Value / Description | Relevance to Extraction |
| Molecular Formula | C₁₂H₂₁N₂O₃PS | Influences molecular weight and polarity. |
| Polarity | Relatively nonpolar | More soluble in organic solvents than in water.[1] |
| Solubility | Sparingly soluble in water, very soluble in solvents like petroleum ether, alcohol, and benzene. | Dictates the choice of extraction solvent. Nonpolar solvents are generally preferred for Liquid-Liquid Extraction (LLE). |
| Stability | Subject to hydrolysis, especially under acidic or basic conditions.[2] | Sample pH should be maintained near neutral (pH 7) to prevent degradation during extraction.[2] |
Choosing an Extraction Method
Q3: What are the most common methods for extracting this compound from complex matrices?
A3: Several techniques are employed to extract organophosphorus pesticides like this compound from various samples. The most common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Matrix Solid-Phase Dispersion (MSPD).[1][3][4] The choice depends on the sample matrix, desired cleanup level, and available equipment.
| Method | Principle | Common Matrices | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte partitions from a liquid sample onto a solid sorbent, is washed, and then eluted with a small volume of solvent.[5][6] | Water, Urine, Blood[2][6] | High recovery, good selectivity, reduced solvent use compared to LLE.[4] | Can be costly, method development may be required. |
| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases (typically aqueous sample and organic solvent).[1] | Water, Soil, Tissues[3][7] | Simple, widely applicable. | Can be labor-intensive, may form emulsions, uses large solvent volumes.[8] |
| Matrix Solid-Phase Dispersion (MSPD) | The solid/semi-solid sample is blended with a solid support, acting as an abrasive and adsorbent, and packed into a column for elution.[3] | Soil, Tissues, Food | Combines extraction and cleanup into a single step, reducing time and solvent.[3] | Method optimization is crucial for good recovery. |
Q4: How do I choose the right extraction method for my sample type?
A4: The selection of an extraction method is primarily dictated by the physical state and complexity of your sample matrix. The following workflow provides a general guide for choosing an appropriate technique.
Diagram: Extraction Method Selection Workflow
Caption: A guide to selecting an extraction method based on sample type.
Troubleshooting & Optimization
Q5: My this compound recovery is low. What are the common causes?
A5: Low recovery can stem from several factors related to sample preparation, the extraction process itself, or analyte degradation. Use the following guide to troubleshoot potential issues.
Diagram: Troubleshooting Low Extraction Recovery
Caption: Common causes and troubleshooting steps for low extraction recovery.
Q6: How can I optimize my solvent selection for better extraction efficiency?
A6: The choice of solvent is critical. For LLE, the solvent should be immiscible with the sample matrix (usually water), have a high affinity for this compound, and be easy to evaporate. For SPE, different solvents are used for conditioning, washing, and eluting. Acetonitrile, hexane, dichloromethane, and ethyl acetate are commonly used.[9][10][11]
| Solvent | Polarity | Boiling Point (°C) | Use Case | Considerations |
| n-Hexane | Nonpolar | 69 | Good for LLE of nonpolar pesticides from aqueous samples.[12] | May have lower recovery for more polar metabolites.[13] |
| Dichloromethane (DCM) | Moderately Polar | 40 | Effective for LLE and as an elution solvent in SPE for a broad range of pesticides.[2][10] | It is denser than water; environmental and health concerns. |
| Ethyl Acetate | Moderately Polar | 77 | Good general-purpose extraction and elution solvent.[10] | Can extract some water, requiring a drying step (e.g., with Na₂SO₄). |
| Acetonitrile (ACN) | Polar | 82 | Commonly used for initial extraction from solid matrices (e.g., QuEChERS) due to its miscibility with water.[9][14] | Requires a subsequent partitioning step (e.g., with salt) for separation from water. |
Experimental Protocols
Q7: Can you provide a general protocol for Solid-Phase Extraction (SPE) of this compound from a water sample?
A7: This protocol is a general guideline for extracting organophosphorus pesticides from water using a polymeric or C18 SPE cartridge. Optimization may be required.
Objective: To isolate and concentrate this compound from a 1 L water sample.
Materials:
-
SPE Cartridge (e.g., C18, HLB)
-
SPE Vacuum Manifold
-
Methanol, Dichloromethane (DCM), Ethyl Acetate (for elution)
-
Reagent Water (Deionized)
-
Anhydrous Sodium Sulfate
-
Concentrator/Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Preparation: Adjust a 1 L water sample to pH 7 to ensure analyte stability.[2] If the sample contains suspended solids, filter it first.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of ethyl acetate.
-
Follow with 5 mL of dichloromethane.
-
Condition with 5-10 mL of methanol.
-
Equilibrate the cartridge with 5-10 mL of reagent water, not allowing the sorbent to go dry.[2]
-
-
Sample Loading:
-
Load the 1 L water sample onto the cartridge at a flow rate of approximately 10-15 mL/min.[2]
-
-
Washing (Optional):
-
After loading, wash the cartridge with a small volume of reagent water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 10-20 minutes to remove residual water.[2]
-
-
Elution:
-
Elute the retained this compound from the cartridge using a nonpolar organic solvent. A common approach is to use 5-10 mL of ethyl acetate or a mixture like ethyl acetate/acetone.[15]
-
Collect the eluate in a collection tube.
-
-
Drying and Concentration:
-
Analysis: The concentrated extract is now ready for analysis by GC or HPLC.
Q8: Can you provide a general protocol for Liquid-Liquid Extraction (LLE) from a soil sample?
A8: This protocol provides a general method for extracting pesticides from soil.
Objective: To extract this compound from a 20 g soil sample.
Materials:
-
Homogenized soil sample (20 g)
-
Anhydrous Sodium Sulfate
-
Extraction Solvent (e.g., Acetone/Hexane mixture)
-
Separatory Funnel
-
Rotary Evaporator or Nitrogen Evaporator
Procedure:
-
Sample Preparation:
-
Weigh 20 g of a homogenized soil sample into a beaker.
-
If the soil is dry, hydrate it with a small amount of reagent water.
-
Mix the soil with an equal amount of anhydrous sodium sulfate to create a free-flowing powder. This helps to dry the sample and break up clumps.
-
-
Extraction:
-
Transfer the soil mixture to an extraction vessel (e.g., a large flask).
-
Add 100 mL of an extraction solvent mixture (e.g., 1:1 Acetone:Hexane).
-
Shake or sonicate the mixture for 20-30 minutes to ensure thorough extraction.
-
-
Phase Separation:
-
Carefully decant the solvent extract, filtering it through glass wool to remove particulates.
-
Repeat the extraction step on the soil residue with a fresh portion of solvent for better recovery.
-
Combine the solvent extracts.
-
-
Cleanup (Liquid-Liquid Partitioning):
-
Transfer the combined extract to a separatory funnel.
-
If acetone was used, add a volume of saline water to the funnel to partition the acetone and water-soluble interferences away from the hexane phase.
-
Shake vigorously and allow the layers to separate. Discard the lower aqueous layer.
-
-
Drying and Concentration:
-
Collect the organic (upper) layer and dry it by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator followed by a gentle stream of nitrogen.
-
-
Analysis: The extract is ready for cleanup or direct analysis via GC or HPLC.
Managing Matrix Effects
Q9: What are matrix effects and how can they interfere with this compound analysis?
A9: Matrix effects are the alteration of an analyte's signal (enhancement or suppression) due to co-extracted, interfering compounds from the sample matrix (e.g., lipids, pigments, proteins).[16][17][18] In gas chromatography (GC), these interferences can accumulate in the injector port, leading to signal enhancement for some pesticides.[16] In both GC and LC, they can also cause ion suppression in the mass spectrometer source. These effects can lead to inaccurate quantification, either over- or underestimating the true concentration of this compound.[17]
Q10: What cleanup steps can I incorporate to minimize matrix effects?
A10: An effective cleanup step after initial extraction is crucial for removing interfering compounds. The choice of cleanup method depends on the nature of the matrix and the interferences.
Diagram: Post-Extraction Cleanup Workflow
References
- 1. This compound | 82463-42-1 | Benchchem [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pjoes.com [pjoes.com]
- 4. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrpub.org [hrpub.org]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. epa.gov [epa.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Optimization of the Extraction in solid phase of Organophosphorus Pesticide Residues in Drinking Water, Using Graphitized Carbon Black Cartridges [ve.scielo.org]
- 16. mdpi.com [mdpi.com]
- 17. shimadzu.com [shimadzu.com]
- 18. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing matrix effects in Isodiazinon LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in Isodiazinon LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis and how does it affect this compound quantification?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which adversely affect the accuracy, precision, and sensitivity of quantification.[4][5] In complex matrices like soil, food, or biological fluids, endogenous components like lipids, proteins, and salts can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to erroneous results.[6][7]
Q2: How can I qualitatively and quantitatively assess the matrix effect for my this compound analysis?
A2:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of an this compound standard solution into the LC eluent after the analytical column, while injecting a blank matrix extract.[8] Any signal suppression or enhancement observed at the retention time of this compound indicates the presence of matrix effects.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the matrix effect.[6][8] It involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a blank matrix extract spiked with this compound at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Q3: What are the primary strategies to reduce or compensate for matrix effects in this compound analysis?
A3: There are three main strategies to combat matrix effects:
-
Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components before LC-MS/MS analysis.[7][9]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components.[9]
-
Calibration Strategies: Using calibration techniques that compensate for the matrix effect.[5][10]
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement Observed
Problem: You have quantified the matrix effect using the post-extraction spike method and observed a significant deviation from 0% (e.g., > ±20%).
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in food matrices.[4][11] Consider optimizing the QuEChERS protocol by testing different salt combinations and dispersive solid-phase extraction (dSPE) cleanup sorbents (e.g., PSA, C18, GCB) to effectively remove interfering compounds.[12]
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving matrix components behind.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent that strongly retains this compound and allows matrix interferences to be washed away.
-
-
Sample Dilution:
-
Diluting the sample extract with the initial mobile phase can significantly reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound.[1][13] A 10-fold or higher dilution can be effective, provided the instrument has sufficient sensitivity to detect the diluted analyte.[1]
-
-
Improve Chromatographic Separation:
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between this compound and interfering peaks.
-
Column Selection: Test different column chemistries (e.g., C18, Phenyl-Hexyl) to achieve better selectivity.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve separation efficiency.
-
Issue 2: Inconsistent Results Across Different Sample Batches
Problem: You observe high variability in this compound recovery and matrix effects when analyzing different batches of the same matrix type.
Troubleshooting Steps:
-
Matrix-Matched Calibration:
-
Standard Addition Method:
-
This method involves adding known amounts of this compound standard to aliquots of the sample extract.[8] A calibration curve is then constructed from the spiked samples, which inherently corrects for the matrix effect in that specific sample. This is particularly useful when a blank matrix is unavailable.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
This is considered the "gold standard" for compensating for matrix effects.[6][14][15] An SIL-IS for this compound will have nearly identical chemical and physical properties and will co-elute with the analyte.[16] As it is affected by the matrix in the same way as this compound, the ratio of the analyte to the IS remains constant, leading to accurate quantification despite variations in matrix effects.[17]
-
Quantitative Data Summary
The following tables summarize typical matrix effects observed for pesticides in various matrices and the recovery rates achieved with different cleanup strategies. While not specific to this compound, this data provides a general expectation for the performance of these methods.
Table 1: Representative Matrix Effects for Pesticides in Different Food Matrices
| Matrix | Pesticide Class | Matrix Effect Range (%) | Reference |
| Tomato | Multiple | -50 to +20 | [1] |
| Capsicum | Multiple | -60 to +15 | [1] |
| Grapes | Multiple | -74 to +78 | [10] |
| Spelt Kernels | Multiple | -82 to +20 | [10] |
| Sunflower Seeds | Multiple | -70 to +30 | [10] |
Table 2: Comparison of QuEChERS Cleanup Sorbents on Pesticide Recovery
| Cleanup Sorbent | Target Interferences | Average Recovery (%) | Relative Standard Deviation (%) |
| PSA (Primary Secondary Amine) | Sugars, fatty acids, organic acids | 85-110 | < 15 |
| C18 (Octadecylsilane) | Nonpolar interferences (e.g., fats) | 80-105 | < 20 |
| GCB (Graphitized Carbon Black) | Pigments, sterols | 70-120 (can adsorb planar pesticides) | < 20 |
Note: The choice of sorbent depends on the specific matrix and the chemical properties of this compound.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in a Vegetable Matrix
This protocol is a general guideline and should be optimized for the specific vegetable matrix.
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing the appropriate dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Analysis:
-
Take the supernatant and dilute it with the initial mobile phase if necessary.
-
Inject into the LC-MS/MS system.
-
Protocol 2: Calculation of Matrix Effect using Post-Extraction Spike
-
Prepare a Standard Solution: Prepare a standard solution of this compound in a clean solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL).
-
Prepare a Spiked Matrix Sample:
-
Extract a blank sample of the matrix using the chosen sample preparation protocol (e.g., QuEChERS).
-
Take a known volume of the final blank extract.
-
Spike it with the this compound standard to achieve the same final concentration as the standard solution (e.g., 50 ng/mL).
-
-
LC-MS/MS Analysis: Analyze both the standard solution and the spiked matrix sample under the same LC-MS/MS conditions.
-
Calculation:
-
Determine the peak area of this compound in both injections.
-
Calculate the matrix effect using the formula: ME (%) = ([Peak Area in Spiked Matrix / Peak Area in Solvent Standard] - 1) * 100
-
Visualizations
Caption: Experimental workflow for this compound analysis with matrix effect assessment.
Caption: Troubleshooting logic for addressing high matrix effects in LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. shimadzu.com [shimadzu.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nucleus.iaea.org [nucleus.iaea.org]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Isodiazinon stability under different storage conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of Isodiazinon under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
The stability of this compound, an isomer of Diazinon, is primarily influenced by environmental factors such as temperature, pH, and light.[1][2][3] Like many organophosphorus compounds, it is susceptible to hydrolysis and photodegradation.[4]
Q2: How does pH affect the stability of this compound?
This compound is expected to behave similarly to Diazinon, which is known to be rapidly hydrolyzed under acidic or alkaline conditions and is most stable in neutral aqueous solutions.[4] Therefore, maintaining a neutral pH is crucial for the short-term storage of this compound solutions.
Q3: What is the effect of temperature on this compound stability?
Higher temperatures generally accelerate the degradation of chemical compounds, including this compound.[2][5][6] For Diazinon formulations, storage at elevated temperatures (e.g., 54°C and 72°C) resulted in increased chemical decomposition compared to storage at room temperature (25°C).[7][8] It is recommended to store this compound at controlled room temperature or under refrigeration, depending on the required storage duration.
Q4: Is this compound sensitive to light?
Yes, this compound is susceptible to photodegradation. Exposure to sunlight, particularly UV radiation, can lead to the formation of various degradation products.[8] Therefore, it is imperative to store this compound, both in its pure form and in solution, in light-protected containers (e.g., amber vials).
Q5: What are the expected degradation products of this compound?
This compound itself is a transformation product of Diazinon. Further degradation of Diazinon and its isomers through hydrolysis and photodegradation can yield products such as diazoxon, hydroxydiazinon, and 2-isopropyl-6-methyl-4-pyrimidinol (IMP).[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results for this compound samples. | Sample degradation due to improper storage. | Ensure samples are stored in a cool, dark place, preferably under refrigeration. For aqueous solutions, verify and adjust the pH to a neutral range (around 7). Use amber vials or wrap containers with aluminum foil to protect from light. |
| Loss of this compound potency in a stock solution. | Hydrolysis of the compound. | Prepare fresh stock solutions frequently. If long-term storage is necessary, consider preparing aliquots and storing them at -20°C or below. Avoid repeated freeze-thaw cycles. Ensure the solvent used is of high purity and free from acidic or basic contaminants. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Analyze for known degradation products of Diazinon and its isomers, such as diazoxon and IMP, to confirm degradation. Review storage conditions (temperature, pH, light exposure) to identify the cause and optimize them to minimize degradation. |
| Precipitation observed in refrigerated this compound solutions. | Low solubility at reduced temperatures. | Before use, allow the solution to equilibrate to room temperature and ensure complete dissolution. If precipitation persists, consider preparing a more dilute stock solution or using a different solvent system. |
This compound Stability Data Summary
The following table summarizes the stability of Diazinon, which can be used as a proxy to infer the stability of its isomer, this compound, under different storage conditions. Direct quantitative stability data for this compound is limited in the public domain.
| Storage Condition | Observation for Diazinon | Inferred Stability of this compound | Reference |
| Temperature | Stable at 25°C for 14 days. Significant decomposition at 72°C after 3 days. | Expected to be stable at room temperature for short periods. Accelerated degradation at higher temperatures. | [7] |
| pH | Rapid hydrolysis in acidic (low pH) and alkaline (high pH) conditions. More stable at neutral pH. | Likely to be most stable at a neutral pH. Avoid acidic and alkaline environments. | [4] |
| Light | Photodegradation occurs under sunlight/UV light. | Susceptible to photodegradation. Should be protected from light. | [8] |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general procedure to assess the stability of this compound under various conditions.
1. Materials:
- This compound standard
- High-purity solvents (e.g., acetonitrile, methanol, water)
- Buffers of various pH values (e.g., pH 4, 7, 9)
- Amber glass vials with screw caps
- Temperature-controlled chambers/incubators
- UV light source
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
- Analytical column suitable for organophosphorus compound analysis
2. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound standard.
- Dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution.
3. Experimental Setup:
- Temperature Stability:
- Dilute the stock solution with a neutral buffer (pH 7) to a known concentration.
- Aliquot the solution into amber vials.
- Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C).
- pH Stability:
- Dilute the stock solution with buffers of different pH values (e.g., 4, 7, 9) to a known concentration.
- Aliquot into amber vials.
- Store at a constant temperature (e.g., 25°C).
- Photostability:
- Dilute the stock solution with a neutral buffer (pH 7) to a known concentration.
- Aliquot into both clear and amber vials.
- Expose the clear vials to a controlled light source (e.g., UV lamp or simulated sunlight) while keeping the amber vials in the dark as controls. Maintain a constant temperature.
4. Sample Analysis:
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
- Analyze the samples by HPLC to determine the concentration of this compound remaining.
- Monitor for the appearance of new peaks, which may indicate degradation products.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage remaining versus time for each condition to determine the degradation rate.
Diagrams
Caption: Potential degradation pathways of Diazinon and this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. scribd.com [scribd.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EFFECT OF STORAGE CONDITION ON THE STABILITY OF PHYSICOCHEMICAL AND PROPERTIES OF DIAZINON INSECTICIDE FORMULATION AND ITS RESIDUE IN OREOCHROMIC NILOTICUS [ejar.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
Preventing Isodiazinon degradation during sample preparation
Welcome to the technical support center for Isodiazinon analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is an organophosphorus pesticide, an isomer of Diazinon, formed through a thiono-thiolo rearrangement.[1] Like many organophosphorus compounds, this compound is susceptible to degradation under various chemical and physical conditions. This instability can lead to inaccurate quantification in analytical experiments. The primary degradation pathway for the parent compound, Diazinon, is hydrolysis, which is significantly influenced by pH.[2][3] Therefore, controlling the conditions during sample preparation is critical to ensure the integrity of the analyte.
Q2: What are the main factors that can cause this compound degradation during sample preparation?
Several factors can contribute to the degradation of this compound. These include:
-
pH: Diazinon, the parent compound, is known to hydrolyze rapidly in acidic or alkaline conditions.[2][3] It is most stable in a neutral pH range.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4][5] Most organophosphorus pesticides are sensitive to heat.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of pesticides.[3]
-
Solvents: The choice of solvent can impact the stability of this compound. While it is soluble in many organic solvents, their purity and potential for interaction should be considered.[2]
-
Matrix Effects: The sample matrix itself (e.g., soil, water, biological fluids) can contain components that catalyze degradation.[6]
Q3: What are the recommended storage conditions for samples containing this compound?
To minimize degradation prior to analysis, samples should be stored in a controlled environment. The general recommendation for organophosphorus pesticides is to store samples at low temperatures, typically between 0-4°C, in the dark.[7] For long-term storage, freezing is often recommended. It is also crucial to minimize the headspace in the storage vial to reduce oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Degradation due to improper pH during extraction. | Buffer the extraction solvent to a neutral pH (around 7). For the parent compound Diazinon, hydrolysis is rapid in acidic and alkaline conditions.[2][3] |
| Thermal degradation during solvent evaporation. | Use a gentle stream of nitrogen at room temperature for solvent evaporation instead of high heat.[7] Avoid complete dryness. | |
| Adsorption to container surfaces. | Use silanized glassware to minimize active sites for adsorption. | |
| Inconsistent or variable results | Incomplete extraction from the sample matrix. | Optimize the extraction method. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective for various matrices.[6][8] Ensure thorough homogenization of the sample. |
| Matrix effects in the analytical instrument (e.g., GC or LC-MS). | Utilize matrix-matched standards for calibration to compensate for signal enhancement or suppression. Incorporate a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.[6] | |
| Presence of unexpected peaks in the chromatogram | Degradation products of this compound. | Review the degradation pathways of Diazinon, such as hydrolysis to 2-isopropyl-6-methyl-4-pyrimidinol.[3] Adjust sample preparation conditions (pH, temperature) to minimize degradation. |
| Co-elution of matrix components. | Improve the cleanup step of the sample preparation. Dispersive SPE (dSPE) with adsorbents like PSA (primary secondary amine) and GCB (graphitized carbon black) can remove different types of interferences. |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound sample preparation.
Protocol 1: QuEChERS-based Extraction for Solid Samples (e.g., Soil, Food Produce)
This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis.[6][8]
Materials:
-
Homogenized sample (10-15 g)
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc.
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
If the sample is pigmented, add 50 mg of GCB.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract, ready for analysis by GC or LC.
-
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the extraction of organophosphorus pesticides from water samples.
Materials:
-
Water sample (e.g., 500 mL)
-
C18 SPE cartridge
-
Methanol (for conditioning)
-
Deionized water (for rinsing)
-
Ethyl acetate (for elution)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 SPE cartridge, followed by 5 mL of methanol. Do not allow the cartridge to go dry.
-
Equilibrate the cartridge by passing 10 mL of deionized water.
-
-
Sample Loading:
-
Pass the 500 mL water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
-
Drying:
-
Dry the cartridge by passing a stream of nitrogen or air through it for 10-15 minutes.
-
-
Elution:
-
Elute the trapped analytes with 5 mL of ethyl acetate.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature. The sample is now ready for analysis.
-
Visualizations
Caption: A generalized workflow for this compound sample preparation.
Caption: Factors influencing the degradation of this compound.
References
- 1. This compound | 82463-42-1 | Benchchem [benchchem.com]
- 2. Diazinon CAS#: 333-41-5 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. cdc.gov [cdc.gov]
- 8. shimadzu.com [shimadzu.com]
Calibration curve issues in Isodiazinon quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of isodiazinon, particularly concerning calibration curve performance.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound has poor linearity (low R² value). What are the common causes?
A low coefficient of determination (R²) for your this compound calibration curve can stem from several factors throughout the analytical workflow. Common issues include:
-
Standard Preparation Errors: Inaccurate serial dilutions, instability of standard solutions, or contamination of the solvent can lead to non-linear responses. This compound is known to be a photoisomerization product of diazinon, and its stability in solution can be a concern.[1][2] It's crucial to prepare fresh standards and protect them from light.
-
Instrumental Problems: Issues with the analytical instrument, such as a contaminated ion source in a mass spectrometer or a failing detector, can result in inconsistent responses.[2]
-
Inappropriate Calibration Range: Attempting to calibrate over too wide a concentration range can lead to non-linearity, especially at the lower and upper ends where detector response may not be linear.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, causing ion suppression or enhancement and leading to a non-linear response.[3]
-
Isomerization: this compound is an isomer of diazinon. Depending on the analytical conditions (e.g., high temperature in a GC inlet), there might be a potential for on-column isomerization, which could affect the quantification and linearity.
Q2: What is an acceptable R² value for an this compound calibration curve?
While there is no single universally mandated R² value, a general guideline for bioanalytical and pesticide residue analysis is an R² ≥ 0.99. However, relying solely on the R² value can be misleading. It is also crucial to examine the residuals of the calibration curve to ensure that the deviation of the back-calculated concentrations of the standards from their true values is within an acceptable range (e.g., ±15-20%).
| Parameter | Generally Acceptable Value |
| Coefficient of Determination (R²) | ≥ 0.99 |
| Residuals (% Deviation) | Within ±15-20% |
Q3: I'm observing higher than expected responses at the low concentration standards in my this compound calibration curve. What could be the cause?
Higher than expected responses at the lower end of the calibration curve can be due to:
-
Contamination: Contamination of the blank or low-level standards with a higher concentration of this compound can artificially elevate the response. This can come from contaminated glassware, syringes, or the instrument itself.
-
Matrix Enhancement: In LC-MS/MS analysis, co-eluting matrix components can sometimes enhance the ionization of the analyte, leading to a stronger signal than expected.
-
Carryover: Residual this compound from a previous high-concentration sample injection can carry over to subsequent injections, affecting the accuracy of low-concentration standards.
Q4: My high concentration standards for this compound are showing a plateauing effect. Why is this happening?
A plateauing or flattening of the calibration curve at high concentrations is often due to:
-
Detector Saturation: The detector has a limited linear dynamic range. At very high concentrations of this compound, the detector can become saturated, leading to a non-linear, flattened response.
-
Ion Suppression: In LC-MS/MS, at high analyte concentrations, the efficiency of ionization can decrease, leading to a less than proportional increase in signal.
-
In-source Reactions: At high concentrations in the mass spectrometer's ion source, analyte molecules can interact with each other, which may affect the ionization process and lead to a non-linear response.
Troubleshooting Guides
Problem 1: Poor Calibration Curve Linearity (R² < 0.99)
This guide provides a step-by-step approach to troubleshooting poor linearity in your this compound calibration curve.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor calibration curve linearity.
Problem 2: Inaccurate Quantification due to Matrix Effects
Matrix effects, the alteration of analyte ionization due to co-eluting matrix components, are a significant challenge in LC-MS/MS analysis of complex samples.
Logical Relationship for Addressing Matrix Effects
Caption: Strategies for mitigating matrix effects in this compound analysis.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
Accurate preparation of standard solutions is fundamental for a reliable calibration curve.
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh a known amount of high-purity this compound analytical standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) in a Class A volumetric flask to achieve the desired concentration.
-
Store the stock solution in an amber vial at -20°C to minimize degradation. Due to the potential for photoisomerization from diazinon, it is crucial to protect all this compound solutions from light.[1][2]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution using the same solvent.
-
Use calibrated pipettes and Class A volumetric flasks for all dilutions.
-
Prepare these solutions fresh daily or as stability data permits.
-
Protocol 2: Sample Preparation using a Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for pesticide residue analysis in food matrices.[4][5][6][7][8]
-
Sample Homogenization:
-
Homogenize a representative portion of the sample (e.g., fruit, vegetable) to a uniform consistency.
-
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
If required, add an internal standard solution.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at a specified speed and time (e.g., 4000 rpm for 5 minutes).
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).
-
Vortex for 30 seconds.
-
Centrifuge (e.g., 4000 rpm for 5 minutes).
-
-
Final Extract:
-
The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS or GC-MS system or further diluted if necessary.
-
Experimental Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound in a sample.
References
- 1. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]
- 2. This compound | 82463-42-1 | Benchchem [benchchem.com]
- 3. Use of liquid chromatography quadrupole time-of-flight mass spectrometry in the elucidation of transformation products and metabolites of pesticides. Diazinon as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 6. QuEChERS: About the method [quechers.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isodiazinon Analysis in Soil
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of Isodiazinon in soil sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound recovery from soil samples?
Low recovery of this compound is typically linked to several factors:
-
Suboptimal Extraction: The choice of solvent and extraction method may not be suitable for the specific soil type. This compound's parent compound, Diazinon, can be challenging to extract from soils with high clay or organic matter content due to strong adsorption.[1][2]
-
Analyte Degradation: this compound, like other organophosphorus pesticides, can degrade in the soil matrix. This degradation can be biological, driven by microbial activity, or chemical, such as hydrolysis, which is accelerated in acidic conditions.[1][3][4]
-
Inefficient Sample Cleanup: Matrix components co-extracted from the soil can interfere with instrumental analysis, leading to signal suppression and inaccurate quantification.
-
Improper Sample Handling and Storage: Exposure to high temperatures or prolonged storage can lead to the degradation of the analyte before analysis can be performed.[5]
-
Instrumental Issues: Problems with the analytical instrument, such as a contaminated inlet, column degradation, or detector issues, can also result in apparent low recovery.
Q2: Which extraction solvent is best for this compound in soil?
Acetonitrile and methanol are highly effective and commonly used solvents for extracting Diazinon and its isomers from soil.[3][6] For certain soil types, a mixture of solvents, such as methanol/water, may improve extraction efficiency.[7]
Q3: How does soil composition (pH, organic matter) affect recovery?
Soil properties play a critical role:
-
Organic Matter and Clay Content: High organic matter and clay content can lead to strong binding of this compound to soil particles, making extraction more difficult.[1][2]
-
pH: The parent compound, Diazinon, degrades faster under acidic conditions through hydrolysis.[1] Therefore, the pH of the soil can significantly impact the stability of this compound.
Q4: Can this compound degrade during the extraction process?
Yes, degradation is possible. This compound is susceptible to decomposition at temperatures above 120°C.[8] Using heat-intensive extraction methods without careful temperature control could lead to analyte loss. Additionally, prolonged exposure to strong acids or alkalis during extraction can cause degradation.[8]
Q5: What is the QuEChERS method and is it suitable for this compound?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined extraction and cleanup method widely used for pesticide residue analysis. It involves an initial extraction with a solvent (commonly acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE). The QuEChERS method has been successfully evaluated for the extraction of Diazinon from soil and is a highly recommended approach.[3]
Troubleshooting Guide for Low this compound Recovery
Use this step-by-step guide to diagnose and resolve issues with low analyte recovery.
| Problem Area | Question to Consider | Recommended Action |
| Sample Collection & Handling | Are samples being stored correctly before extraction? | Store soil samples at 4°C or frozen, especially if there is a delay before extraction, to minimize microbial degradation.[5] Ensure samples are collected from multiple representative locations.[9] |
| Extraction Efficiency | Is the extraction solvent appropriate for your soil type? | Consider switching to or optimizing your use of acetonitrile or methanol. For soils high in organic matter, increasing the solvent-to-soil ratio or performing multiple extraction cycles may be necessary. |
| Is the extraction technique vigorous enough? | Methods like ultrasonic agitation (sonication), mechanical shaking, Pressurized Liquid Extraction (PLE), or Microwave-Assisted Extraction (MAE) are more effective than simple vortexing for releasing bound residues.[3][7] | |
| Analyte Degradation | Could the analyte be degrading during sample workup? | Avoid high temperatures and extreme pH conditions during extraction and evaporation steps. Check the pH of your soil and extraction solvent. |
| Sample Extract Cleanup | Are you experiencing matrix effects (ion suppression/enhancement)? | Implement or optimize a cleanup step. Solid-Phase Extraction (SPE) or dispersive SPE (dSPE) as used in the QuEChERS method can effectively remove interfering co-extractives.[3][7] |
| Instrumental Analysis | Has the analytical instrument's performance been verified? | Analyze a known concentration standard to confirm instrument performance. Check for contamination in the GC inlet or LC system, ensure the column is in good condition, and verify detector response. |
Data on Extraction Method Performance
The following table summarizes recovery data for Diazinon (the parent compound of this compound) from various studies, demonstrating the effectiveness of different analytical approaches.
| Extraction Method | Cleanup Method | Analyte Concentration | Soil/Matrix Type | Average Recovery (%) | Reference |
| Shaking w/ Methanol | ENVI-Carb Column | 2.5 - 5 ng/g | Soil & Water | 87.99 - 95.95% | [6] |
| Solid-Liquid Extraction | Not Specified | Not Specified | 3 Different Soils | 95 - 104% | [3] |
| Microwave-Assisted Extraction (MAE) | None | Not Specified | Soil | Good Yields | [3] |
| Not Specified | Not Specified | 1 mg/kg | Spiked Media | 91.80% | [10][11] |
| Not Specified | Not Specified | 0.1 mg/kg | Spiked Media | 80.30% | [10][11] |
| Shaking w/ Methanol | Immunoaffinity Column | 2.5 - 5 ng/g | Soil & Water | 52.61 - 81.58% | [6] |
Experimental Protocols
Protocol 1: Ultrasonic Extraction
This protocol is a robust method for extracting this compound from soil samples.
-
Sample Preparation: Weigh 10-20 g of homogenized soil into a centrifuge tube.
-
Solvent Addition: Add 20 mL of acetonitrile to the soil sample.[3]
-
Extraction: Place the tube in an ultrasonic bath and sonicate for 10-15 minutes.[3]
-
Separation: Centrifuge the sample at a sufficient speed (e.g., 4000 rpm) for 5-10 minutes to pellet the soil particles.[6]
-
Collection: Carefully decant the supernatant (the acetonitrile extract) into a clean tube.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.
-
Cleanup (Optional but Recommended): Pass the extract through a solid-phase extraction (SPE) cartridge suitable for pesticide analysis to remove interferences.
-
Analysis: The extract is now ready for analysis by HPLC or GC-MS.[3]
Protocol 2: QuEChERS-based Extraction and Cleanup
This protocol is a rapid and effective method for both extraction and cleanup.
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration (if needed): If the soil is very dry, add an appropriate amount of water to achieve a paste-like consistency.
-
Extraction: Add 10 mL of acetonitrile to the tube. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a portion of the upper acetonitrile layer to a 2 mL dSPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and magnesium sulfate (to remove residual water).
-
Vortex & Centrifuge: Vortex the dSPE tube for 30 seconds, then centrifuge for 2 minutes.
-
Analysis: The cleaned-up supernatant is ready for direct analysis by LC-MS/MS or GC-MS.
Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: Troubleshooting workflow for low this compound recovery.
This compound Formation and Degradation Pathway
Caption: Formation and primary degradation pathways of this compound in soil.
References
- 1. Diazinon Technical Fact Sheet [npic.orst.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 4. Biodegradation of the organophosphorus insecticide diazinon by Serratia sp. and Pseudomonas sp. and their use in bioremediation of contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of atrazine soil extraction methods for the determination by enzyme immunoassay and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diazinon CAS#: 333-41-5 [m.chemicalbook.com]
- 9. pesticides.org [pesticides.org]
- 10. chinese.omicsonline.org [chinese.omicsonline.org]
- 11. researchgate.net [researchgate.net]
Optimizing incubation time for Isodiazinon enzymatic assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Isodiazinon enzymatic assays. Find troubleshooting advice, frequently asked questions, detailed protocols, and data interpretation guidelines to enhance the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind an this compound enzymatic assay?
An this compound enzymatic assay is based on the principle of enzyme inhibition. This compound, an organophosphate compound, acts as an inhibitor of cholinesterase enzymes, most commonly Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE).[1][2][3][4] The assay measures the activity of the cholinesterase enzyme. The degree of inhibition of the enzyme's activity is proportional to the concentration of this compound present.[5]
Q2: How is the enzyme activity typically measured in these assays?
The most common method is the Ellman's assay.[6][7][8] This colorimetric assay involves the following steps:
-
The enzyme (e.g., AChE) hydrolyzes a substrate, such as acetylthiocholine (ATCh), to produce thiocholine.
-
The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
This reaction forms a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[6][9][10] The rate of color development is proportional to the enzyme activity.
Q3: Why is optimizing incubation time critical?
Incubation time is a crucial parameter in this compound enzymatic assays because it directly impacts the extent of enzyme inhibition.[1] A sufficient incubation period allows for the interaction between this compound and the enzyme, leading to inhibition. Inconsistent or suboptimal incubation times can result in inaccurate and irreproducible measurements of this compound's inhibitory effect.
Q4: What is the typical range for incubation time?
The optimal incubation time can vary depending on the specific experimental conditions, including enzyme concentration, this compound concentration, temperature, and pH. Literature suggests a range from a few minutes to 30 minutes or longer.[1] It is essential to determine the optimal incubation time for your specific assay conditions empirically.
Q5: What other factors besides incubation time can affect the assay?
Several factors can influence the outcome of an this compound enzymatic assay:
-
Temperature: Enzymes have an optimal temperature range for activity.[11][12]
-
pH: The pH of the buffer solution can affect both enzyme activity and the stability of the reagents.[11][12]
-
Enzyme and Substrate Concentration: The concentrations of both the enzyme and the substrate will influence the reaction rate.[1][2][11]
-
Enzyme Purity: The purity of the enzyme can affect the sensitivity of the assay.[2]
-
Sample Matrix: Components of the sample being tested can interfere with the assay.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition observed | 1. Insufficient incubation time: The inhibitor has not had enough time to interact with the enzyme. 2. This compound concentration too low: The concentration of the inhibitor is not high enough to cause significant inhibition. 3. Degraded this compound: The inhibitor may have lost its activity. 4. High enzyme concentration: The amount of enzyme is too high for the inhibitor concentration. | 1. Increase incubation time: Perform a time-course experiment to determine the optimal incubation period. 2. Increase this compound concentration: Prepare a fresh, higher concentration stock solution. 3. Use fresh this compound: Prepare a new solution from a reliable source. 4. Optimize enzyme concentration: Reduce the enzyme concentration used in the assay. |
| High background signal | 1. Substrate auto-hydrolysis: The substrate is breaking down spontaneously without enzymatic action. 2. Reaction of DTNB with other molecules: Other thiol-containing molecules in the sample may be reacting with DTNB. 3. Contaminated reagents: Buffers or other reagents may be contaminated. | 1. Run a substrate blank: Measure the absorbance of the substrate and DTNB in buffer without the enzyme. Subtract this value from your experimental readings. 2. Sample pre-treatment: Consider sample cleanup steps to remove interfering substances. 3. Prepare fresh reagents: Use high-purity water and check for any signs of contamination. |
| Inconsistent or variable results | 1. Inconsistent incubation times: Variation in the timing of reagent addition and measurement. 2. Temperature fluctuations: The temperature of the assay plate is not uniform or stable. 3. Pipetting errors: Inaccurate dispensing of reagents. 4. Reagent instability: DTNB can be unstable, and its reactivity can change over time.[8][10] | 1. Use a multichannel pipette or automated system: This ensures consistent timing for all wells. 2. Use a temperature-controlled plate reader or water bath: Maintain a constant and uniform temperature throughout the experiment. 3. Calibrate pipettes regularly: Ensure accurate and precise liquid handling. 4. Prepare fresh DTNB solution for each experiment: Protect the solution from light. |
| Precipitation in wells | 1. Low solubility of this compound: The inhibitor may not be fully dissolved in the assay buffer. 2. Reagent incompatibility: Components of the assay mixture are reacting and forming a precipitate. | 1. Use a co-solvent: A small amount of an organic solvent like DMSO may be needed to dissolve the this compound. Ensure the final solvent concentration does not affect enzyme activity. 2. Check buffer components: Ensure all reagents are compatible and at the correct pH. |
Experimental Protocols
Protocol: Optimization of Incubation Time for AChE Inhibition by this compound
This protocol outlines the steps to determine the optimal pre-incubation time of AChE with this compound before the addition of the substrate.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
This compound standard solution
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it to the desired concentration in phosphate buffer.
-
Prepare a stock solution of ATCh in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
Design the plate layout to include controls (enzyme activity without inhibitor) and test wells (enzyme with this compound).
-
Add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the this compound solution to the test wells and 25 µL of buffer to the control wells.
-
Add 25 µL of the AChE solution to all wells.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a series of different time points (e.g., 0, 5, 10, 15, 20, 30 minutes). This is the pre-incubation step where the inhibitor interacts with the enzyme.
-
-
Substrate Addition and Measurement:
-
At the end of each incubation time point, add 25 µL of the ATCh solution to each well to start the enzymatic reaction.
-
Immediately add 100 µL of the DTNB solution to each well.
-
Immediately begin reading the absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each incubation time point using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Plot the percentage of inhibition against the incubation time to determine the optimal incubation period where the inhibition reaches a plateau.
-
Data Presentation
Table 1: Effect of Incubation Time on AChE Inhibition by this compound (Hypothetical Data)
| Incubation Time (minutes) | Average Reaction Rate (mOD/min) - Control | Average Reaction Rate (mOD/min) - this compound | % Inhibition |
| 0 | 50.2 | 48.5 | 3.4% |
| 5 | 50.5 | 35.1 | 30.5% |
| 10 | 49.8 | 24.9 | 50.0% |
| 15 | 50.1 | 15.3 | 69.5% |
| 20 | 49.9 | 10.2 | 79.6% |
| 25 | 50.3 | 9.8 | 80.5% |
| 30 | 50.0 | 9.7 | 80.6% |
This table illustrates that inhibition increases with incubation time and starts to plateau around 20-25 minutes, suggesting this is the optimal incubation window for this hypothetical experiment.
Table 2: Effect of Temperature on this compound Assay (Hypothetical Data at 20 min Incubation)
| Temperature (°C) | Average Reaction Rate (mOD/min) - Control | Average Reaction Rate (mOD/min) - this compound | % Inhibition |
| 20 | 35.1 | 12.3 | 65.0% |
| 25 | 50.2 | 10.1 | 79.9% |
| 30 | 65.8 | 13.5 | 79.5% |
| 37 | 80.5 | 16.8 | 79.1% |
| 45 | 55.3 | 25.1 | 54.6% |
This table shows that while the enzyme activity (control rate) increases with temperature up to a point, the percentage inhibition remains relatively stable within an optimal temperature range (25-37°C). At higher temperatures (45°C), enzyme denaturation may occur, affecting the results.
Mandatory Visualizations
Caption: Experimental workflow for an this compound enzymatic assay.
Caption: Mechanism of AChE inhibition by this compound and colorimetric detection.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in enzyme inhibition based detection of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. testing.com [testing.com]
- 6. attogene.com [attogene.com]
- 7. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase (AchE) Activity Assay Kit - Elabscience® [elabscience.com]
- 10. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme assay - Wikipedia [en.wikipedia.org]
- 12. longdom.org [longdom.org]
Troubleshooting inconsistent results in Isodiazinon bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isodiazinon bioassays. The information is designed to help address common issues and ensure the generation of reliable and consistent experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an organophosphorus compound, specifically an isomer of diazinon formed through a thiono-thiolo rearrangement.[1] Like many organophosphates used as pesticides, its mechanism of action is primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve cells.
Q2: What are the most common sources of variability in bioassays?
Variability in bioassays can arise from multiple sources. Key factors include the analyst, day-to-day variations, reagent lot differences, and inconsistencies in environmental conditions such as temperature.[3][4] For enzyme assays, specific sources of error often relate to the incorrect preparation of reagents, temperature fluctuations, improper timing of incubation steps, and contamination of solutions.[5] It is crucial to control these factors to ensure reproducible results.[3]
Q3: How can I minimize variability in my this compound bioassay?
To minimize variability, it is essential to standardize your assay protocol and control key parameters.[3] This includes:
-
Consistent Reagent Preparation: Always prepare fresh enzyme and substrate solutions.[2][5]
-
Temperature Control: Maintain a constant temperature during the assay, as enzymes are highly sensitive to thermal fluctuations.[2][5]
-
Accurate Pipetting: Use calibrated pipettes and consistent technique to minimize volume errors.
-
Use of Controls: Always include proper negative and positive controls to validate the assay performance.[2]
-
Minimize Between-Vial Variations: Ensure homogenous mixing and consistent treatment of all samples.[3]
Troubleshooting Guide
Issue 1: High Variability Between Replicates
Q: My replicate wells for the same this compound concentration show significantly different readings. What could be the cause?
A: High variability between replicates is a common issue and can stem from several factors:
-
Inconsistent Pipetting: Small errors in pipetting volumes of the enzyme, substrate, or this compound solution can lead to large differences in the final readings. Ensure your pipettes are calibrated and your technique is consistent.
-
Poor Mixing: Inadequate mixing in the wells can lead to localized high or low concentrations of reactants. Ensure thorough but gentle mixing after adding each reagent.
-
Edge Effects in Microplates: Wells on the edge of a microplate can be more susceptible to evaporation and temperature fluctuations. If you suspect edge effects, avoid using the outer wells or fill them with a blank solution.
-
Compound Precipitation: this compound, if not fully dissolved, can lead to inconsistent concentrations across wells. Ensure your stock solution is fully solubilized, potentially using a small amount of an appropriate solvent like DMSO.[2]
Issue 2: No or Very Low Enzyme Inhibition Observed
Q: I'm not observing the expected inhibition of acetylcholinesterase, even at high concentrations of this compound. What should I check?
A: A lack of inhibition can be due to problems with the inhibitor, the enzyme, or the assay conditions:
-
This compound Degradation: Organophosphorus compounds can be unstable. This compound may degrade due to improper storage, exposure to light, or hydrolysis, particularly at certain pH levels.[1] Ensure you are using a fresh, properly stored stock of this compound.
-
Inactive Enzyme: The acetylcholinesterase may have lost its activity due to improper storage (e.g., repeated freeze-thaw cycles) or age.[5] Always test the activity of your enzyme stock with a known inhibitor as a positive control.
-
Incorrect Substrate Concentration: The concentration of the substrate can affect the apparent inhibition. Very high substrate concentrations can sometimes overcome competitive inhibition.[6]
-
Assay Conditions: The pH and temperature of the assay buffer should be optimal for enzyme activity.[2] Deviations can reduce enzyme activity and mask the inhibitory effect.
Issue 3: Inconsistent IC50 Values Across Experiments
Q: The IC50 value for this compound changes significantly from one experiment to the next. How can I improve consistency?
A: Fluctuating IC50 values often point to subtle variations in experimental conditions:
-
Enzyme Concentration: The IC50 value can be dependent on the enzyme concentration. Use a consistent, validated concentration of acetylcholinesterase in every assay.[2]
-
Incubation Times: The pre-incubation time of the enzyme with this compound and the reaction time with the substrate must be precisely controlled. Inconsistent timing will lead to variable results.[5]
-
Reagent Lot-to-Lot Variability: Different batches of enzymes, substrates, or other reagents can have slightly different activities or purities.[4] It is good practice to qualify new reagent lots before use in critical experiments.
-
Data Analysis: Ensure you are using a consistent data analysis method and curve-fitting algorithm to calculate the IC50.
Data Presentation: Factors Affecting Assay Variability
The following tables summarize hypothetical data to illustrate the impact of common variables on acetylcholinesterase activity in a typical this compound bioassay.
Table 1: Effect of Temperature on Acetylcholinesterase Activity
| Temperature (°C) | Relative Enzyme Activity (%) | Standard Deviation |
| 20 | 75.2 | 4.1 |
| 25 | 98.5 | 3.5 |
| 30 | 100.0 | 3.2 |
| 37 | 85.6 | 4.5 |
| 45 | 52.1 | 6.8 |
This table illustrates the importance of maintaining an optimal and consistent temperature for the enzyme reaction.
Table 2: Effect of pH on Acetylcholinesterase Activity
| pH | Relative Enzyme Activity (%) | Standard Deviation |
| 6.0 | 65.4 | 5.2 |
| 7.0 | 95.1 | 3.8 |
| 7.4 | 100.0 | 3.1 |
| 8.0 | 92.3 | 4.0 |
| 9.0 | 70.8 | 5.9 |
This table demonstrates that enzyme activity is sensitive to pH, highlighting the need for a well-buffered assay system.
Experimental Protocols
Protocol: Acetylcholinesterase (AChE) Inhibition Bioassay for this compound
This protocol outlines a generalized method for determining the inhibitory activity of this compound on AChE.
1. Reagent Preparation:
- AChE Stock Solution: Prepare a stock solution of acetylcholinesterase from a commercial source in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4). Store on ice.
- Substrate Stock Solution: Prepare a stock solution of acetylthiocholine iodide (ATCI) in deionized water.
- DTNB Solution (Ellman's Reagent): Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.
- This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. From this, prepare a series of dilutions in the assay buffer.
2. Assay Procedure:
- To the wells of a 96-well microplate, add 20 µL of the various this compound dilutions. For control wells, add 20 µL of the assay buffer with the same final concentration of DMSO.
- Add 20 µL of the AChE solution to each well.
- Incubate the plate at a controlled temperature (e.g., 25°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Add 200 µL of the DTNB solution to each well.
- Initiate the enzymatic reaction by adding 20 µL of the ATCI substrate solution to each well.
- Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
3. Data Analysis:
- Calculate the rate of reaction for each well.
- Determine the percentage of inhibition for each this compound concentration relative to the control wells (containing no inhibitor).
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for inconsistent bioassay results.
Caption: Simplified pathway of AChE inhibition by this compound.
References
- 1. This compound | 82463-42-1 | Benchchem [benchchem.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Selecting the appropriate internal standard for Isodiazinon analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for Isodiazinon analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting an internal standard (IS) for this compound analysis?
A1: The most critical factor is the chemical similarity between the internal standard and this compound. The ideal internal standard will behave nearly identically to the analyte during sample preparation (extraction, cleanup) and analysis (chromatography and detection). This ensures that any variations or losses affecting the analyte will be mirrored by the internal standard, allowing for accurate and precise quantification. For mass spectrometry-based methods (GC-MS, LC-MS/MS), a stable isotope-labeled (SIL) analog of a closely related compound is the gold standard.
Q2: Which internal standard is most recommended for the analysis of this compound?
A2: For the analysis of this compound, Diazinon-d10 is the most highly recommended internal standard. This compound and Diazinon are isomers, meaning they have the same chemical formula and molecular weight but differ in the arrangement of their atoms. Diazinon-d10 is a deuterated form of Diazinon, making it an excellent SIL internal standard. It will have nearly identical chromatographic behavior and ionization efficiency to this compound, ensuring the most accurate correction for matrix effects and other experimental variations.
Q3: Can I use a non-isotopically labeled internal standard for this compound analysis?
A3: While a SIL internal standard like Diazinon-d10 is strongly preferred, it is possible to use a non-isotopically labeled compound. In multi-residue methods for organophosphate pesticides, compounds like Ethion or Triphenyl phosphate (TPP) have been used. However, these compounds have different chemical structures and properties compared to this compound. Therefore, they may not perfectly compensate for variations in sample preparation and matrix effects, potentially leading to less accurate results. If a non-isotopic IS is used, thorough validation is crucial to demonstrate its suitability.
Q4: My internal standard response is inconsistent between samples. What could be the cause?
A4: Inconsistent internal standard response can be caused by several factors:
-
Inaccurate Spiking: Ensure that the internal standard is added precisely and consistently to every sample and standard at the beginning of the sample preparation process.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer source. This is a common issue in complex matrices and is a primary reason for using a SIL internal standard, which should experience similar matrix effects as the analyte.
-
Degradation: The internal standard may be degrading during sample preparation or analysis. Check the stability of the IS in the sample matrix and under the analytical conditions.
-
Instrumental Issues: Problems with the autosampler, injector, or mass spectrometer can lead to inconsistent responses. Regular instrument maintenance and performance verification are essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor peak shape for this compound and/or the internal standard | Active sites in the GC inlet or column; improper chromatographic conditions. | Use a deactivated inlet liner. Check for and address any leaks in the system. Optimize the temperature program and flow rate. |
| Co-elution of this compound and the internal standard with interfering peaks | Insufficient chromatographic separation from matrix components. | Optimize the chromatographic method (e.g., change the temperature gradient, use a different column). Improve sample cleanup procedures to remove interfering compounds. |
| Significant variation in the analyte/internal standard area ratio across replicate injections | Inconsistent injection volume; instability of the analyte or internal standard in the final extract. | Check the autosampler for proper operation. Ensure the final extract is stored under appropriate conditions (e.g., protected from light, refrigerated) and analyzed within its stability window. |
| "Cross-talk" or isotopic contribution from this compound to the Diazinon-d10 signal | Natural isotope abundance of this compound may contribute to the mass channel of the deuterated internal standard, especially at high analyte concentrations. | Select monitoring ions for the internal standard that have minimal interference from the analyte. If necessary, increase the concentration of the internal standard to minimize the relative contribution from the analyte. |
Comparison of Potential Internal Standards for this compound Analysis
| Internal Standard | Type | Chemical Similarity to this compound | Advantages | Disadvantages |
| Diazinon-d10 | Stable Isotope-Labeled (SIL) | Isomer (very high) | Co-elutes with this compound, providing excellent correction for matrix effects and procedural losses. Considered the "gold standard" for mass spectrometry. | Higher cost compared to non-labeled standards. |
| Ethion | Non-Isotopic (Organophosphate) | Moderate | Readily available and less expensive than SIL standards. Can be used in multi-residue methods. | Different chemical structure and properties may lead to less accurate correction for matrix effects and losses compared to a SIL IS. |
| Triphenyl phosphate (TPP) | Non-Isotopic (Organophosphate Ester) | Low | Inexpensive and commonly used as a surrogate or internal standard in some pesticide analyses. | Significantly different chemical structure and properties from this compound, making it a less ideal choice for accurate quantification. |
Experimental Protocol: this compound Analysis in a Food Matrix by GC-MS/MS with Diazinon-d10 Internal Standard
This protocol is a general guideline and should be validated for the specific matrix of interest.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known amount of Diazinon-d10 internal standard solution.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing magnesium sulfate and a sorbent (e.g., PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.
2. GC-MS/MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 70 °C, hold for 1 minute, ramp to 180 °C at 25 °C/min, then ramp to 280 °C at 5 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier).
-
Diazinon-d10: Precursor ion+10 > Product ion 1 (quantifier), Precursor ion+10 > Product ion 2 (qualifier). (Note: Specific MRM transitions should be optimized for the instrument being used.)
-
-
3. Quantification
-
Create a calibration curve using matrix-matched standards containing known concentrations of this compound and a constant concentration of Diazinon-d10.
-
Calculate the ratio of the peak area of the this compound quantifier ion to the peak area of the Diazinon-d10 quantifier ion.
-
Plot this ratio against the concentration of this compound to generate the calibration curve.
-
Determine the concentration of this compound in the samples by comparing their area ratios to the calibration curve.
Visualization
Caption: Workflow for selecting an internal standard for this compound analysis.
Technical Support Center: Minimizing Isodiazinon Contamination in Laboratory Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Isodiazinon contamination in laboratory experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in laboratory experiments?
A1: this compound is an isomer of the organophosphate insecticide Diazinon. It is formed through a thiono-thiolo rearrangement of Diazinon, a process that can be induced by factors such as ultraviolet (UV) light.[1] As an organophosphate, this compound is a potent inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] Its presence as a contaminant in laboratory experiments can lead to spurious results, particularly in neurological, cell signaling, and high-throughput screening assays.
Q2: What are the common sources of this compound contamination in a laboratory setting?
A2: this compound contamination can arise from several sources:
-
Conversion from Diazinon: Diazinon, a common pesticide, can be present in the environment and may be introduced into the lab through dust or on unfiltered air. Laboratory lighting, particularly UV lamps, can then convert Diazinon to this compound on surfaces or in solutions.
-
Leaching from Labware: While not specific to this compound, various organic compounds, including plasticizers and other additives, have been shown to leach from plastic labware like microcentrifuge tubes, pipette tips, and storage containers.[3][4][5][6][7] It is plausible that organophosphates, if present during the manufacturing of plastics, could also leach into laboratory solvents and samples.
-
Contaminated Reagents: Although less common with high-purity reagents, trace amounts of pesticides or related compounds could potentially be present in lower-grade solvents, buffers, or other chemical stocks.
Q3: How can I detect this compound contamination in my samples?
A3: The most effective method for detecting this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. Key indicators of this compound contamination include the appearance of unexpected peaks in your chromatogram and a specific mass-to-charge ratio (m/z) in your mass spectra. The protonated molecule of Diazinon (and this compound) is [M+H]⁺ with an m/z of 305.2. Fragmentation patterns can help to confirm its identity.
Troubleshooting Guides
Issue 1: Unexpected results in cell-based assays (e.g., altered cell viability, unexpected signaling pathway activation).
Possible Cause: this compound contamination interfering with cellular processes. As an acetylcholinesterase inhibitor, it can disrupt cholinergic signaling. Organophosphates have also been shown to interact with other cellular targets.
Troubleshooting Workflow:
References
- 1. This compound | 82463-42-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Storing of Extracts in Polypropylene Microcentrifuge Tubes Yields Contaminant Peak During Ultra-flow Liquid Chromatographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nano.ece.illinois.edu [nano.ece.illinois.edu]
- 5. arxiv.org [arxiv.org]
- 6. eppendorf.com [eppendorf.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Isodiazinon Detection Sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Isodiazinon detection methods. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound using Gas Chromatography (GC) and Enzyme-Linked Immunosorbent Assay (ELISA).
Gas Chromatography (GC) Troubleshooting
Question: What are the common issues observed during the GC analysis of this compound and how can they be resolved?
Answer: Common issues in GC analysis of this compound include poor peak shape, retention time shifts, and low sensitivity. The following table summarizes these problems and their potential solutions.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Peak Tailing | Active sites in the injector liner or column; improper column installation; sample overload. | Use a deactivated liner; ensure a clean, square column cut and correct installation depth; dilute the sample.[1][2] | Symmetrical, sharp peaks. |
| Peak Fronting | Sample overload; incorrect injection technique. | Dilute the sample; ensure a fast and consistent injection.[2][3] | Symmetrical peaks. |
| Retention Time Shifts | Inconsistent carrier gas flow; oven temperature fluctuations; column degradation.[4][5] | Check for leaks in the gas lines; verify oven temperature stability; condition or replace the column.[1][4] | Consistent and reproducible retention times. |
| Low Sensitivity/ No Peaks | Low sample concentration; injector or detector issues; system leaks.[1][4] | Concentrate the sample; check injector and detector temperatures and gas flows; perform a leak check.[1][4] | Increased signal-to-noise ratio and detectable peaks. |
| Baseline Noise or Drift | Contaminated carrier gas or detector; column bleed; electrical interference.[2][5] | Use high-purity gases and filters; condition the column; ensure proper instrument grounding.[2][5] | A stable and clean baseline. |
| Ghost Peaks | Carryover from previous injections; septum bleed. | Run a solvent blank after high-concentration samples; use a high-quality, low-bleed septum.[2][3] | Elimination of extraneous peaks. |
Enzyme-Linked Immunosorbent Assay (ELISA) Troubleshooting
Question: How can I troubleshoot common problems encountered in an ELISA for this compound detection?
Answer: Common issues in ELISA for this compound include high background, low signal, and high variability. The table below provides guidance on addressing these problems.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High Background Signal | Insufficient blocking; inadequate washing; high antibody concentration; cross-reactivity.[6][7] | Optimize blocking buffer and incubation time; increase the number of wash steps and soaking time; titrate primary and secondary antibodies; check for cross-reactivity with structurally related compounds.[6][7][8] | Low signal in negative control wells. |
| Low or No Signal | Inactive reagents (antibodies, enzyme conjugate, substrate); insufficient incubation times; incorrect buffer pH.[6][9] | Use fresh, properly stored reagents; optimize incubation times and temperatures; ensure buffers are at the optimal pH.[10][11] | Strong signal in positive control wells. |
| High Well-to-Well Variability | Inconsistent pipetting; uneven temperature across the plate; improper washing technique.[6] | Use calibrated multichannel pipettes; incubate plates in a temperature-controlled environment; ensure all wells are washed uniformly.[6] | Consistent results across replicate wells. |
| Poor Standard Curve | Improper standard preparation; incorrect dilution series; matrix effects.[9] | Prepare fresh standards and perform serial dilutions carefully; use a matrix that closely matches the sample matrix for the standard curve.[7][9] | A reliable and reproducible standard curve with a good dynamic range. |
| Matrix Effects | Interference from components in the sample matrix (e.g., organic solvents, lipids, proteins).[12][13] | Dilute the sample; perform sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE); use matrix-matched standards.[12][14] | Accurate quantification of this compound in complex samples. |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
Question: What is a standard protocol for the detection and quantification of this compound in environmental samples using GC-MS?
Answer: The following is a generalized protocol for the analysis of this compound in water samples. Optimization of specific parameters may be required based on the sample matrix and instrumentation.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Adjust the pH of a 500 mL water sample to 7.0.
-
Add 50 mL of dichloromethane to a separatory funnel containing the water sample.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 180°C at 20°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Agilent 5977A or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic this compound ions (e.g., m/z 304, 248, 179).
3. Data Analysis
-
Identify this compound based on its retention time and the presence of characteristic ions.
-
Quantify the concentration using a calibration curve prepared from this compound standards.
Competitive ELISA Protocol for this compound Detection
Question: Can you provide a step-by-step protocol for a competitive ELISA to detect this compound?
Answer: This protocol outlines a competitive ELISA for the detection of this compound. Optimization of antibody and antigen concentrations is crucial for assay performance.[6][9]
1. Plate Coating
-
Dilute the this compound-protein conjugate (coating antigen) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with washing buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with washing buffer.
3. Competitive Reaction
-
Add 50 µL of the this compound standard or sample to the appropriate wells.
-
Add 50 µL of diluted anti-Isodiazinon antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with washing buffer.
4. Detection
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with washing buffer.
5. Signal Development and Measurement
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
6. Data Analysis
-
The signal is inversely proportional to the concentration of this compound in the sample.
-
Calculate the percentage of inhibition for each standard and sample.
-
Plot a standard curve of inhibition percentage versus the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the samples from the standard curve.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Question: Can you provide a diagram of a typical workflow for this compound analysis?
Answer: The following diagram illustrates a general workflow for the analysis of this compound in environmental samples.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 7. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA Development and Optimization | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an ELISA for the detection of the residues of the insecticide imidacloprid in agricultural and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Navigating the Analytical Landscape: A Guide to Inter-Laboratory Isodiazinon Measurement
Absence of specific public data on inter-laboratory comparisons for Isodiazinon necessitates the use of a hypothetical yet representative model to guide researchers. This document presents a framework for such a comparison, drawing on established analytical methodologies and proficiency testing principles for analogous compounds.
This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the measurement of this compound. Tailored for researchers, scientists, and professionals in drug development, it offers a standardized approach to evaluating and comparing analytical performance across different laboratories. The methodologies and data presented are based on common practices for the analysis of organophosphorus pesticides, providing a robust template for future studies.
Hypothetical Inter-Laboratory Comparison Data
The following table summarizes the fictional results from a proficiency test for this compound measurement. A spiked sample with a known concentration (assigned value) of 25.0 µg/L was distributed to participating laboratories. Performance is evaluated using Z-scores, which indicate how many standard deviations an individual result is from the assigned value. A Z-score between -2 and 2 is generally considered satisfactory.
| Laboratory ID | Reported Concentration (µg/L) | Z-Score | Performance Evaluation |
| Lab-001 | 24.5 | -0.5 | Satisfactory |
| Lab-002 | 26.1 | 1.1 | Satisfactory |
| Lab-003 | 22.8 | -2.2 | Unsatisfactory |
| Lab-004 | 25.3 | 0.3 | Satisfactory |
| Lab-005 | 28.9 | 3.9 | Unsatisfactory |
| Lab-006 | 24.9 | -0.1 | Satisfactory |
| Lab-007 | 23.7 | -1.3 | Satisfactory |
| Lab-008 | 25.8 | 0.8 | Satisfactory |
| Assigned Value | 25.0 | ||
| Standard Deviation for Proficiency | 1.0 |
Experimental Protocol: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This section details a standard protocol for the determination of this compound in a water matrix, a method commonly adapted for organophosphorus pesticides.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract and concentrate this compound from the water sample and remove interfering substances.
-
Materials: C18 SPE cartridges (500 mg, 6 mL), methanol (HPLC grade), deionized water, sample collection vials.
-
Procedure:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of methanol into a collection vial.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
2. Instrumental Analysis: GC-MS
-
Objective: To separate, identify, and quantify this compound.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 304, 179, 137).
-
3. Quality Control
-
A calibration curve should be prepared using standard solutions of this compound.
-
Method blanks and spiked samples should be analyzed with each batch of samples to ensure accuracy and precision.
Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the preparation of the test material to the final evaluation of laboratory performance.
Caption: Workflow of a typical inter-laboratory comparison for chemical analysis.
A Comparative Toxicological Assessment: Isodiazinon vs. Diazinon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of isodiazinon and its isomer, diazinon, an organophosphate insecticide. This document summarizes key toxicological data, outlines detailed experimental methodologies for toxicity assessment, and visualizes the critical signaling pathways involved.
Executive Summary
Diazinon is a widely used organophosphate insecticide whose toxicity is primarily attributed to its metabolic activation to diazoxon, a potent inhibitor of acetylcholinesterase (AChE). This compound, an isomer of diazinon, is formed through thiono-thiolo rearrangement and is also considered a toxic compound. This guide reveals that while both compounds exhibit toxicity, diazinon's acute toxicity in mammals is generally lower than that of this compound based on available oral LD50 data in rats. However, a comprehensive understanding of this compound's toxicity, particularly its direct impact on acetylcholinesterase, is still an area requiring further investigation.
Data Presentation: Quantitative Toxicity Comparison
The following table summarizes the available quantitative toxicity data for this compound, diazinon, and its active metabolite, diazoxon.
| Compound | Test Species | Route of Administration | Toxicity Metric | Value |
| This compound | Rat | Oral | LD50 | 65 mg/kg bw |
| Diazinon | Rat | Oral | LD50 | 300 - 850 mg/kg bw |
| Rat (female) | Oral | LD50 | 1160 mg/kg bw | |
| Rat (male) | Oral | LD50 | 1340 mg/kg bw | |
| Human RBC | In vitro | IC50 (AChE) | 24.45 µM | |
| Rat AChE | In vitro | IC50 (AChE) | 14.66 µM | |
| Diazoxon | Rat AChE | In vitro | IC50 (AChE) | 0.0515 µM |
| Human AChE | In vitro | IC50 (AChE) | 0.0440 µM |
LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a population of test animals. IC50 (Inhibitory Concentration, 50%): The concentration of a substance that inhibits a biological or biochemical function by 50%. AChE: Acetylcholinesterase RBC: Red Blood Cell bw: body weight
Experimental Protocols
Acute Oral Toxicity Study (Modified from OECD Guideline 401)
This protocol outlines the general procedure for determining the acute oral toxicity (LD50) of a substance in rodents.
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
Materials:
-
Test substance (this compound or Diazinon)
-
Vehicle for administration (e.g., corn oil, water)
-
Healthy, young adult laboratory rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females.
-
Oral gavage needles
-
Syringes
-
Animal cages with appropriate bedding
-
Calibrated balance for weighing animals
Procedure:
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the experiment.
-
Fasting: Animals are fasted overnight (food, but not water) before dosing.
-
Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle to the desired concentrations.
-
Dose Administration:
-
Animals are weighed, and the dose is calculated based on body weight.
-
A single dose of the test substance is administered to each animal via oral gavage.
-
A control group receives the vehicle only.
-
Multiple dose groups with a geometric progression of doses are used to establish a dose-response relationship.
-
-
Observation:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
-
Observations are made frequently on the day of dosing and at least once daily for 14 days.
-
-
Necropsy: All animals (those that die during the study and survivors at the end of the 14-day observation period) are subjected to a gross necropsy.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the inhibitory effect of a compound on AChE activity.
Objective: To determine the IC50 value of a test substance for AChE inhibition.
Materials:
-
Test substance (this compound, Diazinon, or Diazoxon)
-
Acetylcholinesterase (AChE) enzyme (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
-
Microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test substance in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test substance at various concentrations (or solvent for control)
-
AChE solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the ATCI substrate and DTNB solution to each well.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the test substance compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the dose-response curve.
-
Mandatory Visualization
Signaling Pathway of Diazinon's Toxicity
Caption: Metabolic activation of diazinon to diazoxon and subsequent inhibition of acetylcholinesterase.
Experimental Workflow for Acute Oral Toxicity (LD50) Determination
Caption: A generalized workflow for conducting an acute oral toxicity study to determine the LD50 value.
Isodiazinon vs. Diazoxon: A Comparative Guide to Acetylcholinesterase Inhibition Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibition potency of isodiazinon and diazoxon. While both are related to the organophosphate insecticide diazinon, they differ significantly in their chemical structure and, consequently, their biological activity. Diazoxon is the well-documented, highly potent oxon metabolite of diazinon. This compound, a structural isomer of diazinon, also exhibits significant toxicity, suggesting potent acetylcholinesterase inhibition. This guide synthesizes available experimental data to elucidate the comparative potency of these two compounds.
Chemical Structures and Identity
Diazoxon is the oxygen analog of diazinon, formed in vivo through oxidative desulfuration. This metabolic activation is a common feature of thionophosphates, converting them into much more potent inhibitors of acetylcholinesterase.
This compound is the O,S-diethyl isomer of diazinon, which can be formed through a thiono-thiolo rearrangement of diazinon, a process that can be influenced by factors such as aging of diazinon formulations. This structural rearrangement from a P=S (thiono) to a P=O (thiolo) bond is known to significantly alter the toxicological properties of organophosphates.
Quantitative Comparison of Inhibition Potency
The table below summarizes the available quantitative data for diazoxon and the parent compound, diazinon, to provide context for the expected potency of these related compounds. The acute toxicity data for this compound is also included as an indicator of its biological activity.
| Compound | Parameter | Value | Species/Enzyme Source | Reference |
| Diazoxon | IC50 | 0.0515 µM | Rat Acetylcholinesterase | [Not provided] |
| IC50 | 0.0440 µM | Human Acetylcholinesterase | [Not provided] | |
| kᵢ (bimolecular inhibitory rate constant) | 0.02 nM⁻¹hr⁻¹ | Neonatal Rat Brain Cholinesterase | [Not provided] | |
| Diazinon | IC50 | 14.66 µM | Rat Acetylcholinesterase | [Not provided] |
| IC50 | 14.26 µM | Human Acetylcholinesterase | [Not provided] | |
| This compound | Acute Oral LD50 | 65 mg/kg | Rat | [Not provided] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. A lower IC50 value indicates a higher potency. The kᵢ value represents the rate of enzyme inhibition. LD50 (median lethal dose) is the dose required to kill half the members of a tested population.
Experimental Protocols
The most common method for determining acetylcholinesterase inhibition in vitro is the Ellman method. This spectrophotometric assay provides a reliable and high-throughput means of assessing the potency of inhibitors.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Test inhibitors (this compound, Diazoxon) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplates
Procedure:
-
Preparation of Reagents: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
Varying concentrations of the test inhibitor (or solvent control).
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the DTNB solution followed by the ATCI substrate solution to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve, which is the concentration of the inhibitor that produces 50% inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of acetylcholinesterase (AChE) at a cholinergic synapse and its inhibition.
A Comparative Analysis of Isodiazinon Degradation Pathways and Its Alternatives for Researchers
This guide provides a detailed comparative analysis of the degradation pathways of Isodiazinon (commonly known as Diazinon) and its widely used organophosphate alternatives: Chlorpyrifos, Malathion, and Parathion. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of abiotic and biotic degradation mechanisms, supported by experimental data.
Comparative Degradation Data of Organophosphate Pesticides
The degradation efficiency of organophosphate pesticides is influenced by various environmental factors, including pH, temperature, and microbial activity. The following tables summarize key quantitative data from various studies to facilitate a comparison of the degradation kinetics of this compound and its alternatives.
| Pesticide | Microbial Strain(s) | Initial Concentration | Degradation (%) | Time (days) | Half-life (DT50) (days) | Rate Constant (k) (day⁻¹) | Reference |
| This compound | Serratia liquefaciens, Serratia marcescens, Pseudomonas sp. | 50 mg/L | 80-92 | 14 | 11.5 - 24.5 | 0.032 - 0.085 | [1] |
| This compound | Serratia marcescens DI101 | 50 mg/L | 100 | 11 | - | 0.226 | [2] |
| This compound | Acinetobacter sp. | 50, 100, 150 mg/L | 88.27 | 20 | - | - | [3][4] |
| This compound | Pseudomonas aeruginosa | 50, 100, 150 mg/L | 82.45 | 20 | - | - | [3][4] |
| Chlorpyrifos | Acinetobacter sp. | 50, 100, 150 mg/L | 81.07 | 20 | - | - | [3][4] |
| Chlorpyrifos | Pseudomonas sp. | 50, 100, 150 mg/L | 88.35 | 20 | - | - | [3][4] |
| Malathion | Micrococcus aloeverae, Bacillus cereus, Bacillus paramycoides | 500 mg/kg | 95-99 | 30 | - | - | [5] |
| Parathion | - | - | 16 | 40 | 130 (pH 7.4) | - | [6] |
Table 1: Comparative Microbial Degradation of Organophosphate Pesticides. This table summarizes the efficiency of different microbial strains in degrading this compound and its alternatives, highlighting the percentage of degradation over time, half-life, and degradation rate constant.
| Pesticide | Condition | Half-life (DT50) (days) | Primary Degradation Product | Reference |
| This compound | Acidic water (pH 5) | 12 | Diazoxon | [7] |
| This compound | Neutral water (pH 7) | 138 | Diazoxon | [7] |
| Chlorpyrifos | Neutral conditions (25°C) | 35-78 | 3,5,6-trichloro-2-pyridinol (TCP) | [3][4] |
| Malathion | Ozonation in aqueous solution | 2.37 hours | Malaoxon, Diethyl succinate | [8] |
| Parathion | Hydrolysis (pH 7.4, 20°C) | 130 | Paraoxon, p-nitrophenol | [9] |
| Parathion | Hydrolysis (pH 9.1) | 54 | Paraoxon, p-nitrophenol | [6] |
Table 2: Comparative Abiotic Degradation of Organophosphate Pesticides. This table outlines the half-life of this compound and its alternatives under different abiotic conditions, primarily hydrolysis, and identifies their major degradation products.
Degradation Pathways and Mechanisms
The degradation of organophosphate pesticides primarily occurs through two main pathways: hydrolysis and oxidation. These reactions can be mediated by abiotic factors (e.g., pH, temperature) or biotic factors (e.g., microbial enzymes).
This compound (Diazinon) Degradation
This compound degradation is initiated by either hydrolysis or oxidation. Hydrolysis, which is faster under acidic conditions, cleaves the phosphoester bond, leading to the formation of its oxon analog, diazoxon, and 2-isopropyl-6-methyl-4-pyrimidinol.[7] Microbial degradation often involves hydrolase and oxidase enzymes that break down the pesticide into less toxic compounds.
Chlorpyrifos Degradation
The degradation of Chlorpyrifos primarily proceeds through the oxidation of the P=S bond to a P=O bond, forming chlorpyrifos-oxon.[10] Subsequently, hydrolysis of the phosphoester bond yields the main metabolite, 3,5,6-trichloro-2-pyridinol (TCP).[10][11]
References
- 1. Biodegradation of the organophosphorus insecticide diazinon by Serratia sp. and Pseudomonas sp. and their use in bioremediation of contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of diazinon by Serratia marcescens DI101 and its use in bioremediation of contaminated environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bjm.ui.ac.ir [bjm.ui.ac.ir]
- 4. Biodegradation of Chlorpyrifos and Diazinon Organophosphates by Two Bacteria Isolated from Contaminated Agricultural Soils [bjm.ui.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. Degradation and Byproduct Formation of Parathion in Aqueous Solutions by UV and UV/H2O2 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazinon Technical Fact Sheet [npic.orst.edu]
- 8. directresearchpublisher.org [directresearchpublisher.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. pradeepresearch.org [pradeepresearch.org]
Diazinon Antibody Cross-Reactivity: A Comparative Analysis with Isodiazinon
For researchers and drug development professionals working with the organophosphorus pesticide diazinon, the specificity of antibodies used in immunoassays is a critical parameter. This guide provides a comparative analysis of the cross-reactivity of diazinon antibodies, with a particular focus on its isomer, isodiazinon. Understanding this cross-reactivity is essential for the accurate detection and quantification of diazinon in various matrices.
Structural Comparison: Diazinon and this compound
Diazinon and this compound are structural isomers, meaning they share the same chemical formula but differ in the arrangement of their atoms. Diazinon's chemical name is O,O-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate. This compound, on the other hand, is O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate. The key difference lies in the positioning of a sulfur atom, which undergoes a thiono-thiolo rearrangement from diazinon to form this compound. This structural alteration can significantly influence how an antibody recognizes and binds to the molecule.
Cross-Reactivity of Diazinon Antibodies
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are commonly employed for the detection of diazinon. The specificity of these assays is determined by the cross-reactivity of the antibodies with other structurally related compounds.
While specific quantitative data on the cross-reactivity of diazinon antibodies with this compound is not extensively available in the reviewed literature, studies on the cross-reactivity with other organophosphorus pesticides can provide valuable insights. Generally, diazinon immunoassays are reported to have low or negligible cross-reactivity with other similar compounds.
For instance, one study evaluating a commercial ELISA kit for diazinon found that the polyclonal antibody could readily distinguish the target compound from other structurally similar organophosphorus analogues, with the notable exception of diazoxon, the oxygen analog of diazinon, which showed approximately 29% cross-reactivity.[1][2] Reactivity with pirimiphos-methyl, pirimiphos-ethyl, and chlorpyrifos-ethyl was negligible.[1][2] Another study developing a monoclonal antibody-based indirect competitive ELISA (icELISA) also reported negligible cross-reactivity towards other analogues.[3]
Based on the significant structural difference between diazinon and this compound (the thiono-thiolo rearrangement), it is plausible that the cross-reactivity of highly specific diazinon antibodies with this compound would be low. The change in the atom directly bonded to the phosphorus, a key part of the molecule's structure, would likely alter the epitope recognized by the antibody. However, without direct experimental data, this remains a strong inference rather than a confirmed fact.
Table 1: Reported Cross-Reactivity of Diazinon Antibodies with Other Organophosphorus Pesticides
| Compound | Cross-Reactivity (%) | Reference |
| Diazoxon | ~29% | [1][2] |
| Pirimiphos-methyl | Negligible | [1][2] |
| Pirimiphos-ethyl | Negligible | [1][2] |
| Chlorpyrifos-ethyl | Negligible | [1][2] |
| Other Analogues | Negligible | [3] |
Experimental Protocols
The following is a representative experimental protocol for a competitive ELISA for the detection of diazinon, based on commonly used methodologies.
Competitive ELISA Protocol for Diazinon Detection
1. Materials:
-
96-well microtiter plates
-
Diazinon standard
-
Diazinon-specific antibody (monoclonal or polyclonal)
-
Coating antigen (e.g., diazinon-protein conjugate)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Sample extracts
2. Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction: Add the diazinon standard or sample and the diazinon-specific antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, free diazinon in the sample competes with the coated antigen for binding to the antibody.
-
Washing: Wash the plate three times with washing buffer to remove unbound antibodies.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Development: Add the substrate solution and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The concentration of diazinon in the sample is inversely proportional to the color intensity.
Visualizing the Competitive Immunoassay Principle
The following diagram illustrates the principle of a competitive ELISA for diazinon detection.
Caption: Competitive binding of free diazinon and coated diazinon for the antibody.
Logical Workflow for Cross-Reactivity Assessment
The following diagram outlines the logical workflow for assessing the cross-reactivity of a diazinon antibody.
Caption: Workflow for determining antibody cross-reactivity with related compounds.
References
Performance Showdown: Selecting the Optimal GC Column for Isodiazinon Analysis
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of Isodiazinon, an organophosphorus pesticide, is paramount. The choice of a gas chromatography (GC) column is a critical factor that directly impacts analytical performance, influencing resolution, peak shape, and overall data quality. This guide provides a comprehensive comparison of commonly employed GC columns for organophosphorus pesticide analysis, offering insights to inform the selection of the most suitable column for this compound determination.
The primary challenge in the gas chromatographic analysis of active compounds like organophosphorus pesticides is their potential for degradation or interaction with the analytical system, leading to poor peak shapes and compromised results.[1][2] Therefore, the inertness of the GC column is a crucial characteristic for achieving accurate and reproducible results.[2] This comparison focuses on columns with low-bleed characteristics and high inertness, which are essential for sensitive and reliable analysis.
Comparative Analysis of GC Column Performance
While direct comparative studies exclusively on this compound are limited, data from the analysis of other organophosphorus pesticides (OPPs) on various columns provide valuable insights into their expected performance for this compound. The following table summarizes the performance characteristics of three commonly used GC columns. The data is compiled from application notes analyzing a range of OPPs, and provides a strong basis for column selection.
| Column | Stationary Phase | Dimensions | Key Performance Characteristics for OPPs | Manufacturer |
| TraceGOLD TG-5MS | 5% Phenyl Polysiloxane | 30 m x 0.25 mm x 0.25 µm | Excellent peak shape (tailing factors 0.82–0.97 for most OPPs), good resolution, and high reproducibility (1.7% and 3.4% for 22 OPPs).[1] | Thermo Scientific |
| Agilent J&W DB-5ms Ultra Inert | 5% Phenyl-methylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | Provides excellent peak shape for problematic pesticides and high linearity (R2 values ≥ 0.99) down to low concentrations (0.1 ng on-column).[2] | Agilent Technologies |
| Agilent J&W DB-35ms Ultra Inert | 35% Phenyl-methylpolysiloxane | 20 m x 0.18 mm x 0.18 µm | Offers different selectivity compared to 5% phenyl phases, which can be advantageous for resolving co-eluting peaks.[3] Demonstrates excellent peak shapes for both organophosphorus and organochlorine pesticides.[3] | Agilent Technologies |
Key Takeaways:
-
Low-Polarity Phases (5% Phenyl): The TraceGOLD TG-5MS and Agilent J&W DB-5ms UI, both featuring a 5% phenyl-methylpolysiloxane stationary phase, are excellent general-purpose columns for OPP analysis. They are known for their robustness, inertness, and ability to produce symmetrical peaks for a wide range of pesticides.[1][2]
-
Mid-Polarity Phase (35% Phenyl): The Agilent J&W DB-35ms UI provides a different selectivity due to its higher phenyl content.[3] This can be particularly useful for resolving this compound from potential matrix interferences or other co-eluting compounds that may be present in complex samples.[3] The choice between a 5% and a 35% phenyl phase will depend on the specific separation challenges of the analysis.
Experimental Protocols
The following are representative experimental protocols for the analysis of organophosphorus pesticides using the compared GC columns. These can be adapted for the specific analysis of this compound.
Protocol 1: Analysis of OPPs on a TraceGOLD TG-5MS Column[1]
-
Instrumentation: Thermo Scientific TRACE 1310 GC with split/splitless (SSL) injector and flame ionization detector (FID).
-
Column: TraceGOLD TG-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: 250°C, Splitless mode.
-
Oven Program: 80°C (hold 1 min), ramp to 200°C at 25°C/min, ramp to 280°C at 10°C/min (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector: FID at 300°C.
Protocol 2: Analysis of OPPs on an Agilent J&W DB-5ms Ultra Inert Column[2]
-
Instrumentation: Agilent 6890N GC with a 5975B MSD.
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: 250°C, Splitless mode.
-
Oven Program: 40°C (hold 1 min), ramp to 110°C at 50°C/min, ramp to 190°C at 7°C/min, ramp to 285°C at 12°C/min (hold 2 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Detector: Mass Spectrometer (MS) in scan mode.
Protocol 3: Analysis of Pesticides on an Agilent J&W DB-35ms Ultra Inert Column[3]
-
Instrumentation: Agilent 7890 GC with a 5975B MSD.
-
Column: Agilent J&W DB-35ms Ultra Inert, 20 m x 0.18 mm ID, 0.18 µm film thickness.
-
Injector: 250°C, Pulsed Splitless mode.
-
Oven Program: 60°C (hold 1 min), ramp to 200°C at 25°C/min, ramp to 300°C at 10°C/min (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Detector: Mass Spectrometer (MS).
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram, generated using Graphviz, illustrates the typical steps involved in the GC analysis of this compound.
References
A Comparative Guide to Biomarkers for Isodiazinon Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for assessing exposure to Isodiazinon, an organophosphate insecticide. Due to the limited direct research on this compound, this guide leverages the extensive data available for its isomer, Diazinon, and general organophosphate biomarkers. The structural similarity between this compound and Diazinon suggests that their metabolic pathways and mechanisms of toxicity are largely comparable. This document outlines key biomarkers, their validation methods, and the underlying signaling pathways affected by exposure.
Comparison of Key Biomarkers for this compound Exposure
The selection of a biomarker for this compound exposure depends on the specific research or clinical objective, including the desired window of detection, sensitivity, and the nature of the sample available. The following tables compare the two primary types of biomarkers: direct measurement of this compound and its metabolites, and indirect measurement of enzyme inhibition.
Table 1: Comparison of Analytical Methods for Direct Biomarker Measurement
| Biomarker Category | Specific Analyte | Analytical Method | Sample Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery Rate (%) | Key Advantages | Key Limitations |
| Parent Compound & Metabolites | This compound / Diazinon | GC-MS/MS | Urine | LOD: 0.60 ng/mL[1] | - | High specificity and sensitivity, considered the "gold standard" for confirmation.[1] | Requires sophisticated equipment and complex sample preparation. |
| 2-isopropyl-6-methyl-4-pyrimidinol (IMHP) | LC-MS/MS | Urine | LOQ: 0.50 µg/L (with SPE and liquid-liquid partitioning)[2] | 100.8%[2] | High throughput and suitable for a wide range of analytes.[3][4] | Matrix effects can influence accuracy. | |
| Diazinon | GC-NPD/GC-MS | Blood | LOD: 1.97 µg/L, LOQ: 6.58 µg/L | 87.92% | Well-established methods with extensive validation data. | Parent compound is rapidly metabolized, limiting the detection window. | |
| Diazinon | ELISA | Water | MDL: 0.0159 µg/L | 95.5% (unfiltered surface water) | Rapid, cost-effective, and suitable for high-throughput screening. | Potential for cross-reactivity with structurally similar compounds. |
Table 2: Comparison of Enzyme Inhibition-Based Biomarkers
| Biomarker Category | Specific Analyte | Assay Principle | Sample Matrix | Key Validation Parameters | Key Advantages | Key Limitations |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Colorimetric (Ellman's method) | Red Blood Cells, Brain Tissue | IC50, enzyme kinetics, precision, accuracy[5][6] | Reflects the toxicological effect of exposure; well-established and widely used.[7] | Can be influenced by other factors and genetic variability. |
| Butyrylcholinesterase (BChE) | Colorimetric/Enzyme Multiplied Immunoassay Technique (EMIT) | Plasma | Correlation with direct measurement methods, precision, accuracy. | More sensitive to low-level exposure than AChE inhibition. | Less specific to neurotoxicity compared to AChE. |
Experimental Protocols
LC-MS/MS for Urinary Metabolite (IMHP) Analysis
This protocol is adapted from methods developed for Diazinon metabolites and is expected to be applicable for this compound.
a) Sample Preparation (Solid Phase Extraction - SPE):
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis to deconjugate metabolites.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for IMHP and the internal standard.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
a) Principle: AChE hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
b) Protocol for Red Blood Cell (RBC) AChE Activity:
-
Prepare a hemolysate from washed RBCs.
-
In a 96-well plate, add the hemolysate sample.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
Immediately measure the change in absorbance at 412 nm over time using a plate reader.
-
Calculate AChE activity based on the rate of absorbance change.
-
For inhibition studies, pre-incubate the hemolysate with this compound or the test sample before adding the substrate.
Signaling Pathways and Experimental Workflows
Primary Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphates, primarily exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and disruption of nerve function.
Downstream Signaling: Induction of Apoptosis
Beyond direct neurotoxicity, organophosphate exposure can trigger programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Workflow for Biomarker Validation
A typical workflow for the validation of a biomarker for this compound exposure involves several key stages, from sample collection to data analysis and correlation with exposure levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an SH‐SY5Y Cell–Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
The Lingering Footprint: Comparing the Environmental Persistence of Isodiazinon and Other Organophosphates
For researchers, scientists, and drug development professionals, understanding the environmental fate of organophosphate pesticides is critical for assessing their ecological impact and developing safer alternatives. This guide provides a comparative analysis of the environmental persistence of isodiazinon (also known as diazinon) and other widely used organophosphates, supported by experimental data and detailed methodologies.
Organophosphates, while effective insecticides, pose significant environmental concerns due to their potential for persistence and toxicity. Their longevity in soil and water ecosystems can lead to unintended exposure to non-target organisms and potential contamination of groundwater. This comparison focuses on the half-lives of this compound, chlorpyrifos, malathion, and parathion in soil and water, highlighting the key factors that influence their degradation.
Comparative Persistence of Organophosphates
The environmental persistence of organophosphates is typically measured by their half-life (t½), the time it takes for 50% of the initial concentration to degrade. This value can vary significantly depending on environmental conditions such as pH, temperature, soil type, and microbial activity.[1][2]
Quantitative Data Summary
The following tables summarize the half-life data for this compound and other selected organophosphates in soil and water, compiled from various environmental fate studies.
Table 1: Half-life of Selected Organophosphates in Soil
| Organophosphate | Soil Type | pH | Temperature (°C) | Half-life (days) | Reference(s) |
| This compound (Diazinon) | Sandy Loam | 5.4 | Not Specified | 37 | [3] |
| Sandy Loam | 7.8 | Not Specified | 39 | [3] | |
| Clay Loam | 7.0 | Not Specified | 124 | [4] | |
| Sandy Loam with Peat | 7.0 | Not Specified | 45 | [4] | |
| Aerobic Soil | Not Specified | Not Specified | 21 - 103 | [3] | |
| Chlorpyrifos | Soil (General) | Not Specified | Not Specified | 20 - 120 | [5] |
| Soil (Surface Application) | Not Specified | Not Specified | 7 - 15 | [6] | |
| Soil (Incorporated Application) | Not Specified | Not Specified | 33 - 56 | [6] | |
| Freshwater Sediment (Anaerobic) | Not Specified | Not Specified | 223 | [7] | |
| Malathion | Soil (General) | Not Specified | Not Specified | 1 - 17 | [8] |
| Sandy Loam | 6.5 | Not Specified | 173 (Photodegradation) | [9] | |
| Parathion | Soil (General) | Not Specified | Not Specified | Not specified in provided results |
Table 2: Half-life of Selected Organophosphates in Water
| Organophosphate | Water Type | pH | Temperature (°C) | Half-life (days) | Reference(s) |
| This compound (Diazinon) | Water | 5.0 | Not Specified | 12 | [3] |
| Water | Not Specified | 10 | 2-4 times faster degradation at 21°C | [3] | |
| Chlorpyrifos | Water | Not Specified | Not Specified | ~25 | [6] |
| Malathion | Water | 7.0 | Not Specified | 1.7 weeks (11.9 days) | [9] |
| Water | 8.0 | Not Specified | 0.53 weeks (3.7 days) | [9] | |
| Water | 4.5 | Not Specified | 18 weeks (126 days) | [9] | |
| Parathion | River Water | 7.2 | 20 | 60 | [10] |
| Marine Water | Not Specified | 32 | 9 - 46 | [10] | |
| Dilute Solution | 6.3 | 20 | 62 | [10] |
Degradation Pathways
The primary mechanisms for the breakdown of organophosphates in the environment are hydrolysis and microbial degradation.[1]
-
Hydrolysis: This is a chemical process where water molecules break down the ester bonds in the organophosphate structure. The rate of hydrolysis is highly dependent on pH, with faster degradation typically occurring in alkaline conditions.[9]
-
Microbial Degradation: Soil microorganisms utilize organophosphates as a source of carbon and phosphorus, breaking them down into less complex and generally less toxic compounds. The rate of microbial degradation is influenced by soil type, organic matter content, temperature, and the presence of adapted microbial populations.[1]
Experimental Protocols
The determination of pesticide persistence is conducted through standardized laboratory and field studies. These experiments are crucial for regulatory assessment and environmental risk management.
Laboratory Soil Degradation Study
Objective: To determine the rate of degradation of an organophosphate in soil under controlled laboratory conditions.
Methodology:
-
Soil Selection and Preparation: A representative soil sample (e.g., sandy loam, clay loam) is collected and characterized for properties such as pH, organic matter content, and microbial biomass. The soil is typically sieved to ensure homogeneity.
-
Pesticide Application: A known concentration of the organophosphate is applied to the soil. The application is done in a way that ensures uniform distribution.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C or 25°C) and moisture level (e.g., 50% of field capacity).[11]
-
Sampling: Soil samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extraction: The pesticide residues are extracted from the soil samples using an appropriate organic solvent. A common technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[12]
-
Analysis: The concentration of the parent organophosphate and its major metabolites in the extracts is quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Data Analysis: The degradation rate and half-life are calculated by fitting the concentration data to a first-order decay model.[14][15]
Field Dissipation Study
Objective: To determine the persistence and mobility of an organophosphate under real-world environmental conditions.
Methodology:
-
Test Plot Establishment: Field plots are established in representative agricultural or environmental settings.
-
Pesticide Application: The organophosphate is applied to the plots using standard agricultural practices.
-
Soil Sampling: Soil cores are collected from different depths at various time intervals after application.
-
Analysis: The soil samples are analyzed for the pesticide and its metabolites as described in the laboratory protocol.
-
Data Analysis: The dissipation half-life in the field is calculated, considering factors such as leaching, volatilization, and degradation.[14]
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the processes involved in determining environmental persistence and the primary mode of action of organophosphates, the following diagrams are provided.
Caption: Experimental workflow for determining pesticide persistence.
Organophosphates exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[16] This enzyme is crucial for the proper functioning of the nervous system.
Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.
Conclusion
The environmental persistence of this compound and other organophosphates is a complex issue influenced by a multitude of environmental factors. The data presented in this guide indicate that while some organophosphates like malathion can degrade relatively quickly under certain conditions, others such as chlorpyrifos and this compound can exhibit moderate to high persistence, particularly in soil and sediment. A thorough understanding of the persistence and degradation pathways of these compounds is essential for conducting accurate environmental risk assessments and for guiding the development of more environmentally benign pest control solutions. The detailed experimental protocols provided serve as a foundation for researchers to conduct further comparative studies in this critical area of environmental science.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. Pesticide Half-life [npic.orst.edu]
- 3. Diazinon Technical Fact Sheet [npic.orst.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Chlorpyrifos Occurrence and Toxicological Risk Assessment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 7. rapaluruguay.org [rapaluruguay.org]
- 8. Malathion Technical Fact Sheet [npic.orst.edu]
- 9. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 12. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms - Kintek Detection [kintekdetection.com]
- 14. cdpr.ca.gov [cdpr.ca.gov]
- 15. cdpr.ca.gov [cdpr.ca.gov]
- 16. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
A Comparative Guide to the Dose-Response Analysis of Diazinon and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and dose-response analysis of the organophosphate insecticide Diazinon (formerly marketed as Isodiazinon) and its common alternatives: Chlorpyrifos, Malathion, and Carbaryl. The primary mechanism of action for these compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This guide will delve into the quantitative dose-response data, detailed experimental protocols for assessing toxicity, and the underlying signaling pathways.
Comparative Dose-Response Data
The following tables summarize the key dose-response values for Diazinon and its alternatives, focusing on the inhibition of cholinesterase (ChE) as a primary endpoint. These values are crucial for understanding the relative potency and toxicity of these compounds.
Table 1: Oral Dose-Response Data for Cholinesterase Inhibition
| Compound | Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Endpoint |
| Diazinon | Rat | Acute | 0.6[1] | 1.2[1] | >20% Red Blood Cell (RBC) AChE Inhibition |
| Rat | Intermediate | 0.18[2] | 0.27[2] | 20% RBC AChE Inhibition | |
| Rat | Chronic | 0.065[1] | 5.5[1] | >20% RBC AChE Inhibition | |
| Human | Repeated Dose | 0.025 (only dose tested)[3] | - | No effect on RBC AChE activity | |
| Chlorpyrifos | Human | 20 days | 0.03[4] | - | Plasma ChE Inhibition |
| Rat | 2 years | 0.1[4] | 1 | Plasma, RBC, and Brain ChE Inhibition | |
| Malathion | Human | 47 days | 0.23[5] | 0.34[5] | Plasma ChE Inhibition |
| Rat | Chronic | 2[6] | 29[6] | 29% Plasma ChE Inhibition | |
| Carbaryl | Rat | - | - | - | Plasma and Brain ChE levels increase with dose[7] |
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition Data
| Compound | Enzyme Source | IC50 |
| Diazinon | Zebrafish (larval) | Less effective than Chlorpyrifos at non-lethal concentrations[8] |
| Chlorpyrifos-oxon | Rat Brain AChE | ~3 nM (isolated enzyme)[9] |
| Malathion | Bovine Erythrocyte AChE | 3.7 x 10⁻⁴ M[10][11] |
| Malaoxon | Bovine Erythrocyte AChE | 2.4 x 10⁻⁶ M[10][11] |
| Carbaryl | Daphnia magna AChE | LOEC: 0.4 µg/L (Strain 1), 0.9 µg/L (Strain 2)[12] |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; IC50: Half-maximal Inhibitory Concentration; LOEC: Lowest-Observed-Effect Concentration. Note that the active metabolite of Diazinon is diazoxon, and for Malathion, it is malaoxon, which are more potent AChE inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. Below are representative protocols for in vivo and in vitro dose-response analysis of cholinesterase-inhibiting insecticides.
In Vivo Cholinesterase Inhibition Assay in Rodents
This protocol outlines a typical procedure for assessing the in vivo effects of an insecticide on cholinesterase activity in rodents.
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats), with animals of a specific age and sex. House the animals under standard laboratory conditions.
-
Dose Administration: Prepare a range of doses of the test compound (e.g., Diazinon) in a suitable vehicle (e.g., corn oil). Administer the doses to different groups of animals via the desired route of exposure (e.g., oral gavage). Include a control group that receives only the vehicle.
-
Sample Collection: At predetermined time points after dosing, euthanize the animals and collect blood and brain tissue.
-
Cholinesterase Activity Measurement:
-
For blood samples, separate plasma and red blood cells.
-
For brain tissue, homogenize the tissue in a suitable buffer.
-
Measure cholinesterase activity in the plasma, red blood cells, and brain homogenates using a spectrophotometric method, such as the Ellman assay.[13] This assay uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.
-
-
Data Analysis: Calculate the percentage of cholinesterase inhibition for each dose group relative to the control group. Determine the NOAEL and LOAEL from the dose-response data. Statistical significance is often used as a primary determinant for selecting these points of departure.[14]
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes a common method for evaluating the direct inhibitory effect of a compound on AChE activity in a cell-free system.
-
Enzyme and Substrate Preparation:
-
Incubation:
-
In a 96-well plate, add the AChE solution to each well.
-
Add varying concentrations of the test inhibitor (e.g., malaoxon) to the wells. Include control wells with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 15 minutes).[15]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the acetylthiocholine and DTNB solution to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of these insecticides and a typical experimental workflow for dose-response analysis.
Caption: Mechanism of acetylcholinesterase inhibition by organophosphate and carbamate insecticides.
Caption: Experimental workflow for dose-response analysis of cholinesterase-inhibiting insecticides.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. fao.org [fao.org]
- 4. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. HEALTH EFFECTS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Relationship between brain and plasma carbaryl levels and cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential acetylcholinesterase inhibition of chlorpyrifos, diazinon and parathion in larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of AChE by malathion and some structurally similar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of carbaryl (carbamate insecticide) on acetylcholinesterase activity of two strains of Daphnia magna (Crustacea, Cladocera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 14. epa.gov [epa.gov]
- 15. 4.6. In Vitro Anti-Acetylcholinesterase Activity [bio-protocol.org]
Isodiazinon Certified Reference Material: A Comparative Guide for Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Isodiazinon certified reference material (CRM) for quality control purposes. Due to the limited availability of commercially listed this compound CRMs and their detailed Certificates of Analysis, this guide focuses on the foundational aspects of selecting and utilizing a suitable reference material. We will explore the characteristics of a primary this compound reference standard and discuss the potential use of its parent compound, Diazinon CRM, as an alternative for quality control, supported by general experimental protocols and data interpretation principles.
Understanding this compound and its Quality Control
This compound, a thiono-thiolo rearrangement isomer of the widely used organophosphate insecticide Diazinon, is a significant transformation product found in environmental and biological samples.[1] Accurate and reliable quantification of this compound is crucial for environmental monitoring, toxicological studies, and ensuring the quality of agricultural products. A certified reference material (CRM) is an indispensable tool for achieving accurate and traceable analytical results in these applications.
A CRM is a standard of the highest quality, produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025.[2][3] The key characteristics of a reliable CRM, which are documented in its Certificate of Analysis (CoA), include purity, stability, homogeneity, and the certified value with its associated uncertainty.
Primary this compound Reference Material
Currently, the availability of this compound as a fully certified reference material with a comprehensive CoA is limited. However, analytical standards for this compound are available from suppliers such as Benchchem for research use.[1] While a detailed public CoA with extensive stability and purity data may not be readily accessible, such a standard serves as the primary reference material for this compound analysis.
Key Quality Parameters of a Primary this compound Reference Standard:
| Parameter | Description | Importance for Quality Control |
| Purity | The percentage of the specified compound in the material. It is typically determined by a mass balance approach, combining results from techniques like HPLC, GC, and NMR. | Ensures that the calibration of analytical instruments is based on a known and accurate concentration of this compound. |
| Identity | Confirmation of the chemical structure of the compound. Techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are used for structural elucidation. | Guarantees that the correct analyte is being measured, preventing cross-reactivity with related compounds. |
| Certified Value & Uncertainty | The assigned concentration or purity of the reference material and the range within which the true value is expected to lie. | Provides a metrologically traceable value for the calibration of measurements and allows for the estimation of measurement uncertainty in analytical results. |
| Stability | The ability of the reference material to maintain its certified properties over time under specified storage conditions. Stability studies are conducted under long-term and accelerated conditions. | Ensures the reliability of the reference material throughout its shelf life, preventing the use of degraded standards that would lead to inaccurate results. |
| Homogeneity | The uniformity of the property value (e.g., purity) throughout the batch of the reference material. | Ensures that different vials or portions of the reference material will provide consistent results. |
Alternative Quality Control Material: Diazinon CRM
Given the limited availability of this compound CRMs, a well-characterized CRM of its parent compound, Diazinon, can be a valuable tool in the quality control of this compound analysis. Major suppliers like Sigma-Aldrich and LGC Standards offer Diazinon CRMs with comprehensive CoAs.
Rationale for using Diazinon CRM:
-
Structural Similarity: Diazinon and this compound are isomers, meaning they have the same molecular formula but different structural arrangements. This similarity can be leveraged in analytical method development and validation.
-
Method Validation: A Diazinon CRM can be used to validate the chromatographic separation of Diazinon and this compound, ensuring the analytical method can distinguish between the two.
-
System Suitability: Injecting a Diazinon CRM can serve as a system suitability test to check the performance of the analytical instrument (e.g., HPLC or GC system) before running this compound samples.
It is crucial to understand that a Diazinon CRM cannot be used for the direct quantification of this compound. A primary this compound standard is essential for calibration and accurate concentration determination.
Experimental Protocols for Quality Control
The following are generalized experimental protocols for the quality control of this compound using a primary reference standard. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of an this compound reference standard and for quantifying this compound in unknown samples.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a suitable buffer. The exact ratio should be optimized to achieve good separation of this compound from any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV wavelength at which this compound exhibits maximum absorbance.
-
Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare the unknown sample in the same solvent as the standards.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Calculation: The purity of the reference standard can be calculated using the area normalization method, assuming all impurities have a similar response factor to this compound. For sample quantification, a calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of this compound in the sample is then determined from this curve.
Experimental Workflow for HPLC Purity Analysis
References
Navigating Method Validation for Isodiazinon: A Comparative Guide Based on SANTE Guidelines
A comprehensive guide for researchers, scientists, and drug development professionals on the method validation for the organophosphate pesticide Isodiazinon, in accordance with SANTE/11312/2021 guidelines. This guide provides a comparative overview of analytical techniques, detailed experimental protocols, and performance data, using its close isomer, Diazinon, as a practical surrogate due to the limited availability of specific data for this compound.
Introduction to this compound and the Imperative for Validated Analytical Methods
This compound, an organophosphorus pesticide, is an isomer of the more commonly known Diazinon. The analysis of pesticide residues in food and environmental matrices is a critical aspect of ensuring consumer safety and regulatory compliance. The European Union's SANTE/11312/2021 document provides a comprehensive framework for the validation of analytical methods for pesticide residues, ensuring that the data generated is reliable and harmonized across different laboratories.[1][2]
This guide addresses the critical need for robust and validated analytical methods for the determination of this compound. Given the scarcity of specific published validation data for this compound, this document leverages established methods and performance data for its isomer, Diazinon, to provide a practical and scientifically sound framework for researchers. The analytical principles and behaviors of these isomers are expected to be closely related, making Diazinon an appropriate surrogate for illustrating the validation process.
Core Principles of Method Validation under SANTE/11312/2021
The SANTE guidelines emphasize a performance-based approach to method validation, ensuring that a method is "fit for purpose." Key performance characteristics that must be evaluated include:
-
Specificity and Selectivity: The ability of the method to distinguish the target analyte from other components in the sample matrix.
-
Linearity: The relationship between the analytical response and the concentration of the analyte over a defined range.
-
Accuracy (Trueness and Precision): Accuracy is assessed through recovery studies (trueness) and the determination of repeatability (intra-day precision) and reproducibility (inter-day precision). The guidelines generally consider mean recoveries in the range of 70-120% with a relative standard deviation (RSD) of ≤20% as acceptable.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. For most pesticides, a default LOQ of 0.01 mg/kg is expected.
-
Matrix Effects: The influence of co-extracted matrix components on the ionization and response of the analyte, particularly in LC-MS/MS.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Sample Preparation: The QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the standard for sample preparation in pesticide residue analysis due to its simplicity, speed, and broad applicability.
Experimental Protocol for QuEChERS Extraction
-
Sample Homogenization: A representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.
-
Extraction: The homogenized sample is weighed into a centrifuge tube, and acetonitrile is added as the extraction solvent. For fatty matrices, a freezing step may be incorporated to remove lipids.
-
Salting Out and Partitioning: A mixture of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added to induce phase separation and drive the pesticides into the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a smaller centrifuge tube containing a d-SPE sorbent mixture. The specific sorbents used depend on the matrix. Common sorbents include:
-
Primary Secondary Amine (PSA): Removes organic acids, sugars, and some lipids.
-
C18: Removes non-polar interferences like lipids.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols (use with caution as it can retain planar pesticides).
-
-
Centrifugation and Final Extract: The mixture is centrifuged, and the supernatant is collected for analysis by GC-MS/MS or LC-MS/MS.
Caption: QuEChERS Experimental Workflow.
Analytical Techniques: A Comparative Overview
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most powerful and widely used techniques for the confirmatory analysis of pesticide residues.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is well-suited for the analysis of volatile and thermally stable compounds like many organophosphate pesticides.
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injection: Splitless injection is common for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Carrier Gas: Helium is the most common carrier gas.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Two precursor-to-product ion transitions are typically monitored for each analyte for confirmation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is advantageous for the analysis of polar, non-volatile, and thermally labile pesticides.
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray Ionization (ESI) is the most common technique, typically in positive ion mode for organophosphates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation.
-
Performance Data Comparison (Based on Diazinon as a Surrogate)
The following tables summarize typical performance data for the analysis of Diazinon, which can be used as a benchmark for the validation of an this compound method.
Table 1: GC-MS/MS Method Performance for Diazinon
| Parameter | Typical Value/Range | SANTE Guideline |
| Linearity (R²) | > 0.99 | ≥ 0.99 |
| Recovery (%) | 85 - 110 | 70 - 120 |
| Repeatability (RSDr %) | < 15 | ≤ 20 |
| Reproducibility (RSDR %) | < 20 | ≤ 20 |
| LOQ (mg/kg) | 0.01 | ≤ MRL (typically 0.01) |
Table 2: LC-MS/MS Method Performance for Diazinon
| Parameter | Typical Value/Range | SANTE Guideline |
| Linearity (R²) | > 0.99 | ≥ 0.99 |
| Recovery (%) | 80 - 115 | 70 - 120 |
| Repeatability (RSDr %) | < 15 | ≤ 20 |
| Reproducibility (RSDR %) | < 20 | ≤ 20 |
| LOQ (mg/kg) | 0.005 - 0.01 | ≤ MRL (typically 0.01) |
| Matrix Effect (%) | -20 to +20 | Should be evaluated and compensated for |
Logical Relationship of Method Validation Steps
The process of method validation follows a logical sequence to ensure all performance characteristics are adequately assessed.
Caption: Method Validation Logical Flow.
Alternative and Emerging Technologies
While GC-MS/MS and LC-MS/MS are the gold standards, other techniques can be employed, particularly for screening purposes:
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap offer high mass accuracy and resolution, enabling retrospective analysis of data for compounds not initially targeted.
-
Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISA) can be used as a rapid screening tool for specific pesticides or classes of pesticides. However, they are prone to cross-reactivity and positive results require confirmation by a chromatographic method.
Conclusion and Recommendations
Recommendations for Researchers:
-
Method Development: Begin with established QuEChERS and GC-MS/MS or LC-MS/MS methods for organophosphate pesticides.
-
Reference Standards: Obtain certified reference materials for this compound for accurate calibration and validation.
-
Full Validation: Conduct a full in-house validation study following the SANTE/11312/2021 guidelines, paying close attention to matrix effects, especially for complex food matrices.
-
Data Dissemination: Publishing validated methods and performance data for this compound will be a valuable contribution to the scientific community.
By following the principles and protocols outlined in this guide, researchers and scientists can develop and validate reliable and defensible analytical methods for the determination of this compound, ultimately contributing to a safer food supply.
References
Comparative Study of Isodiazinon Effects on Different Fish Species: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological effects of Isodiazinon, an organophosphate pesticide, on various fish species. The data presented is compiled from multiple experimental studies to offer a comprehensive overview of its impact on aquatic life. This document is intended to serve as a valuable resource for researchers investigating the environmental impact of pesticides and for professionals involved in the development of safer alternatives.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound (commonly studied as its active ingredient, Diazinon) on different fish species.
Table 1: Acute Toxicity (LC50) of Diazinon in Different Fish Species
The 96-hour median lethal concentration (LC50) is a standard measure of the acute toxicity of a substance.
| Fish Species | 96-hour LC50 (mg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 1.17 - 1.65 | [1][2] |
| Nile Tilapia (Oreochromis niloticus) | 2.8 - 4.642 | [3][4] |
| Catfish (Clarias gariepinus) | 7.3 - 11.80 | [5][6] |
| Common Carp (Cyprinus carpio) | 9.5 | [7] |
| Beluga (Huso huso) | 4.99 - 5.821 | [8][9] |
Table 2: Comparative Biochemical Effects of Sub-lethal Diazinon Exposure
This table outlines the changes in key blood biochemical parameters in various fish species following exposure to sub-lethal concentrations of Diazinon.
| Parameter | Rainbow Trout (Oncorhynchus mykiss) | Nile Tilapia (Oreochromis niloticus) | Catfish (Clarias gariepinus) | Common Carp (Cyprinus carpio) | Beluga (Huso huso) |
| AST (Aspartate Aminotransferase) | Increased[10] | Increased[11] | Increased[5] | Increased[12] | Insignificant Increase[9] |
| ALT (Alanine Aminotransferase) | Increased[10] | Increased[11] | Increased[5] | Increased[12] | Decreased[9] |
| AchE (Acetylcholinesterase) | Decreased[10] | Decreased[11] | Not Reported | Not Reported | Not Reported |
| Glucose | Increased[10] | Increased[11] | Increased[5] | Increased[12] | Not Reported |
| Total Protein | Decreased[10] | Increased[11] | Insignificant Change[5] | Insignificant Change[12] | Decreased[9] |
Table 3: Comparative Hematological Effects of Sub-lethal Diazinon Exposure
This table presents the alterations in primary hematological indices in different fish species exposed to sub-lethal concentrations of Diazinon.
| Parameter | Rainbow Trout (Oncorhynchus mykiss) | Catfish (Clarias gariepinus) | Common Carp (Cyprinus carpio) | Beluga (Huso huso) |
| RBC (Red Blood Cell Count) | Decreased[2] | Increased[5] | Decreased[11] | Decreased[9] |
| WBC (White Blood Cell Count) | Decreased[2] | Decreased[5] | Decreased[11] | Decreased[9] |
| Hemoglobin (Hb) | Decreased[2] | Increased[5] | Decreased[11] | Decreased[9] |
| Hematocrit (PCV) | Decreased[2] | Increased[5] | Decreased[11] | Decreased[9] |
Experimental Protocols
The methodologies summarized below are based on standard toxicological testing procedures as reported in the cited literature.
Acute Toxicity Testing (LC50 Determination)
A static or semi-static renewal bioassay is commonly employed to determine the 96-hour LC50.
-
Test Organisms: Fish of a specific species and uniform size are acclimatized to laboratory conditions for a minimum of one week.
-
Experimental Setup: Fish are randomly distributed into glass aquaria containing dechlorinated, aerated water. A control group is maintained in water without the toxicant.
-
Exposure Concentrations: A range of Diazinon concentrations is prepared and administered to the different experimental groups.
-
Observation Period: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using probit analysis.
Sub-lethal Exposure Studies
These studies investigate the effects of Diazinon at concentrations lower than the LC50 over a longer duration.
-
Test Organisms and Acclimation: As described for acute toxicity testing.
-
Exposure: Fish are exposed to sub-lethal concentrations of Diazinon (often fractions of the 96-hour LC50) for a specified period, which can range from days to weeks. The water is typically renewed every 24 or 48 hours to maintain the desired toxicant concentration.
-
Sample Collection: At predetermined time points, blood and tissue samples (liver, gills, kidney) are collected from both control and experimental groups.
-
Biochemical Analysis: Blood plasma is used to determine the levels of enzymes such as AST, ALT, and AchE, as well as other parameters like glucose and total protein, using standard spectrophotometric methods.
-
Hematological Analysis: Whole blood is used to measure parameters like RBC and WBC counts, hemoglobin concentration, and hematocrit value using standard hematological techniques.
-
Histopathological Analysis: Tissue samples are fixed, processed, sectioned, and stained (commonly with Hematoxylin and Eosin) for microscopic examination of any structural changes.
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
The primary mechanism of organophosphate toxicity is the inhibition of the enzyme Acetylcholinesterase (AchE).
Caption: Mechanism of Acetylcholinesterase inhibition by this compound.
Experimental Workflow for Fish Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the toxicity of a chemical compound in fish.
Caption: General workflow for fish toxicity assessment.
References
- 1. vrf.iranjournals.ir [vrf.iranjournals.ir]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. Dietary Nigella sativa oil confers protection against diazinon toxicity in nile tilapia (Oreochromis niloticus): A detoxification-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. tandfonline.com [tandfonline.com]
- 7. doaj.org [doaj.org]
- 8. Aquadocs Repository [aquadocs.org]
- 9. researchgate.net [researchgate.net]
- 10. Blood Biochemical and Liver Histopathological Changes in Rainbow Trout (Oncorhynchus mykiss) Following Exposure to Sub-Lethal Concentrations of Diazinon [jne.ut.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical Characteristics of Blood and Histopathological Study of Experimental Diazinon Poisoning in Common Carp (Cyprinus carpio) [jfisheries.ut.ac.ir]
Evaluating the Efficacy of Remediation Techniques for Isodiazinon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isodiazinon, a potent isomer of the organophosphate pesticide diazinon, presents a significant environmental concern due to its heightened toxicity. Effective remediation of contaminated sites is crucial to mitigate its adverse ecological and potential human health impacts. This guide provides a comparative analysis of various remediation techniques for this compound, leveraging experimental data from studies on its parent compound, diazinon, due to the limited availability of this compound-specific remediation research. The presented data and protocols offer a foundational understanding for developing and evaluating remediation strategies.
Comparative Efficacy of Remediation Techniques
The following table summarizes quantitative data on the efficacy of different remediation techniques for the removal of diazinon, which can be considered a proxy for this compound. The techniques evaluated include bioremediation, chemical oxidation, and phytoremediation.
| Remediation Technique | Method | Organism/Reagent | Initial Concentration | Removal Efficiency (%) | Time | Key Conditions |
| Bioremediation | Fungal Degradation | Rhizopus nodosus | 10 mg/L | 91.1 | 21 days | Liquid medium |
| Fungal Degradation | Aspergillus fumigatus | 10 mg/L | 76.4 | 21 days | Liquid medium | |
| Bacterial Degradation | Serratia marcescens DI101 | 50 mg/L | 100 | 11 days | Mineral Salt Medium (MSM) | |
| Bacterial Degradation | Sphingobium sp. DI-6 | 100 mg/L | 91.8 | 60 hours | MSM, pH 7.0, 30°C | |
| Chemical Oxidation | Ozonation | O₃ | 200 µg/L | ~100 | 30 min | pH 9.0 |
| Fenton Process | H₂O₂/Fe²⁺ | 10 mg/L | 90.95 | Not specified | H₂O₂=150 mg/L, Fe²⁺=5 mg/L | |
| Sono-Fenton | Ultrasound + H₂O₂/Fe²⁺ | 50 mg/L | 98 | 60 min | 20 mg/L Fe²⁺, 150 mg/L H₂O₂, pH 3 | |
| Phytoremediation | Plant Uptake | Amaranthus caudatus | Not specified | ≥90 (for dimethoate) | 42 days | Soil |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further development of these remediation techniques.
Bioremediation of Diazinon in Soil (Lab-Scale Landfarming Simulation)
This protocol outlines a laboratory-scale experiment to evaluate the bioremediation of diazinon-contaminated soil using indigenous microorganisms, a process often scaled up in landfarming operations.
Materials:
-
Diazinon-contaminated soil
-
Sterilized control soil
-
Nutrient solution (e.g., mineral salt medium without a carbon source)
-
Sterile water
-
Incubator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Extraction solvent (e.g., acetonitrile)
-
Anhydrous sodium sulfate
-
Glass beakers, flasks, and pipettes
Procedure:
-
Soil Preparation: Collect soil from a diazinon-contaminated site. A portion of this soil should be sterilized (e.g., by autoclaving) to serve as a control.
-
Experimental Setup:
-
In triplicate, place a known quantity (e.g., 100 g) of the contaminated soil into sterile beakers.
-
In separate triplicate beakers, place the same quantity of sterilized control soil.
-
-
Nutrient Addition: To stimulate microbial activity, amend the non-sterilized soil with a nutrient solution. The carbon-to-nitrogen-to-phosphorus (C:N:P) ratio should be optimized, often aiming for a range of 100:10:1 to 100:1:0.5.
-
Moisture Adjustment: Adjust the moisture content of all soil samples to approximately 60-80% of the soil's water-holding capacity using sterile water.
-
Incubation: Incubate all beakers at a controlled temperature (e.g., 25-30°C) in the dark.
-
Aeration: To simulate tilling in landfarming, mix the soil in each beaker periodically (e.g., once every 2-3 days) to ensure aerobic conditions.
-
Sampling: Collect soil samples from each beaker at regular intervals (e.g., day 0, 7, 14, 21, and 28).
-
Extraction and Analysis:
-
Extract diazinon and its metabolites from the soil samples using an appropriate solvent like acetonitrile.
-
Dry the extract using anhydrous sodium sulfate.
-
Analyze the extract using GC-MS to quantify the concentration of diazinon and identify degradation products.
-
-
Data Analysis: Calculate the degradation rate and removal efficiency of diazinon in the non-sterilized soil compared to the sterilized control.
Chemical Oxidation of Diazinon using the Fenton Process
This protocol describes a batch experiment to assess the degradation of diazinon in an aqueous solution by the Fenton process.
Materials:
-
Diazinon stock solution
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Iron (II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Magnetic stirrer and stir bars
-
pH meter
-
Reaction vessel (e.g., glass beaker)
-
High-performance liquid chromatograph (HPLC) or GC-MS
Procedure:
-
Solution Preparation: Prepare a diazinon solution of a known initial concentration (e.g., 10 mg/L) in deionized water.
-
Experimental Setup:
-
Place a specific volume of the diazinon solution into the reaction vessel.
-
Place the vessel on a magnetic stirrer and add a stir bar.
-
-
pH Adjustment: Adjust the pH of the solution to the desired level (typically around 3-4 for the Fenton process) using sulfuric acid.
-
Initiation of Reaction:
-
Add the required amount of FeSO₄·7H₂O to the solution and allow it to dissolve completely.
-
Add the predetermined concentration of H₂O₂ to initiate the Fenton reaction.
-
-
Sampling: Collect aliquots of the solution at different time intervals (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching the Reaction: Immediately quench the reaction in the collected samples by adding a substance that removes residual H₂O₂ (e.g., sodium sulfite) and adjusting the pH to neutral or basic to precipitate the iron.
-
Sample Preparation and Analysis:
-
Filter the quenched samples to remove the precipitated iron.
-
Analyze the filtrate for the remaining diazinon concentration using HPLC or GC-MS.
-
-
Data Analysis: Determine the degradation efficiency of diazinon over time and calculate the reaction kinetics.
Visualizing Remediation Pathways and Workflows
To better understand the processes involved in this compound remediation, the following diagrams, generated using the DOT language, illustrate a key degradation pathway and a typical experimental workflow.
Safety Operating Guide
Proper Disposal of Isodiazinon: A Guide for Laboratory Professionals
Immediate Safety and Hazard Information
Isodiazinon, like diazinon, should be presumed to be a highly hazardous substance. Diazinon is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2][3] It can cause severe skin burns and eye damage and may elicit an allergic skin reaction. Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][3][4]
Key Hazard Statements for Diazinon (Applicable to this compound):
| Hazard Code | Description |
| H301 + H311 | Toxic if swallowed or in contact with skin. |
| H330 | Fatal if inhaled. |
| H314 | Causes severe skin burns and eye damage. |
| H317 | May cause an allergic skin reaction. |
| H350 | May cause cancer.[2][4] |
| H410 | Very toxic to aquatic life with long lasting effects.[2][3][4] |
Personal Protective Equipment (PPE)
When handling this compound waste, it is imperative to use appropriate personal protective equipment to prevent exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.[4]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary.[4]
-
Respiratory Protection: All handling of this compound waste that may generate dust or aerosols should be conducted in a certified chemical fume hood. If a fume hood is not available or in emergency situations, a self-contained breathing apparatus should be used.[4]
Spill Procedures
In the event of an this compound spill, immediate and careful action is required to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.
-
Contain the Spill: Cover drains to prevent entry into the sewer system. Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, sealable, and compatible waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Seek Medical Attention: If exposure occurs, remove contaminated clothing immediately and rinse the affected skin area with copious amounts of water. For eye contact, flush with water for at least 15 minutes. In case of inhalation, move to fresh air. Seek immediate medical attention for any exposure.
Hazardous Waste Classification
Any waste containing this compound must be managed as hazardous waste. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes. Wastes can be classified as hazardous if they are specifically "listed" or if they exhibit certain hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5][6] Given its high toxicity, this compound-containing waste would likely be classified as a toxic hazardous waste. It is the responsibility of the waste generator to ensure proper classification.
Step-by-Step Disposal Protocol for this compound Waste
This protocol provides a systematic approach to the safe disposal of this compound.
1. Waste Collection and Segregation:
- Collect all this compound-contaminated materials, including unused product, solutions, contaminated labware (pipette tips, gloves, etc.), and spill cleanup debris, in a designated hazardous waste container.
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
2. Container Selection and Labeling:
- Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.
- The container must be clearly labeled as "Hazardous Waste" and should identify the contents (i.e., "this compound Waste"). The label should also include the accumulation start date and the associated hazards (e.g., "Toxic," "Marine Pollutant").
3. Storage:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a main hazardous waste storage facility.
- Ensure the storage area has secondary containment to capture any potential leaks.
- Store away from incompatible materials, especially strong acids and bases.
4. Arrange for Disposal:
- Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
- Do not attempt to dispose of this compound waste through the regular trash or by pouring it down the drain. Improper disposal can lead to environmental contamination and potential legal liabilities.
5. Record Keeping:
- Maintain accurate records of the amount of this compound waste generated and the date of disposal.
Experimental Workflow for this compound Disposal
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Isodiazinon
This document provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Isodiazinon. The following procedural guidance outlines personal protective equipment (PPE) requirements, handling protocols, emergency procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary routes of exposure to organophosphate pesticides like this compound are through skin contact, inhalation, and eye contact.[2] Therefore, robust personal protective equipment is mandatory to minimize risk.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications |
| Skin Protection | Chemical-resistant gloves | Unlined, liquid-proof neoprene, butyl, PVC, or nitrile gloves with cuffs extending up the forearm.[3][4] Avoid leather or lined gloves as they can absorb the chemical.[2][3] |
| Chemical-resistant suit | Full-body, chemical-resistant suits (e.g., Tyvek®) or coveralls made of or coated with PVC, butyl, or neoprene for handling highly toxic pesticides.[3][4] For less toxic applications, long-sleeved shirts and long pants may be sufficient, but a full suit is recommended as a best practice.[3] | |
| Chemical-resistant apron | Required in addition to other protective clothing when there is a risk of spills or splashes.[2] | |
| Eye Protection | Safety goggles or face shield | Indirectly ventilated, splash-resistant goggles are recommended to prevent fogging and protect from dust and liquids.[2] A face shield should be worn in conjunction with goggles when there is a high likelihood of splashing.[2] |
| Respiratory Protection | Respirator | A respirator is highly recommended when working with strong pesticides.[4] The specific type of respirator and cartridge should be selected based on the concentration of the chemical and the specific laboratory procedure. |
Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and contamination.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the restroom.
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials. Keep containers tightly closed and properly labeled.[5] Store locked up.[6]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
Exposure Response:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention. |
Spill Response:
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using absorbent materials such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Report: Report the spill to the appropriate safety officer or department.
Disposal Plan
All this compound waste, including contaminated materials and empty containers, must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of waste into the sewer system.[7]
Visual Guides
The following diagrams illustrate key operational workflows for handling this compound safely.
Caption: Standard Operating Procedure for this compound Use.
Caption: this compound Spill Response Workflow.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 3. smith.agrilife.org [smith.agrilife.org]
- 4. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 5. merck.com [merck.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. msd.com [msd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
